Product packaging for FI-700(Cat. No.:CAS No. 866883-79-6)

FI-700

Cat. No.: B1684602
CAS No.: 866883-79-6
M. Wt: 423.5 g/mol
InChI Key: AOGSXPPPFJBSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FI-700 is a novel and potent FLT3 inhibitor with promising antileukemia activity. This compound showed a potent IC(50) value against FLT3 kinase at 20 nmol/L in an in vitro kinase assay. This compound showed selective growth inhibition against mutant FLT3-expressing leukemia cell lines and primary acute myeloid leukemia cells, whereas it did not affect the FLT3 ligand (FL)-driven growth of Wt-FLT3-expressing cells. Oral administration of this compound induced the regression of tumors in a s.c. tumor xenograft model and increased the survival of mice in an i.v. transplanted model. Furthermore, this compound treatment eradicated FLT3/ITD-expressing leukemia cells, both in the peripheral blood and in the bone marrow. (Source: Clin Cancer Res. 2007 Aug 1; 13(15 Pt 1):4575-82.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N9O B1684602 FI-700 CAS No. 866883-79-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

866883-79-6

Molecular Formula

C21H29N9O

Molecular Weight

423.5 g/mol

IUPAC Name

5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C21H29N9O/c1-2-6-24-19-17(20-29-28-18(31-20)15-30-12-10-23-11-13-30)14-26-21(27-19)25-9-5-16-3-7-22-8-4-16/h3-4,7-8,14,23H,2,5-6,9-13,15H2,1H3,(H2,24,25,26,27)

InChI Key

AOGSXPPPFJBSRA-UHFFFAOYSA-N

SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Canonical SMILES

CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FI700;  FI-700;  FI 700.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Near-Infrared (NIR) Fluorescent Dyes in the 700 nm Spectral Region

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "FI-700" does not correspond to a standardized or commercially available fluorescent dye. This guide will focus on a class of near-infrared (NIR) dyes with emission maxima around 700 nm that are critical for contemporary biological research. We will use iFluor® 700 and Alexa Fluor® 700 as representative examples to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Near-infrared (NIR) fluorescent dyes, particularly those emitting in the 700 nm range, have become indispensable tools in life sciences and drug discovery. Their utility stems from the "NIR window" in biological tissues (approximately 700-1700 nm), where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.[1][2] This property allows for deeper tissue penetration and a higher signal-to-noise ratio due to minimal autofluorescence from biological samples.[1][3][4] These characteristics make NIR dyes ideal for a range of applications, including in vivo imaging, flow cytometry, and multiplexed assays.[1][4]

Core Properties of ~700 nm NIR Dyes

Dyes in this spectral range, such as the iFluor® 700 and Alexa Fluor® 700 families, are engineered for brightness, photostability, and water solubility.[5][6] They are often available with various reactive groups (e.g., NHS esters, amines) to facilitate the labeling of biomolecules like antibodies and proteins.[1][5]

The following table summarizes the key photophysical properties of representative fluorescent dyes with emission maxima around 700 nm.

PropertyiFluor® 700Alexa Fluor® 700IRDye® 700StarBright Blue 700BD Horizon™ FVS700
Excitation Maximum (nm) ~690[5]702[7]685 (in water)[8]475[9]657[10]
Emission Maximum (nm) ~713[5][11]723[7]705 (in water)[8]700[9]700[10]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~220,000[5]Not specified170,000 (in water)[8]Not specifiedNot specified
Quantum Yield ~0.2[12]Not specifiedHigh[6]Not specifiedNot specified
Common Laser Line Excitation (nm) 633[12]633-640[13]Not specified488Red laser (~640)[10]

Key Applications and Experimental Protocols

Dyes emitting around 700 nm are versatile and are employed in a multitude of research applications.

In multicolor flow cytometry, ~700 nm dyes are valuable for identifying specific cell populations. They can be excited by the red laser (633 or 640 nm) and their emission is well-separated from other common fluorophores, enabling their use in complex, multi-color panels.[12] For instance, they can be used as an acceptor dye for allophycocyanin (APC) in tandem configurations to further expand multiplexing capabilities.[12]

Experimental Protocol: Antibody Conjugation for Flow Cytometry

This protocol outlines the general steps for labeling an antibody with an NHS ester-functionalized ~700 nm dye.

  • Antibody Preparation: Dissolve the antibody in a buffer free of amines (e.g., PBS, pH 7.2-7.5). The antibody concentration should typically be 1-10 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive dye (e.g., iFluor® 700 NHS ester) in an anhydrous organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. The optimal dye-to-protein ratio should be determined empirically but often ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye using a desalting column or dialysis. The purified conjugate can be stored at 4°C, protected from light.

The deep tissue penetration of NIR light makes these dyes ideal for non-invasive, real-time tracking of labeled molecules or cells within a living organism.[1][2] This is particularly useful in drug development for monitoring the biodistribution and target engagement of therapeutic candidates.

Dyes like BD Horizon™ Fixable Viability Stain 700 are used to discriminate between live and dead cells.[10] These dyes are amine-reactive and can permeate the compromised membranes of dead cells, leading to a much stronger fluorescent signal compared to live cells.[10] A key advantage is that the staining is covalent, allowing for subsequent fixation and permeabilization for intracellular staining without loss of the viability signal.[10]

Experimental Protocol: Cell Viability Staining

  • Cell Preparation: Prepare a single-cell suspension in a protein-free buffer (e.g., DPBS) at a concentration of 1-10 x 10⁶ cells/mL.

  • Staining: Add the fixable viability dye stock solution to the cell suspension (typically at a 1:1000 dilution) and vortex immediately.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells with a buffer containing protein (e.g., FACS buffer with BSA or serum) to quench any remaining reactive dye.

  • Downstream Processing: The cells can now be stained with fluorescently labeled antibodies and, if required, fixed and permeabilized for intracellular staining.

Visualizing Molecular Pathways and Workflows

Near-infrared dyes are often conjugated to antibodies targeting key proteins in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers. The diagram below illustrates a simplified EGFR signaling cascade that can be studied using antibodies labeled with ~700 nm fluorophores.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified EGFR Signaling Pathway

The following diagram outlines a typical workflow for preparing and analyzing biological samples using immunofluorescence with a ~700 nm dye-conjugated antibody.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Section Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (~700 nm Conjugate) Primary_Ab->Secondary_Ab Imaging Fluorescence Microscopy Secondary_Ab->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis

Immunofluorescence Experimental Workflow

References

An In-depth Technical Guide to FI-700 Dye: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FI-700 dye, commercially known as iFluor™ 700. This near-infrared fluorescent dye is a valuable tool in various life science research applications, particularly in multiplexing assays due to its distinct spectral properties. This document details its excitation and emission spectra, key quantitative characteristics, and detailed protocols for its use in antibody conjugation and flow cytometry.

Core Properties of iFluor™ 700

iFluor™ 700 is a bright and photostable dye with fluorescence emission in the near-infrared region of the spectrum. These characteristics make it an excellent alternative to other near-IR dyes like Alexa Fluor® 700.[1] Its fluorescence is well-separated from commonly used red fluorophores, making it ideal for multicolor labeling.[2]

Spectral Characteristics

The core spectral properties of iFluor™ 700 are summarized in the table below, providing essential data for experimental design and instrument setup.

PropertyValueSource
Excitation Maximum (λex) 690 nm[2][3]
Emission Maximum (λem) 713 nm[3]
Molar Extinction Coefficient (ε) 220,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.23
Recommended Laser Line 633 nm or 640 nm[2]

Experimental Protocols

This section provides detailed methodologies for the conjugation of iFluor™ 700 to antibodies and a general protocol for its application in flow cytometry.

Antibody Conjugation with iFluor™ 700 Succinimidyl Ester

This protocol describes the labeling of antibodies with iFluor™ 700 succinimidyl ester (SE), a reactive form of the dye that readily couples to primary amines on proteins.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS)

  • iFluor™ 700 succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are used, dialyze the antibody against PBS.[4]

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[4]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of iFluor™ 700 SE in anhydrous DMSO immediately before use.[2]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding the reaction buffer (e.g., 1/10th volume of 1 M sodium bicarbonate).

    • Add the appropriate volume of the 10 mM iFluor™ 700 SE stock solution to the antibody solution. A general starting point is a 10:1 molar ratio of dye to antibody.[2]

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or gentle agitation.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.

  • Determination of Degree of Substitution (DOS):

    • Measure the absorbance of the purified conjugate at 280 nm and ~690 nm.

    • Calculate the protein concentration and the dye concentration to determine the DOS, which is the average number of dye molecules per antibody. The optimal DOS for most antibodies is between 2 and 10.[5]

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Purification & pH Adjustment) conjugation Conjugation Reaction (1 hour, Room Temperature) antibody_prep->conjugation dye_prep iFluor™ 700 SE Stock Solution Preparation dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification analysis Characterization (Degree of Substitution) purification->analysis

Workflow for iFluor™ 700 Antibody Conjugation.
Flow Cytometry Protocol Using iFluor™ 700-Conjugated Antibodies

This protocol provides a general framework for cell surface staining for flow cytometry analysis. Optimization of antibody concentrations and incubation times is recommended for each specific cell type and antigen.

Materials:

  • Cells in suspension

  • iFluor™ 700-conjugated primary antibody or a combination of an unconjugated primary and an iFluor™ 700-conjugated secondary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • (Optional) Fixation and permeabilization buffers if intracellular staining is required

  • (Optional) Viability dye

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from whole blood, tissue culture, or other biological samples.

    • Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet to a concentration of 1 x 10⁷ cells/mL in cold staining buffer.

  • Blocking (Optional but Recommended):

    • To prevent non-specific antibody binding, incubate the cells with a blocking agent (e.g., Fc block or serum from the same species as the secondary antibody) for 10-15 minutes on ice.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the iFluor™ 700-conjugated antibody to the cells.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing:

    • After incubation, add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step two more times to ensure removal of unbound antibodies.

  • Resuspension and Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser and appropriate emission filters for iFluor™ 700 (e.g., a 710/50 nm bandpass filter).

Flow_Cytometry_Workflow start Single-Cell Suspension blocking Fc Receptor Blocking (Optional) start->blocking staining Staining with iFluor™ 700 Conjugated Antibody blocking->staining washing Wash to Remove Unbound Antibody staining->washing acquisition Data Acquisition (Flow Cytometer) washing->acquisition end Data Analysis acquisition->end

General workflow for flow cytometry using iFluor™ 700.

Applications in Research and Drug Development

The near-infrared emission of iFluor™ 700 makes it particularly useful for:

  • Multicolor Flow Cytometry: Its spectral properties allow for its inclusion in complex multicolor panels with minimal spectral overlap with other common fluorophores.[2] When designing panels, it is crucial to consider the brightness of the dye in relation to the antigen expression level. Brighter dyes are typically reserved for weakly expressed antigens.

  • Immunofluorescence Microscopy: The high photostability of iFluor™ 700 is advantageous for imaging applications, allowing for longer exposure times with less photobleaching.

  • Western Blotting: As a label for secondary antibodies, it enables sensitive detection in the near-infrared channel, often resulting in lower background compared to visible-range fluorophores.

  • In Vivo Imaging: Near-infrared light has better tissue penetration than visible light, making iFluor™ 700 a suitable dye for labeling probes used in small animal imaging studies.

Tandem Dyes

iFluor™ 700 can also serve as an acceptor dye in tandem conjugates, most commonly with allophycocyanin (APC).[2] In an APC-iFluor™ 700 tandem dye, the APC is excited by a 633 nm or 647 nm laser, and the energy is transferred to the iFluor™ 700, which then emits at its characteristic longer wavelength. This allows for the detection of an additional color off the red laser, further expanding the capabilities of multicolor flow cytometry.

References

Technical Guide: FI-700 Fluorophore Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the FI-700 fluorophore, with a specific focus on its fluorescence quantum yield. It includes a summary of its quantitative properties, a detailed protocol for quantum yield determination, and illustrates its application in common research workflows.

Introduction to this compound

The iFluor™ 700 (this compound) is a near-infrared (NIR) fluorescent dye used extensively in biological research and drug development.[1] Its emission in the 710 nm range makes it ideal for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1] Spectrally similar to Alexa Fluor® 700, this compound offers bright and photostable fluorescence, making it a valuable tool for techniques like flow cytometry, fluorescence microscopy, and in vivo imaging.[1][2]

A critical parameter for any fluorophore is its fluorescence quantum yield (Φf) . This value represents the efficiency of the conversion of absorbed photons into emitted fluorescent photons.[3][4] A higher quantum yield indicates a brighter fluorophore, which is crucial for achieving high sensitivity in detection assays. This guide details the properties of this compound and provides a comprehensive protocol for the experimental determination of its quantum yield.

Core Properties of this compound and Spectrally Similar Dyes

The quantitative data for iFluor™ 700 and its common alternative, Alexa Fluor® 700, are summarized below. These values are essential for designing experiments and interpreting results.

PropertyiFluor™ 700Alexa Fluor® 700Source
Excitation Maximum (λex) ~690 nm702 nm[2][5][6]
Emission Maximum (λem) ~710 - 713 nm723 nm[1][2][5][6]
Fluorescence Quantum Yield (Φf) ~0.200.25[1][7]
Molar Extinction Coefficient (ε) Not specified192,000 cm⁻¹M⁻¹[2]
Recommended Laser Line 633 nm633/635 nm[1][8]

Principles of Quantum Yield Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[4][9] It can be determined using two primary methods:

  • Absolute Method : This technique measures the total number of photons emitted by a sample within an integrating sphere.[10] It provides a direct measurement of the quantum yield but requires specialized and calibrated equipment.[3][11]

  • Relative (Comparative) Method : This is the more common and accessible approach.[4] It involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield.[9][11] By measuring under identical conditions, the quantum yield of the unknown sample can be calculated.[4]

This guide focuses on the detailed protocol for the relative quantum yield determination method.

Experimental Protocol: Relative Quantum Yield Determination

The comparative method, as described by Williams et al., is a reliable way to determine the fluorescence quantum yield.[4] It relies on the principle that solutions of a standard and a test sample with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[12]

The quantum yield of the test sample (Φx) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.

  • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and standard, respectively.[9]

The following diagram outlines the experimental workflow for determining the relative quantum yield.

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation prep_stock Prepare 1 mM Stock Solutions (Test & Standard in appropriate solvent) prep_series Create Dilution Series (e.g., 5 concentrations for each) prep_stock->prep_series abs_measure Measure Absorbance Spectra (Ensure Abs < 0.1 at λex) prep_series->abs_measure fluo_measure Measure Corrected Emission Spectra (Excite at same λex, identical settings) abs_measure->fluo_measure integrate Calculate Integrated Fluorescence Intensity fluo_measure->integrate plot_data Plot Integrated Intensity vs. Absorbance integrate->plot_data calc_slope Determine Gradients (Slopes) for Test & Standard plot_data->calc_slope calc_qy Calculate Quantum Yield (Φx) using the comparative formula calc_slope->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

  • Select a Reference Standard : Choose a standard with a known, stable quantum yield that absorbs and preferably emits in a similar spectral region to this compound. For a dye emitting around 710 nm, a standard like Cy5® or Alexa Fluor® 647 could be appropriate.[7][12]

  • Prepare Solutions :

    • Create stock solutions (e.g., 1 mM) of the this compound sample and the reference standard in a suitable solvent (e.g., PBS for conjugated antibodies, DMSO for free dye).[12]

    • Prepare a series of dilutions for both the test sample and the standard. Aim for at least five concentrations.

  • Measure Absorbance :

    • Record the UV-Vis absorbance spectra for every dilution of both the sample and the standard.

    • Identify a suitable excitation wavelength (λex) where both the sample and standard exhibit measurable absorbance.

    • Crucially, the absorbance of the solutions in the 10 mm fluorescence cuvette should not exceed 0.1 at the excitation wavelength to avoid inner filter effects. [4][12]

  • Measure Fluorescence :

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Use the same excitation wavelength (λex) for all measurements.

    • Ensure that all instrument settings (e.g., excitation and emission slit widths) are identical for both the sample and standard measurements.

    • It is essential to use corrected emission spectra to account for instrument-specific variations in detection efficiency.[3]

  • Analyze Data :

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength (λex) for both the sample and the standard.

    • Perform a linear regression for both datasets to obtain the slopes (gradients) of the lines.[13]

    • Using the equation provided above, calculate the quantum yield of the this compound sample (Φx). If the same solvent is used for both sample and standard, the refractive index term (ηₓ²/ηₛₜ²) equals 1 and can be omitted.

Application in Drug Development: Cellular Imaging

Fluorophores like this compound are critical tools in drug discovery and development.[14] They are often conjugated to antibodies, peptides, or small molecules to track their localization, biodistribution, and interaction with cellular targets.[15] The high quantum yield and NIR emission of this compound make it particularly useful for these applications.

The diagram below illustrates a common workflow where this compound is used to label an antibody for tracking a cell surface receptor, a process vital for understanding the mechanism of action of antibody-based therapeutics.

G cluster_conjugation 1. Antibody Labeling cluster_imaging 2. Cellular Imaging Assay fluorophore This compound SE Ester conjugation Conjugation Reaction (Amine-reactive chemistry) fluorophore->conjugation antibody Targeting Antibody (e.g., anti-HER2) antibody->conjugation purification Purification (Removes unconjugated dye) conjugation->purification labeled_ab This compound Labeled Antibody purification->labeled_ab cells Incubate with Target Cells (e.g., HER2-expressing cancer cells) labeled_ab->cells microscopy Fluorescence Microscopy (Excite with ~640 nm laser) cells->microscopy analysis Image Analysis (Track receptor internalization, quantify surface expression) microscopy->analysis

Caption: Workflow for this compound antibody conjugation and cell imaging.

This workflow allows researchers to visualize and quantify biological processes in real-time.[14] For example, by tracking the fluorescence of the this compound-labeled antibody, one can monitor the internalization of a receptor after drug binding, providing critical insights into the drug's efficacy and mechanism.[16]

References

iFluor® 700: A Technical Guide to Photostability and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of iFluor® 700, a near-infrared fluorescent dye. The document focuses on its photostability and brightness, presenting key quantitative data, detailed experimental methodologies, and visual representations of workflows to aid researchers in its application.

Core Photophysical Properties

iFluor® 700 is a fluorescent dye with spectral characteristics that make it a suitable alternative to other near-infrared dyes like Alexa Fluor® 700. Its fluorescence emission is well-separated from commonly used red fluorophores, making it ideal for multicolor imaging.[1]

Quantitative Data Summary

The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. The following table summarizes the key quantitative photophysical parameters for iFluor® 700.

ParameterValueReference
Maximum Excitation Wavelength (λmax) ~690 nm[2][3][4][5]
Maximum Emission Wavelength (λem) ~713 nm[2][3][4][5]
Molar Extinction Coefficient (ε) 220,000 cm-1M-1[2][3][4][5]
Fluorescence Quantum Yield (Φ) 0.23[2][4][5]

Brightness and Comparative Performance

iFluor® 700 dyes are characterized by their high brightness. When compared to spectrally similar dyes like Alexa Fluor® 700, iFluor® 700 exhibits stronger absorption at 633 nm.[1] In practical applications, antibodies labeled with iFluor® 700 have been shown to yield a significantly higher stain index than those labeled with Alexa Fluor® 700.[1]

Photostability

Photostability, the ability of a fluorophore to resist photodegradation upon light exposure, is a critical parameter for imaging applications. iFluor® 700 has demonstrated good photostability. In a comparative study, APC-iFluor® 700 tandem was shown to be more photostable than the spectrally equivalent APC-Alexa Fluor® 700 tandem when irradiated with a 200 W lamp in PBS (pH 7.2).[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent dyes. The following sections outline standardized protocols for measuring fluorescence quantum yield and photostability.

Fluorescence Quantum Yield Measurement (Relative Method)

The relative method for determining fluorescence quantum yield (Φx) involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield (Φst).

Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Data Analysis & Calculation prep_sample Prepare series of dilutions of test sample in solvent measure_abs_sample Measure absorbance spectrum for each sample dilution prep_sample->measure_abs_sample prep_standard Prepare series of dilutions of standard in the same solvent measure_abs_standard Measure absorbance spectrum for each standard dilution prep_standard->measure_abs_standard record_abs Record absorbance at excitation wavelength (< 0.1) measure_abs_sample->record_abs measure_abs_standard->record_abs measure_fluor_sample Measure corrected emission spectrum for each sample dilution record_abs->measure_fluor_sample measure_fluor_standard Measure corrected emission spectrum for each standard dilution record_abs->measure_fluor_standard integrate_fluor Calculate integrated fluorescence intensity measure_fluor_sample->integrate_fluor measure_fluor_standard->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance integrate_fluor->plot_data calculate_gradient Determine the gradient (Grad) for both sample and standard plot_data->calculate_gradient calculate_qy Calculate Quantum Yield (Φx) using the comparative equation calculate_gradient->calculate_qy

Caption: Workflow for Relative Quantum Yield Measurement.

Detailed Steps:

  • Sample Preparation : Prepare a series of dilutions for both the test sample and a suitable quantum yield standard in the same spectroscopic grade solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement : Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement : In a spectrofluorometer, measure the corrected fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. The excitation and emission slit widths must be kept constant for all measurements.

  • Data Analysis :

    • Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum after subtracting the solvent blank.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

    • Determine the gradient of the linear regression for both plots (Gradx and Gradst).

    • Calculate the quantum yield of the test sample using the following equation[6]: Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) Where η is the refractive index of the solvent. If the same solvent is used for both, this term cancels out.

Photostability Testing Protocol

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φb). A lower Φb indicates higher photostability.[7] This protocol outlines a general method for assessing photostability.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_solution Prepare an optically dilute solution of the dye (Abs < 0.05) initial_fluor Measure initial fluorescence intensity (F₀) prep_solution->initial_fluor illuminate Continuously illuminate the sample with a stable light source initial_fluor->illuminate time_course Record fluorescence intensity (F(t)) at regular time intervals illuminate->time_course plot_decay Plot fluorescence intensity (F(t)) vs. time time_course->plot_decay fit_curve Fit the decay curve to an exponential function: F(t) = F₀ * e^(-kb*t) plot_decay->fit_curve determine_kb Determine the photobleaching rate constant (kb) fit_curve->determine_kb

Caption: Workflow for Photostability Testing.

Detailed Steps:

  • Sample Preparation : Prepare an optically dilute solution of the fluorescent dye in a suitable buffer (e.g., PBS). The absorbance at the excitation wavelength should be low (typically < 0.05) to minimize inner filter effects.[7]

  • Initial Measurement : Measure the initial fluorescence intensity (F0) of the sample using a fluorimeter or a fluorescence microscope.

  • Photobleaching : Expose the sample to continuous and constant illumination from a stable light source (e.g., a laser or a stabilized lamp).

  • Time-course Measurement : Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.

  • Data Analysis :

    • Plot the fluorescence intensity as a function of time.

    • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay data to a single exponential decay function[7]: F(t) = F0 * e-kbt

For regulatory purposes, photostability testing should follow the ICH Q1B guidelines, which specify light source conditions, including an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] This ensures that direct comparisons can be made between different substances and products.

References

An In-depth Technical Guide to FI-700: A Potent and Selective FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of FI-700, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is intended to support researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Chemical Properties and Structure

This compound is a small molecule inhibitor belonging to the pyrimidinediamine class of compounds. Its chemical structure is characterized by a central pyrimidine (B1678525) core with side chains that facilitate its interaction with the FLT3 kinase domain.

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
IUPAC Name 5-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-N-propyl-2-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine
Molecular Formula C₂₁H₂₉N₉O
Molecular Weight 423.5 g/mol
CAS Number 866883-79-6
Canonical SMILES CCCNC1=NC(=NC=C1C2=NN=C(O2)CN3CCNCC3)NCCC4=CC=NC=C4
InChI Key AOGSXPPPFJBSRA-UHFFFAOYSA-N

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound exerts its anti-leukemic effects by targeting these mutated forms of FLT3.

The primary mechanism of action of this compound involves the inhibition of FLT3 autophosphorylation.[4] This, in turn, blocks the activation of downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells, including the STAT5 and MAPK pathways.[4] Inhibition of these pathways by this compound leads to G1 phase cell cycle arrest and the induction of apoptosis in leukemia cells harboring FLT3 mutations.[3][4]

Furthermore, studies have shown that this compound can enhance p53-mediated apoptosis. It achieves this by reducing the levels of the anti-apoptotic protein Mcl-1, leading to the release of pro-apoptotic proteins and subsequent activation of the intrinsic apoptotic pathway.[5]

Table 2: In Vitro Bioactivity of this compound

Target/Cell LineAssayIC₅₀Reference
FLT3 KinaseIn vitro kinase assay20 nmol/L[2][3]
MV4;11 (FLT3-ITD)Cell Growth Inhibition0.014 µmol/L[4]
MOLM-13 (FLT3-ITD)Cell Growth Inhibition0.016 µmol/L[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 (e.g., FLT3-ITD) STAT5 STAT5 FLT3->STAT5 Phosphorylation MAPK MAPK FLT3->MAPK Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pMAPK p-MAPK MAPK->pMAPK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pMAPK->Proliferation FI700 This compound FI700->FLT3 Inhibition

Caption: this compound inhibits mutated FLT3, blocking downstream STAT5 and MAPK signaling and reducing cell proliferation.

FI700_p53_Pathway cluster_cytoplasm Cytoplasm Mcl1 Mcl-1 Bim Bim Mcl1->Bim Sequestration Bax Bax Bim->Bax Activation Noxa Noxa Noxa->Mcl1 Displaces Bim Apoptosis Apoptosis Bax->Apoptosis FI700 This compound FI700->Mcl1 Degradation Nutlin3 Nutlin-3 (MDM2 Inhibitor) p53 p53 Nutlin3->p53 Activation p53->Noxa Induction

Caption: this compound enhances p53-mediated apoptosis by promoting Mcl-1 degradation, leading to Bax activation.

Experimental Protocols

The following are representative methodologies for key experiments involving this compound, based on published literature.

In Vitro FLT3 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on FLT3 kinase activity.

Methodology:

  • Recombinant human FLT3 kinase is incubated with a kinase buffer containing ATP and a substrate peptide.

  • This compound is added at various concentrations.

  • The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using a suitable method, such as ELISA or a fluorescence-based assay.

  • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cell Growth Inhibition Assay

Objective: To assess the cytostatic or cytotoxic effects of this compound on leukemia cell lines.

Methodology:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13) are seeded in 96-well plates at a predetermined density.

  • Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

  • Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

Cell_Growth_Inhibition_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure Measure absorbance/ luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound in leukemia cell lines.

Western Blot Analysis of Protein Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.

Methodology:

  • Leukemia cells are treated with various concentrations of this compound for a specified time.

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, and MAPK.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and In Vivo Efficacy

Oral administration of this compound has demonstrated significant anti-leukemia activity in preclinical mouse models.[2][3] In subcutaneous tumor xenograft models using FLT3-ITD-expressing cells, this compound treatment led to tumor regression.[3] Furthermore, in an intravenous transplanted mouse model, oral administration of this compound increased the survival of the animals and effectively eradicated leukemia cells in both the peripheral blood and bone marrow.[2][3] Detailed pharmacokinetic parameters such as bioavailability, half-life, and clearance in various species are not extensively reported in the public domain and would require further dedicated studies.

Conclusion

This compound is a promising, highly potent, and selective FLT3 inhibitor with significant anti-leukemic activity demonstrated in preclinical models. Its mechanism of action, involving the direct inhibition of mutated FLT3 and the subsequent blockade of critical downstream signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for AML and other hematological malignancies characterized by FLT3 mutations. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and application of this compound.

References

An In-depth Technical Guide to the Mechanism and Application of Near-Infrared Dyes in the 700 nm Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, photophysical properties, and key applications of near-infrared (NIR) fluorescent dyes with emission maxima around 700 nm. For clarity and practical utility, this document will focus on iFluor® 700 as a primary example, with comparative data provided for the spectrally similar Alexa Fluor® 700. The term "FI-700" is interpreted as a general descriptor for fluorescent dyes in this spectral region.

Core Mechanism of Action: The Photophysics of Fluorescence

The fluorescence of organic dyes, such as those in the 700 nm range, is governed by the process of absorbing and subsequently emitting light energy. This phenomenon can be understood through the principles of molecular electronic transitions, often visualized using a Jablonski diagram.

The Jablonski Diagram: A Conceptual Framework

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1][2][3] The process of fluorescence involves three key stages:

  • Excitation: A fluorophore in its ground electronic state (S₀) absorbs a photon of light. This absorption is a very rapid process (femtoseconds) and elevates an electron to a higher energy, excited singlet state (S₁ or S₂).[2] The molecule can be excited to various vibrational levels within these electronic states.

  • Non-radiative Relaxation: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁).[2] This process, known as internal conversion and vibrational relaxation, occurs within picoseconds and does not involve the emission of light; the excess energy is dissipated as heat.

  • Emission: From the lowest vibrational level of S₁, the electron returns to one of the vibrational levels of the ground state (S₀), releasing the energy as a photon of light. This emitted light is the fluorescence. Because some energy is lost through non-radiative relaxation, the emitted photon has lower energy and a longer wavelength than the absorbed photon.[4] This difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

// Transitions S0_v0 -> S1_v2 [label="Absorption (Excitation)", color="#4285F4", fontcolor="#4285F4"]; S1_v2 -> S1_v0 [label="Vibrational Relaxation", style=dashed, arrowhead=vee, color="#EA4335", fontcolor="#EA4335"]; S1_v0 -> S0_v1 [label="Fluorescence Emission", color="#34A853", fontcolor="#34A853"]; } A simplified Jablonski diagram illustrating the process of fluorescence.

Chemical Basis of Near-Infrared Dyes

Many near-infrared dyes, including the iFluor® and Alexa Fluor® families, are based on a polymethine cyanine (B1664457) core structure. This structure consists of two nitrogen-containing heterocyclic groups joined by a polymethine chain. The extended conjugated π-electron system of the polymethine chain is responsible for the absorption and emission of light in the red to near-infrared region of the spectrum. The specific chemical modifications to the heterocyclic groups and the length of the polymethine chain are tailored to fine-tune the photophysical properties of the dye, such as its excitation and emission maxima, quantum yield, and photostability.

Quantitative Data and Photophysical Properties

The selection of a fluorescent dye for a specific application is guided by its quantitative photophysical parameters. The following tables summarize the key properties of iFluor® 700 and the spectrally similar Alexa Fluor® 700.

Table 1: Photophysical Properties of iFluor® 700 and Alexa Fluor® 700

PropertyiFluor® 700Alexa Fluor® 700
Excitation Maximum (nm) ~690[5][6]~702[7]
Emission Maximum (nm) ~713[5][6]~723[7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~220,000~192,000[7]
Fluorescence Quantum Yield ~0.23~0.25

Data for iFluor® 700 from AAT Bioquest product information. Data for Alexa Fluor® 700 from various sources.

Table 2: Reactive Forms and Applications

DyeCommon Reactive FormsKey Applications
iFluor® 700 Succinimidyl Ester (amine-reactive)[5], Maleimide (B117702) (thiol-reactive)[6]Flow Cytometry, Fluorescence Microscopy, Western Blotting, In Vivo Imaging
Alexa Fluor® 700 Succinimidyl Ester (amine-reactive), Maleimide (thiol-reactive)Flow Cytometry, Fluorescence Microscopy, Super-Resolution Microscopy
Fixable Viability Stain 700 (FVS700) Amine-reactiveFlow Cytometry (Live/Dead Discrimination)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of fluorescent dyes. Below are representative protocols for common applications of dyes in the 700 nm range.

Protocol for Antibody Labeling with iFluor® 700 Succinimidyl Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive succinimidyl ester (SE) of iFluor® 700.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • iFluor® 700 SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.5-9.0.

  • Prepare the Dye Stock Solution:

    • Allow the vial of iFluor® 700 SE to equilibrate to room temperature.

    • Add an appropriate volume of anhydrous DMSO to create a 10-20 mM stock solution. Vortex to dissolve completely.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~690 nm (for iFluor® 700).

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_antibody Prepare Antibody Solution (pH 8.5-9.0) conjugation Mix Antibody and Dye (1-hour incubation) prep_antibody->conjugation prep_dye Prepare iFluor 700 SE Stock Solution (DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify analyze Characterize Conjugate (Degree of Labeling) purify->analyze

Protocol for Cell Viability Staining with Fixable Viability Stain 700 (FVS700) for Flow Cytometry

This protocol details the use of an amine-reactive dye to discriminate between live and dead cells. Dead cells with compromised membranes allow the dye to enter and react with intracellular amines, resulting in a much brighter signal.

Materials:

  • Single-cell suspension

  • Fixable Viability Stain 700 (FVS700)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-free and protein-free PBS

  • Stain Buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffers (if performing intracellular staining)

Procedure:

  • Prepare FVS700 Stock Solution:

    • Reconstitute the lyophilized FVS700 powder in DMSO to create a stock solution.

  • Cell Preparation:

    • Wash cells once with azide-free and protein-free PBS.

    • Resuspend the cells at 1-10 x 10⁶ cells/mL in azide-free and protein-free PBS.

  • Staining:

    • Add the FVS700 stock solution to the cell suspension (typically at a 1:1000 dilution, but titration is recommended) and immediately vortex.

    • Incubate for 10-15 minutes at room temperature or 2-8°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of Stain Buffer to quench the reaction and remove excess dye.

  • Downstream Processing:

    • The cells can now be fixed, permeabilized, and stained for intracellular targets, or analyzed directly by flow cytometry.

Cell_Viability_Staining_Workflow cluster_prep Preparation cluster_staining Staining & Quenching cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension in PBS stain_cells Incubate Cells with FVS700 (10-15 min, protected from light) prep_cells->stain_cells prep_dye Prepare FVS700 Stock Solution prep_dye->stain_cells wash_cells Wash Cells with Stain Buffer (contains protein) stain_cells->wash_cells downstream Proceed to Fixation/ Permeabilization or Flow Cytometry Analysis wash_cells->downstream

Conclusion

Near-infrared fluorescent dyes with emissions around 700 nm are invaluable tools in modern biological research and drug development. Their mechanism of action is rooted in the fundamental principles of fluorescence, with their performance characteristics dictated by their chemical structure. A thorough understanding of their photophysical properties and the application of detailed, optimized experimental protocols are essential for generating high-quality, reproducible data. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of these powerful fluorescent probes.

References

The Application of Near-Infrared Dyes in Live-Cell Imaging: A Technical Guide to FI-700

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of near-infrared (NIR) fluorescent dyes, with a focus on iFluor 700 and its spectrally similar counterpart, Alexa Fluor 700, in the dynamic field of live-cell imaging. These powerful tools are enabling researchers to visualize and quantify cellular processes with unprecedented clarity and minimal perturbation, offering significant advantages for basic research and drug development.

Introduction to Near-Infrared Dyes for Live-Cell Imaging

Live-cell imaging is a cornerstone of modern cell biology, providing a window into the intricate and dynamic processes that govern cellular function. The choice of fluorescent probe is critical to the success of these experiments. Near-infrared (NIR) dyes, which fluoresce in the 700-900 nm spectrum, have emerged as a superior class of fluorophores for live-cell applications.

The primary advantages of NIR dyes include:

  • Reduced Phototoxicity: Longer wavelength light is less energetic and therefore less damaging to cells, enabling longer imaging experiments with healthier cells.

  • Deeper Tissue Penetration: NIR light scatters less and is absorbed less by endogenous molecules like hemoglobin and melanin, allowing for clearer imaging in thicker specimens and tissues.

  • Lower Autofluorescence: Cellular components exhibit minimal natural fluorescence in the NIR spectrum, resulting in a higher signal-to-noise ratio and improved image contrast.

iFluor 700 is a bright and photostable NIR dye with an excitation maximum around 690 nm and an emission maximum around 710 nm.[1] It is spectrally similar to Alexa Fluor 700 and is often used as a brighter alternative.[2] These dyes can be conjugated to a variety of biomolecules, such as antibodies and small molecules, to specifically label targets of interest within living cells.

Core Principles and Mechanisms

The fundamental principle behind using dyes like iFluor 700 in live-cell imaging is to label a specific cellular component (e.g., a protein or organelle) and track its behavior over time using fluorescence microscopy. The workflow for such an experiment can be generalized as follows:

Caption: A generalized workflow for live-cell imaging experiments using FI-700 (iFluor 700) conjugates.

The selection of the appropriate labeling strategy is crucial and depends on the target and the biological question. Common approaches include using fluorescently labeled antibodies for cell surface proteins, small molecule conjugates that are cell-permeable, or genetic tagging followed by enzymatic labeling.

Quantitative Data Presentation

The selection of a fluorophore for live-cell imaging is often guided by its photophysical properties. The following table summarizes key quantitative data for iFluor 700 and its counterpart, Alexa Fluor 700.

PropertyiFluor 700Alexa Fluor 700Notes
Excitation Maximum ~690 nm[1]~702 nm[3]Both are well-suited for excitation with a 633 nm or 640 nm laser.
Emission Maximum ~710 nm[1]~723 nm[3]The emission spectra are well-separated from common green and red fluorophores.
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~192,000 cm⁻¹M⁻¹[3]A higher extinction coefficient indicates more efficient light absorption.
Quantum Yield (Φ) ~0.2[2]Not specifiedRepresents the efficiency of converting absorbed photons into emitted fluorescence.
Relative Brightness Brighter than Alexa Fluor 700[2]-Brightness is a product of the molar extinction coefficient and quantum yield.
Photostability High[2]High, but generally less than iFluor 700[2][4]Resistance to photobleaching is critical for long-term imaging.

Key Applications and Experimental Protocols

Near-infrared dyes like iFluor 700 are versatile tools for studying a wide range of dynamic cellular processes. Below are two key applications with detailed experimental protocols.

Application 1: Visualizing Receptor Internalization and Signaling

Biological Context: Receptor-mediated endocytosis is a fundamental process for regulating cell signaling, nutrient uptake, and cell homeostasis. The Epidermal Growth Factor Receptor (EGFR) is a well-studied example, and its signaling cascade is crucial in cell proliferation and is often dysregulated in cancer.[5][6]

Signaling Pathway Diagram:

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization Grb2 Grb2/Sos EGFR_dimer->Grb2 Recruitment & Activation PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Akt->Transcription Regulation Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Leads to

Caption: A simplified diagram of the EGFR signaling pathway, which can be studied using fluorescently labeled EGF.

Experimental Protocol: Live-Cell Imaging of EGFR Internalization

This protocol is adapted for labeling EGFR on the cell surface with an iFluor 700-conjugated antibody.

Materials:

  • Human carcinoma cell line (e.g., A431)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Anti-EGFR antibody conjugated to iFluor 700 (or use a primary anti-EGFR antibody and a secondary antibody-iFluor 700 conjugate)

  • EGF (for stimulation)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂) and appropriate laser lines and filters for iFluor 700.

Procedure:

  • Cell Culture and Seeding: Culture A431 cells to ~80% confluency. Seed the cells onto glass-bottom imaging dishes and allow them to adhere for 24 hours.

  • Starvation (Optional): To reduce basal receptor activity, starve the cells in serum-free medium for 4-6 hours prior to the experiment.

  • Labeling of EGFR:

    • Prepare a working solution of the iFluor 700-conjugated anti-EGFR antibody in cold live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the range of 1-5 µg/mL.

    • Wash the cells once with cold PBS.

    • Incubate the cells with the antibody solution on ice for 30-60 minutes to allow binding to surface receptors while minimizing internalization.

    • Wash the cells three times with cold live-cell imaging medium to remove unbound antibody.

  • Live-Cell Imaging:

    • Replace the cold medium with pre-warmed (37°C) live-cell imaging medium.

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire baseline images of the cell surface fluorescence before stimulation.

    • To induce internalization, add EGF to the imaging medium at a final concentration of 10-100 ng/mL.

    • Acquire a time-lapse series of images to visualize the internalization of the fluorescently labeled EGFR. Imaging parameters should be optimized to minimize phototoxicity (e.g., use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio).

  • Data Analysis:

    • Analyze the image series to track the movement of fluorescent puncta (representing EGFR clusters or endosomes) from the plasma membrane into the cytoplasm.

    • Quantify the rate of internalization by measuring the decrease in plasma membrane fluorescence or the increase in intracellular fluorescence over time.

Application 2: Visualizing Cytoskeleton Dynamics

Biological Context: The cytoskeleton, composed of actin filaments and microtubules, is a dynamic network essential for cell shape, motility, and intracellular transport.[7] Visualizing the real-time dynamics of these structures is crucial for understanding these processes.

Experimental Protocol: Live-Cell Imaging of Microtubule Dynamics

This protocol describes the use of a cell-permeable, far-red fluorescent dye that specifically binds to microtubules in living cells.

Materials:

  • HeLa or other suitable mammalian cell line

  • Cell culture medium

  • Glass-bottom imaging dishes

  • Live-cell imaging medium

  • Cell-permeable microtubule dye with far-red emission (e.g., Tubulin Tracker™ Deep Red, which is spectrally similar to the 700 nm range)

  • Live-cell imaging microscope with environmental control.

Procedure:

  • Cell Culture and Seeding: Culture HeLa cells and seed them onto glass-bottom imaging dishes 24 hours prior to imaging.

  • Labeling Microtubules:

    • Prepare a working solution of the microtubule dye in pre-warmed cell culture medium. The recommended concentration is typically around 100 nM.[8]

    • Add the dye solution to the cells and incubate for 30-60 minutes at 37°C.[8] A "no-wash" protocol can often be used, meaning the dye can remain in the medium during imaging.[8]

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire time-lapse images using the appropriate fluorescence channel (e.g., Cy5/deep red).

    • Long-term time-lapse imaging can be performed to observe processes like cell division and migration.[8]

  • Data Analysis:

    • Analyze the time-lapse series to visualize microtubule dynamics, including polymerization, depolymerization, and movement.

    • Kymograph analysis can be used to quantify the rates of microtubule growth and shrinkage.

Workflow for Cytoskeleton Imaging:

Cytoskeleton_Imaging cluster_prep Sample Preparation cluster_imaging Imaging & Analysis Seed_Cells Seed Cells on Glass-Bottom Dish Add_Dye Add Cell-Permeable Microtubule Dye Seed_Cells->Add_Dye Incubate Incubate at 37°C Add_Dye->Incubate Time_Lapse Acquire Time-Lapse Images Incubate->Time_Lapse Transfer to Microscope Analyze_Dynamics Analyze Microtubule Dynamics (e.g., Kymography) Time_Lapse->Analyze_Dynamics

Caption: A workflow for live-cell imaging of microtubule dynamics using a cell-permeable dye.

Conclusion

Near-infrared fluorescent dyes, exemplified by iFluor 700, represent a significant advancement for live-cell imaging. Their superior photophysical properties, particularly their emission in a spectral region with low cellular autofluorescence and phototoxicity, enable researchers to conduct longer, more detailed, and less invasive imaging experiments. The applications in tracking receptor dynamics and visualizing the cytoskeleton highlight their versatility in addressing fundamental questions in cell biology and their potential to accelerate drug discovery by providing a clearer understanding of cellular responses to therapeutic agents. As imaging technologies and probe development continue to evolve, the use of near-infrared dyes is set to become an even more indispensable tool for the life sciences.

References

A Technical Guide to In-Vivo Fluorescence Imaging in the 700nm Near-Infrared Window

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, methodologies, and applications of in-vivo fluorescence imaging centered around the 700nm wavelength. This near-infrared (NIR) window offers significant advantages for deep-tissue imaging, making it a valuable tool in preclinical research and drug development. This document details the core components of this technology, from fluorescent probes to imaging systems, and provides practical guidance on experimental design and data interpretation.

Introduction to In-Vivo Near-Infrared Fluorescence (NIRF) Imaging

In-vivo fluorescence imaging is a powerful technique that allows for the non-invasive visualization of biological processes in living organisms.[1] By using fluorescent probes that emit light upon excitation, researchers can track cells, monitor gene expression, and assess the biodistribution and efficacy of therapeutic agents in real-time. The near-infrared spectrum, particularly the 650-900 nm range, is often referred to as the "NIR window" or "optical window" for biological tissues. Within this window, the absorption and scattering of light by endogenous molecules such as hemoglobin and water are significantly reduced, enabling deeper tissue penetration and higher signal-to-noise ratios compared to imaging in the visible light spectrum.[2]

The 700nm wavelength region, in particular, has gained prominence due to the availability of a variety of fluorescent dyes and the development of sensitive detection systems. Imaging in this spectral range is instrumental in various research areas, including oncology, immunology, and neuroscience.

Advantages of the 700nm Wavelength for In-Vivo Imaging

Utilizing the 700nm wavelength for in-vivo fluorescence imaging offers several key advantages:

  • Reduced Autofluorescence: Biological tissues contain endogenous fluorophores, such as collagen and elastin, that create a background signal, or autofluorescence, which can interfere with the detection of the desired fluorescent probe. This autofluorescence is significantly lower in the NIR range compared to the visible spectrum, leading to improved sensitivity.[2] For optimal results, it is also recommended to use a chlorophyll-free animal diet, as chlorophyll (B73375) from standard chow can produce autofluorescence between 650 and 700 nm.[2]

  • Deeper Tissue Penetration: Light in the 700nm range is less absorbed and scattered by tissues, allowing for the visualization of fluorescent signals from deeper structures within the animal.[3][4] This is crucial for studying internal organs and deep-seated tumors.

  • Higher Signal-to-Background Ratio: The combination of reduced autofluorescence and deeper tissue penetration results in a higher signal-to-background ratio, enabling the detection of weaker fluorescent signals with greater clarity.

  • Availability of Specific Probes: A growing number of fluorescent probes, including small molecules, and antibody conjugates, have been developed for imaging in the 700nm range, allowing for the specific targeting and visualization of a wide array of biological targets.

Fluorescent Probes for 700nm In-Vivo Imaging

The choice of fluorescent probe is critical for the success of an in-vivo imaging study. An ideal probe should be bright, photostable, and have high specificity for its target. Several classes of fluorophores are commonly used for imaging in the 700nm range.

FluorophoreExcitation (nm)Emission (nm)Key Features & Applications
IR-700 ~690~710Used in photoimmunotherapy (PIT) where it is conjugated to antibodies to target cancer cells. Upon NIR light exposure, it induces cell death.[5][6][7]
Alexa Fluor 700 ~702~723A bright and photostable dye often used in fluorescence lifetime imaging (FLIM) and FRET studies to investigate protein-protein interactions.[8][9]
SiR700 ~674~693A silicon-rhodamine based dye known for its high photostability. It has been used for in-vivo tumor imaging when conjugated to antibodies.[10]
IRDye 800CW ~774~789While emitting closer to 800nm, it is often used in conjunction with 700nm dyes in multiplexed imaging. It has been investigated for surgical navigation.[11]
Cet-IR700 ~690~710A conjugate of Cetuximab (an anti-EGFR antibody) and IR700, used for targeted photoimmunotherapy of cancers overexpressing EGFR.[5]

Instrumentation for 700nm In-Vivo Imaging

A typical in-vivo fluorescence imaging system consists of a light source for excitation, a set of filters to select the appropriate wavelengths, a sensitive camera for detection, and a light-tight imaging chamber.

  • Light Source: A laser or a filtered broadband lamp is used to excite the fluorescent probe. For 700nm imaging, a light source that can deliver a wavelength of approximately 670-700 nm is required.

  • Filters: Excitation and emission filters are crucial for separating the excitation light from the emitted fluorescence. The excitation filter allows only the light of the desired wavelength to reach the animal, while the emission filter blocks the excitation light and allows only the emitted fluorescence to reach the detector.

  • Detector: A highly sensitive charge-coupled device (CCD) camera is typically used to detect the faint fluorescent signals emanating from the animal.

  • Imaging Chamber: The animal is placed in a light-tight chamber to minimize background light and is often kept under anesthesia to prevent movement during image acquisition.

Some advanced systems also offer capabilities for fluorescence lifetime imaging (FLIM), which measures the decay rate of the fluorescence signal and can provide information about the local microenvironment of the probe.[3][4]

Experimental Protocols

The following sections provide generalized protocols for in-vivo fluorescence imaging studies in the 700nm range. Specific details may need to be optimized based on the animal model, fluorescent probe, and research question.

  • Animal Model: Use appropriate animal models for the disease under investigation. For tumor imaging, xenograft or patient-derived xenograft (PDX) models are common.[12]

  • Hair Removal: Hair can absorb and scatter light, interfering with signal detection. It is recommended to remove hair from the imaging area before the study.[13]

  • Diet: Switch animals to a low-fluorescence or alfalfa-free diet for at least two weeks prior to imaging to reduce autofluorescence from chlorophyll in standard chow.[2][13]

  • Anesthesia: Anesthetize the animals before imaging to prevent movement. Common methods include isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic cocktail.[1]

  • Probe Preparation: Reconstitute and dilute the fluorescent probe according to the manufacturer's instructions.

  • Injection Route: The route of administration depends on the experimental design. For systemic delivery and biodistribution studies, intravenous injection is common.[1][13]

  • Dosage: The optimal dose of the fluorescent probe should be determined empirically.

  • Timing: The time between probe administration and imaging is critical and depends on the pharmacokinetics of the probe. A time-course study is often necessary to determine the optimal imaging window.[13]

  • Positioning: Place the anesthetized animal in the imaging chamber, ensuring consistent positioning for longitudinal studies.[13]

  • Pre-injection Imaging: Acquire a baseline image before injecting the fluorescent probe to assess autofluorescence levels.[13]

  • Post-injection Imaging: Acquire images at various time points after probe administration to monitor its distribution and target accumulation.

  • Image Settings: Optimize imaging parameters such as exposure time, binning, and f-stop to achieve the best signal-to-noise ratio.

  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region to quantify the fluorescent signal.

  • Signal Quantification: The average fluorescence intensity within the ROIs is typically measured.

  • Normalization: The signal from the target tissue can be normalized to the background signal to calculate a target-to-background ratio.

  • Longitudinal Studies: For studies monitoring changes over time, ensure that the imaging parameters and ROI analysis are consistent across all imaging sessions.

Applications in Research and Drug Development

In-vivo fluorescence imaging in the 700nm range has a wide range of applications in preclinical research and drug development.

  • Oncology:

    • Tumor Detection and Staging: Fluorescently labeled antibodies or peptides that target tumor-specific markers can be used to visualize tumors and metastases.[10]

    • Monitoring Treatment Response: Changes in tumor size, vascularity, and cell death can be monitored in response to therapy.

    • Photoimmunotherapy (PIT): This therapeutic approach uses antibody-IR700 conjugates that, upon irradiation with NIR light, induce rapid and specific cancer cell death.[5][6][7] Real-time fluorescence imaging can be used to monitor the loss of IR700 fluorescence, which correlates with cell death.[6][7]

  • Drug Development:

    • Pharmacokinetics and Biodistribution: The absorption, distribution, metabolism, and excretion (ADME) of a fluorescently labeled drug can be tracked in real-time.

    • Target Engagement: Förster Resonance Energy Transfer (FRET) based assays using donor and acceptor fluorophores in the NIR range can be used to confirm that a drug is binding to its intended target in vivo.[9]

  • Immunology: The trafficking and activation of immune cells can be tracked by labeling them with NIR fluorescent dyes.

  • Neuroscience: While challenging due to the blood-brain barrier, NIR imaging can be used to study neuroinflammation and neurodegenerative diseases in some contexts.

Visualization of Experimental Workflows and Signaling Pathways

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment animal_prep Animal Preparation (Tumor Implantation, Diet) probe_admin Administer Antibody-IR700 Conjugate (e.g., Cet-IR700) animal_prep->probe_admin baseline_img Baseline Fluorescence Imaging (Confirm Tumor Targeting) probe_admin->baseline_img nir_irrad NIR Light Irradiation (690nm) baseline_img->nir_irrad Allow for probe accumulation (24h) realtime_img Real-time Fluorescence Imaging (Monitor IR700 Photobleaching) nir_irrad->realtime_img followup_img Follow-up Imaging (Bioluminescence for Viability) realtime_img->followup_img data_analysis Data Analysis (Correlate Fluorescence Loss with Therapeutic Efficacy) followup_img->data_analysis histology Ex-vivo Histology data_analysis->histology

Caption: Workflow for an in-vivo photoimmunotherapy study.

G egfr EGFR complex EGFR::Cet-IR700 Complex egfr->complex cet_ir700 Cetuximab-IR700 cet_ir700->egfr Binding cet_ir700->complex phototoxicity Phototoxic Reaction complex->phototoxicity nir_light NIR Light (690nm) nir_light->complex Activation of IR700 cell_death Cell Death (Necrosis/Apoptosis) phototoxicity->cell_death

Caption: EGFR-targeted photoimmunotherapy signaling cascade.

Conclusion

In-vivo fluorescence imaging in the 700nm NIR window is a versatile and powerful tool for preclinical research and drug development. Its ability to non-invasively visualize biological processes deep within living organisms provides invaluable insights into disease mechanisms and therapeutic efficacy. As new fluorescent probes and imaging technologies continue to be developed, the applications of this technique are expected to expand further, accelerating the translation of basic research findings into clinical practice.

References

Safety and handling of FI-700 compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound FI-700: Information Not Publicly Available

A comprehensive search for the compound designated as "this compound" has yielded no publicly available data regarding its safety, handling, toxicology, experimental protocols, or mechanism of action. This suggests that "this compound" may be an internal, proprietary, or otherwise non-publicly disclosed compound identifier.

Without accessible scientific literature, material safety data sheets (MSDS), or any other form of technical documentation, it is not possible to provide an in-depth technical guide or whitepaper that meets the specified requirements for researchers, scientists, and drug development professionals. The core requirements, including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway diagrams, are contingent upon the availability of foundational information about the compound.

To proceed with this request, a more common or publicly recognized identifier for the compound is required. This could include, but is not limited to:

  • A different chemical name or IUPAC name.

  • A CAS (Chemical Abstracts Service) number.

  • A known synonym or alternative designation used in publications.

Once a valid identifier is provided, a thorough search for the relevant data can be re-initiated to generate the requested technical guide.

Navigating the Solubility of iFluor 700: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of iFluor 700, a near-infrared fluorescent dye integral to advanced biological imaging and labeling. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of iFluor 700's behavior in various solvents, detailed experimental protocols for solubility determination, and visual workflows to support experimental design.

Core Topic: iFluor 700 Dye Solubility

iFluor 700 is a member of the cyanine (B1664457) dye family, known for its applications in fluorescence microscopy, flow cytometry, and in-vivo imaging. The solubility of this non-sulfonated dye is a critical factor for its effective use in labeling proteins, antibodies, and other biomolecules. Proper dissolution is paramount for achieving optimal staining, preventing dye aggregation, and ensuring the reliability and reproducibility of experimental results.

Quantitative Solubility Data

While specific quantitative solubility data for iFluor 700 in a wide array of organic solvents is not extensively published, its primary recommended solvent is Dimethyl Sulfoxide (DMSO). Product information consistently indicates that iFluor 700 and its derivatives are readily soluble in anhydrous DMSO. The following table summarizes the known and estimated solubility of iFluor 700.

SolventQuantitative SolubilityQualitative SolubilitySource/Remark
Dimethyl Sulfoxide (DMSO) High (Stock solutions of 10 mM are readily prepared)Very SolubleBased on manufacturer's protocols for iFluor 700 succinimidyl ester.[1]
Dimethylformamide (DMF) Not specifiedSolubleGenerally recommended as a solvent for non-sulfonated cyanine dyes.
Methanol Not specifiedSolubleGenerally cited as a solvent for solvent-soluble cyanine dyes.[2]
Ethanol (B145695) Not specifiedLikely SolubleSimilar to methanol, ethanol is a common solvent for organic dyes.
Acetonitrile Not specifiedLikely SolubleA polar aprotic solvent often used for similar fluorescent dyes.
Chloroform Not specifiedSolubleMentioned as a solvent for solvent-soluble cyanine dyes.[2]
Water LowInsolubleAs a non-sulfonated cyanine dye, iFluor 700 has limited aqueous solubility.

Note: The qualitative solubility information for solvents other than DMSO is based on the general characteristics of non-sulfonated cyanine dyes.[2][3] For precise quantitative measurements in these solvents, it is recommended to perform the experimental protocol outlined below.

Experimental Protocols

A detailed methodology for the quantitative determination of iFluor 700 solubility in a specific organic solvent using UV-Vis spectrophotometry is provided below. This method is based on the Beer-Lambert law, which correlates absorbance with concentration.

Protocol: Quantitative Determination of Dye Solubility using UV-Vis Spectrophotometry

Objective: To determine the saturation solubility of iFluor 700 in a chosen organic solvent.

Materials:

  • iFluor 700 dye (solid form)

  • Selected organic solvent (e.g., DMSO, DMF, Methanol)

  • UV-Vis Spectrophotometer

  • Quartz or appropriate solvent-resistant cuvettes

  • Volumetric flasks (various sizes)

  • Micropipettes and tips

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.2 µm, solvent-compatible)

  • Syringes

Procedure:

  • Preparation of a Standard Stock Solution:

    • Accurately weigh a small amount of iFluor 700 dye (e.g., 1 mg).

    • Dissolve the dye in a known volume of the selected solvent (e.g., 1 mL in a volumetric flask) to create a concentrated stock solution. Ensure complete dissolution by vortexing.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Dilute a small aliquot of the stock solution with the solvent.

    • Scan the absorbance of the diluted solution across a relevant wavelength range (e.g., 600-800 nm for iFluor 700) to determine the λmax.

  • Preparation of Standard Solutions and Generation of a Calibration Curve:

    • Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve. The plot should be linear and pass through the origin.

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid iFluor 700 dye to a known volume of the solvent in a vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Measurement of Saturated Solution Absorbance:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.2 µm syringe filter to remove any solid particles.

    • Accurately dilute the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Record the dilution factor.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution.

    • Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of iFluor 700 in that solvent at the experimental temperature.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 Preparation of Standard Solutions cluster_1 Calibration Curve Generation cluster_2 Saturated Solution Analysis cluster_3 Solubility Calculation Weigh Dye Weigh Dye Dissolve in Solvent Dissolve in Solvent Weigh Dye->Dissolve in Solvent Create Stock Solution Create Stock Solution Dissolve in Solvent->Create Stock Solution Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Standard Solutions Standard Solutions Serial Dilutions->Standard Solutions Measure Absorbance at λmax Measure Absorbance at λmax Standard Solutions->Measure Absorbance at λmax Plot Absorbance vs. Concentration Plot Absorbance vs. Concentration Measure Absorbance at λmax->Plot Absorbance vs. Concentration Generate Calibration Curve Generate Calibration Curve Plot Absorbance vs. Concentration->Generate Calibration Curve Determine Concentration from Curve Determine Concentration from Curve Generate Calibration Curve->Determine Concentration from Curve Add Excess Dye to Solvent Add Excess Dye to Solvent Equilibrate Equilibrate Add Excess Dye to Solvent->Equilibrate Filter Supernatant Filter Supernatant Equilibrate->Filter Supernatant Dilute Saturated Solution Dilute Saturated Solution Filter Supernatant->Dilute Saturated Solution Measure Absorbance Measure Absorbance Dilute Saturated Solution->Measure Absorbance Measure Absorbance->Determine Concentration from Curve Apply Dilution Factor Apply Dilution Factor Determine Concentration from Curve->Apply Dilution Factor Calculate Solubility Calculate Solubility Apply Dilution Factor->Calculate Solubility

Caption: Workflow for Determining Dye Solubility.

G Start Start Select Solvent Select Solvent Start->Select Solvent Prepare Stock Solution Prepare Stock Solution Select Solvent->Prepare Stock Solution Prepare Saturated Solution Prepare Saturated Solution Select Solvent->Prepare Saturated Solution Determine λmax Determine λmax Prepare Stock Solution->Determine λmax Prepare Serial Dilutions Prepare Serial Dilutions Determine λmax->Prepare Serial Dilutions Measure Absorbance of Standards Measure Absorbance of Standards Prepare Serial Dilutions->Measure Absorbance of Standards Generate Calibration Curve Generate Calibration Curve Measure Absorbance of Standards->Generate Calibration Curve Calculate Solubility Calculate Solubility Generate Calibration Curve->Calculate Solubility Measure Absorbance of Saturated Solution Measure Absorbance of Saturated Solution Prepare Saturated Solution->Measure Absorbance of Saturated Solution Measure Absorbance of Saturated Solution->Calculate Solubility End End Calculate Solubility->End

References

Methodological & Application

Application Notes and Protocols: FI-700 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the near-infrared fluorescent dye, FI-700 (presumed to be iFluor 700 or a spectrally similar dye), to antibodies. Fluorescently labeled antibodies are indispensable tools in a wide range of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and western blotting. The this compound dye, with its excitation and emission maxima in the near-infrared spectrum, offers significant advantages by minimizing autofluorescence from biological samples, thereby enhancing signal-to-noise ratios.

This protocol is specifically designed for the conjugation of this compound succinimidyl ester (SE) to the primary amines of an antibody. The succinimidyl ester moiety reacts with primary amino groups (–NH2) on the antibody, primarily on lysine (B10760008) residues, to form a stable amide bond. By following this protocol, researchers can reliably produce high-quality fluorescently labeled antibodies for their specific applications.

Materials and Reagents

Reagent Supplier Comments
Antibody to be labeledUser-providedShould be purified and at a concentration of at least 2 mg/mL. Avoid buffers containing primary amines (e.g., Tris, glycine).
This compound Succinimidyl Estere.g., AAT BioquestStore desiccated and protected from light.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving the this compound SE.
1 M Sodium Bicarbonate Buffer, pH 8.3-8.5User-preparedReaction buffer.
Phosphate-Buffered Saline (PBS), pH 7.4User-preparedFor antibody dialysis and storage.
Size-Exclusion Chromatography Columne.g., Sephadex G-25For purification of the conjugated antibody.
1.5 M Hydroxylamine, pH 8.5 (Optional)User-preparedFor quenching the reaction.

Experimental Protocol

This protocol outlines the steps for conjugating this compound SE to an antibody. A crucial aspect of successful conjugation is achieving an optimal Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule. For most applications, a DOL of 2-10 is desirable.[1] Over-labeling can lead to fluorescence quenching and potential loss of antibody function, while under-labeling results in a weak signal.[2]

Antibody Preparation
  • Dialyze the antibody against 1X PBS, pH 7.4 to remove any interfering substances such as Tris or glycine.

  • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5. The amine groups on the antibody need to be in a non-protonated state for efficient reaction with the succinimidyl ester.[3]

This compound SE Stock Solution Preparation
  • Allow the vial of this compound SE to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of this compound SE in anhydrous DMSO immediately before use.[4] Vortex briefly to ensure the dye is fully dissolved.

Conjugation Reaction
  • Calculate the required volume of the this compound SE stock solution. A molar excess of dye to antibody in the range of 5-20 is typically recommended to achieve an optimal DOL.[4] This may require optimization for each specific antibody.

  • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound SE stock solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

Purification of the Conjugated Antibody
  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with 1X PBS, pH 7.4.

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugated antibody with 1X PBS. The first colored fraction to elute will be the labeled antibody, while the smaller, unconjugated dye molecules will be retained on the column and elute later.

  • Collect the fractions containing the conjugated antibody.

Determination of Degree of Labeling (DOL)

The DOL is a critical parameter to ensure the quality and reproducibility of your fluorescently labeled antibody.[1][6]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of this compound (approximately 690-700 nm, Amax).

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Corrected A280 = A280 - (Amax × CF)

      • Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

    • Antibody Concentration (M) = Corrected A280 / (ε_antibody × path length)

      • ε_antibody is the molar extinction coefficient of the antibody (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = Amax / (ε_dye × path length)

      • ε_dye is the molar extinction coefficient of the this compound dye at its Amax.

  • Calculate the DOL: DOL = Dye Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary

Parameter Recommended Range Notes
Antibody Concentration for Labeling2 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer pH8.3 - 8.5Essential for deprotonation of primary amines.[3]
Molar Ratio of Dye:Antibody5:1 to 20:1This needs to be optimized for each antibody.[4]
Incubation Time1 hourAt room temperature, protected from light.[5]
Optimal Degree of Labeling (DOL)2 - 10A balance between signal intensity and potential quenching/loss of function.[1]

Troubleshooting

Problem Possible Cause Solution
Low or No Signal Inefficient conjugation.Ensure the antibody buffer is free of primary amines. Check the pH of the reaction buffer. Use fresh, high-quality dye.
Over-labeling causing quenching.Determine the DOL. Reduce the molar excess of the dye in the conjugation reaction.[7]
High Background Unconjugated dye not fully removed.Repeat the purification step or use a longer size-exclusion column.
Non-specific binding of the antibody.Use appropriate blocking buffers in your application. Titrate the antibody to find the optimal concentration.
Antibody Precipitation High concentration of hydrophobic dye.Reduce the molar excess of the dye. Perform the conjugation at a lower antibody concentration.
Antibody instability.Ensure the antibody is stored correctly and has not been subjected to multiple freeze-thaw cycles.
Loss of Antibody Activity Labeling of critical residues in the antigen-binding site.Reduce the DOL. Consider alternative conjugation chemistries that target other sites on the antibody.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC antibody_prep Antibody Preparation (Dialysis, pH Adjustment) conjugation Conjugation Reaction (1 hour, RT, dark) antibody_prep->conjugation dye_prep This compound SE Stock Solution Prep dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification dol_calc DOL Calculation (Spectrophotometry) purification->dol_calc storage Store Conjugate (4°C, protected from light) dol_calc->storage

Caption: Experimental workflow for this compound antibody conjugation.

signaling_pathway cluster_reactants Reactants cluster_product Product antibody Antibody (with primary amines, -NH2) reaction Conjugation Reaction (pH 8.3-8.5) antibody->reaction fi700_se This compound Succinimidyl Ester fi700_se->reaction conjugated_antibody This compound Labeled Antibody (Stable Amide Bond) reaction->conjugated_antibody

Caption: Chemical principle of this compound antibody conjugation.

References

Application Notes & Protocols for Immunofluorescence Imaging with Near-Infrared (NIR) Fluorophores (700 nm Emission)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of immunofluorescence (IF) assays using fluorophores that emit in the 700 nm near-infrared spectrum. The protocols are designed for use with imaging systems capable of detecting signals in this range.

Introduction to Near-Infrared Immunofluorescence

Near-infrared (NIR) immunofluorescence, particularly in the 700 nm range, offers significant advantages for cellular and tissue imaging. Fluorophores such as Alexa Fluor 700 and other similar dyes emit light in a spectral region where cellular autofluorescence is minimal, leading to a higher signal-to-noise ratio and improved sensitivity.[1] This makes them ideal for detecting low-abundance proteins and for multiplexing experiments where spectral overlap with other common fluorophores (e.g., in the blue, green, and red spectra) needs to be minimized.[1]

Key Advantages:

  • Low Autofluorescence: Biological tissues and cells exhibit significantly less natural fluorescence in the NIR spectrum, resulting in darker backgrounds and clearer signals.

  • Reduced Light Scatter: Longer wavelength light scatters less as it passes through tissue, enabling deeper imaging into complex samples.

  • Multiplexing Capabilities: The distinct emission spectrum of 700 nm fluorophores allows for their use in combination with a wide range of other fluorescent labels with minimal spectral overlap.[1]

Experimental Workflow for Immunofluorescence

The following diagram outlines the general workflow for an indirect immunofluorescence experiment.

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis start Seed Cells on Coverslips/Slides culture Cell Culture & Treatment start->culture fixation Fixation (e.g., 4% PFA) culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Target-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation (NIR Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting with Antifade Reagent secondary_ab->mounting imaging Image Acquisition (NIR-capable Microscope) mounting->imaging analysis Data Analysis (Quantification, Colocalization) imaging->analysis

Caption: General workflow for an indirect immunofluorescence experiment.

Detailed Protocols

The following are detailed protocols for immunofluorescence staining of adherent cells. These should be optimized for your specific cell type, primary antibody, and antigen of interest.

Reagents and Materials
  • Cells: Adherent cells cultured on sterile glass coverslips or in imaging-compatible plates.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood). Alternatively, ice-cold methanol (B129727) can be used.[2]

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.

  • Primary Antibody: Specific to the target protein, diluted in blocking buffer.

  • Secondary Antibody: Anti-species IgG conjugated to a 700 nm NIR fluorophore (e.g., Alexa Fluor 700), diluted in blocking buffer.

  • Nuclear Counterstain (Optional): DAPI or Hoechst diluted in PBS.

  • Mounting Medium: Antifade mounting medium.

Protocol for Adherent Cells
  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).[3]

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.[4]

  • Fixation:

    • Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.[4][5]

    • Alternatively, for some antigens, fixation with ice-cold methanol for 5-10 minutes at -20°C may be preferable.[2][5]

    • Wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization (for intracellular antigens):

    • If your target protein is intracellular, add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[2]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to cover the cells and incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3][5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the NIR fluorophore-conjugated secondary antibody in Blocking Buffer. From this step onwards, protect the samples from light.

    • Aspirate the wash buffer and add the diluted secondary antibody.

    • Incubate for 1 hour at room temperature in a humidified chamber.[4]

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Nuclear Counterstaining (Optional):

    • Incubate cells with a DAPI or Hoechst solution for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Carefully remove the coverslip from the dish or plate and wick away excess buffer.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.[4]

    • Seal the edges of the coverslip with nail polish and allow it to dry.[4]

  • Storage: Store the slides at 4°C in the dark until imaging.

Data Acquisition and Analysis

Imaging System Configuration

For imaging fluorophores in the 700 nm range, a fluorescence microscope equipped with the appropriate excitation source and emission filters is required.

ParameterRecommended Setting
Excitation Laser/Light Source 630-650 nm laser line[1]
Emission Filter 700-750 nm bandpass filter (e.g., 730/45 nm)[1]
Objective Lens Use high numerical aperture (NA) objectives for best resolution.
Detector A sensitive camera, such as a cooled CCD or sCMOS camera.
Image Analysis Software

A variety of software packages are available for analyzing immunofluorescence images. Common open-source options include ImageJ/FIJI, while commercial software like Imaris or MetaMorph offer advanced analysis capabilities.[6]

Typical analyses include:

  • Fluorescence Intensity Quantification: Measuring the brightness of the fluorescent signal per cell or region of interest.

  • Colocalization Analysis: Determining the spatial overlap of two or more fluorescent signals.

  • Object Counting and Morphology: Identifying and measuring the number, size, and shape of cells or subcellular structures.

Example Signaling Pathway: EGFR Activation

Immunofluorescence can be used to visualize the activation of signaling pathways. For example, upon binding of Epidermal Growth Factor (EGF), the EGF Receptor (EGFR) dimerizes, autophosphorylates, and initiates downstream signaling cascades. This can be visualized by staining for the phosphorylated form of EGFR (pEGFR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding pEGFR pEGFR EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway.

Quantitative Data Presentation

Below is an example of how to present quantitative data from an immunofluorescence experiment. In this hypothetical experiment, we are measuring the nuclear intensity of a transcription factor (TF) after treatment with a drug.

Treatment GroupMean Nuclear Intensity (a.u.)Standard DeviationN (Cells Analyzed)
Vehicle Control150.225.8120
Drug A (10 µM)450.755.2115
Drug B (10 µM)175.430.1125

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Insufficient blocking- Secondary antibody concentration too high- Inadequate washing- Increase blocking time or try a different blocking agent- Titrate secondary antibody- Increase number and duration of washes
No/Weak Signal - Primary antibody not working- Antigen degradation- Incorrect filter set- Validate primary antibody with a positive control- Optimize fixation protocol- Ensure excitation and emission filters match the fluorophore
Non-specific Staining - Primary antibody cross-reactivity- High antibody concentration- Run a secondary antibody only control- Titrate primary antibody
Photobleaching - Excessive exposure to excitation light- Use an antifade mounting medium- Minimize exposure time and light intensity during imaging

References

Application Notes and Protocols for Near-Infrared Fluorescent Staining of Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for staining fixed cells using near-infrared fluorescent dyes emitting in the 700 nm range. This guide is intended for researchers, scientists, and drug development professionals utilizing fluorescence microscopy.

Introduction

Near-infrared fluorescent dyes offer significant advantages for cellular imaging, including lower autofluorescence from biological samples and deeper tissue penetration. Dyes with emission maxima around 700 nm, such as iFluor® 700, Alexa Fluor® 700, and other spectrally similar dyes, are valuable tools for multicolor imaging and flow cytometry.[1][2][3][4] Proper fixation and permeabilization are critical steps to ensure access of the dye to intracellular targets while preserving cellular morphology.[5][6][7] This protocol outlines the key steps for successful staining of fixed cells.

Spectral Properties of Representative 700 nm Dyes

A summary of the key spectral properties of commercially available dyes spectrally similar to a "FI-700" stain is provided below.

PropertyiFluor® 700Alexa Fluor® 700BD Horizon™ FVS700
Excitation Maximum (nm) 690[1]~640657[8]
Emission Maximum (nm) 713[1]~700700[8]
Common Laser Lines (nm) 633 to 700[1]633 - 640[3]Red Laser[8]
Spectrally Similar Dyes Alexa Fluor® 700, DyLight® 700[1]iFluor® 700APC-R700[9]

Experimental Protocols

This section details the necessary steps for preparing, fixing, permeabilizing, and staining cells with a 700 nm emitting fluorescent dye.

I. Reagent and Cell Preparation
  • Required Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 or Saponin in PBS)

    • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)

    • 700 nm Fluorescent Dye (e.g., iFluor® 700, Alexa Fluor® 700 conjugate, or CellTag™ 700 Stain)

    • Mounting Medium with DAPI (optional, for nuclear counterstaining)

    • Coverslips and Microscope Slides

  • Cell Preparation:

    • Culture cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 70-80%).

    • For suspension cells, they can be cytospun onto slides or stained in tubes and then mounted.

II. Fixation

Fixation is a critical step to preserve cellular structure.[5][6] The choice of fixative can impact antigenicity and fluorescence.

  • Paraformaldehyde (PFA) Fixation (Recommended for preserving cell structure):

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to cover the cells.

    • Incubate for 15-20 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Methanol (B129727) Fixation (Can improve staining of some nuclear targets):

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add ice-cold methanol.

    • Incubate for 10 minutes at -20°C.

    • Wash the cells three times with PBS for 5 minutes each. Note that methanol can denature some proteins and affect certain fluorophores.[5][11]

III. Permeabilization

Permeabilization is necessary to allow the dye to access intracellular targets.[7] This step is not required if the target is on the cell surface.

  • To the fixed cells, add a permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 or Saponin in PBS).

  • Incubate for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

IV. Blocking (Optional but Recommended)

Blocking reduces non-specific binding of the fluorescent probe.

  • Add blocking buffer (e.g., 1-5% BSA in PBS) to the cells.

  • Incubate for 30-60 minutes at room temperature.

  • Do not wash after this step before proceeding to staining.

V. Staining
  • Dilute the 700 nm fluorescent dye to the desired concentration in blocking buffer or PBS. The optimal concentration should be determined by titration, but a starting point of 1:200 to 1:1000 is common.[8] For CellTag™ 700 Stain, a concentration of 0.2 µM (1:500 dilution) is suggested.[12]

  • Aspirate the blocking buffer and add the diluted dye solution to the cells.

  • Incubate for 1 hour at room temperature, protected from light.[12]

  • Aspirate the staining solution.

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

VI. Mounting and Imaging
  • Mount the coverslip onto a microscope slide using a mounting medium, which can contain an anti-fade reagent and a nuclear counterstain like DAPI.

  • Seal the edges of the coverslip with nail polish.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for 700 nm emission (e.g., excitation around 630-650 nm and emission around 680-720 nm).

Diagrams

Staining_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining cluster_imaging Imaging Cell_Culture Culture cells on coverslips Wash1 Wash with PBS Cell_Culture->Wash1 Fixation Fix with 4% PFA Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilize with Triton X-100 Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Blocking Block with BSA Wash3->Blocking Staining Incubate with this compound Dye Blocking->Staining Wash4 Wash with PBS Staining->Wash4 Mount Mount coverslip Wash4->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for this compound staining of fixed cells.

Fixation_Options cluster_pfa Cross-linking Fixation cluster_methanol Precipitating Fixation Start Prepared Cells PFA 4% Paraformaldehyde (Preserves structure) Start->PFA Methanol Cold Methanol (Fixes and permeabilizes) Start->Methanol PFA_Perm Requires separate permeabilization step PFA->PFA_Perm Methanol_Note May alter some epitopes Methanol->Methanol_Note

Caption: Comparison of common fixation methods for immunofluorescence.

References

Application Notes and Protocols for FI-700 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The near-infrared (NIR) spectrum is an increasingly utilized range in flow cytometry, offering significant advantages such as reduced autofluorescence from cells and tissues, and deeper tissue penetration for in vivo applications. "FI-700" is understood to represent a fluorescent dye with emission around 700 nm. This document provides detailed application notes and protocols for two representative types of such reagents: iFluor® 700 , a bright and photostable dye for antibody conjugation, and Fixable Viability Stain 700 (FVS700) , an amine-reactive dye for live/dead cell discrimination. These protocols are designed to guide researchers in optimizing their flow cytometry experiments for reliable and reproducible results, particularly in the context of drug development and preclinical studies.

Section 1: iFluor® 700 for Antibody Conjugation and Staining

iFluor® 700 is a near-infrared dye spectrally similar to Alexa Fluor® 700, but has been shown to be brighter and have stronger absorption at 633 nm, leading to a higher stain index in flow cytometry applications.[1] Its emission maximum is approximately 710 nm.[1]

Data Presentation: iFluor® 700 Performance

The selection of a bright and photostable fluorophore is critical for resolving cell populations, especially those with low antigen expression. Comparative studies have shown that antibodies conjugated with iFluor® 700 can provide a superior stain index compared to those labeled with Alexa Fluor® 700.

ParameteriFluor® 700Alexa Fluor® 700
Excitation Maximum~690 nm~702 nm
Emission Maximum~710 nm~723 nm
Comparative Stain Index
Anti-CD3 on Human PBMCs (5 µg/mL)Higher Lower

Table 1: Spectral properties and comparative performance of iFluor® 700 and Alexa Fluor® 700.

The following table provides data from a titration experiment comparing an anti-CD3 antibody conjugated to either iFluor® 700 or Alexa Fluor® 700, demonstrating the superior staining index of the iFluor® 700 conjugate across a range of concentrations.

Antibody Concentration (µg/mL)Stain Index (Anti-CD3-iFluor® 700)Stain Index (Anti-CD3-Alexa Fluor® 700)
0.5~30~20
1.0~50~35
2.5~70~50
5.0~80 ~60
10.0~75~55

Table 2: Titration data comparing the stain index of anti-CD3 conjugates. The optimal concentration for both is around 5 µg/mL, with iFluor® 700 showing a significantly higher stain index.

Experimental Protocols

Protocol 1.1: Antibody Conjugation with iFluor® 700 Succinimidyl Ester (SE)

This protocol is for labeling antibodies with amine-reactive iFluor® 700 SE.

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • iFluor® 700 SE

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • If the antibody is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Prepare the Dye Stock Solution:

    • Warm the vial of iFluor® 700 SE to room temperature.

    • Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 with the reaction buffer.

    • Add the iFluor® 700 SE stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point.

    • Incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the conjugated antibody from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the first colored fraction, which contains the labeled antibody.

  • Determine Degree of Substitution (DOS):

    • Measure the absorbance of the conjugate at 280 nm and ~690 nm.

    • Calculate the DOS using the molar extinction coefficients of the antibody and iFluor® 700. An optimal DOS is typically between 2 and 10.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5-9.0) Ab->Mix Adjust pH Dye iFluor® 700 SE in Anhydrous DMSO Dye->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Purify Column Chromatography (e.g., Sephadex G-25) Incubate->Purify QC Measure Absorbance (280 nm & 690 nm) Calculate DOS Purify->QC

Antibody conjugation workflow using iFluor® 700 SE.

Section 2: Fixable Viability Stain 700 (FVS700) for Live/Dead Cell Discrimination

FVS700 is an amine-reactive dye used to discriminate viable from non-viable cells. It permeates the compromised membranes of dead cells and covalently binds to intracellular amines, resulting in a much brighter signal compared to live cells with intact membranes.[2] This staining is compatible with subsequent fixation and permeabilization procedures.[2]

Data Presentation: FVS700 Titration and Staining

The optimal concentration of FVS700 should be determined for each cell type to achieve the best separation between live and dead populations.

Cell TypeRecommended Titration Range (from Stock)
Erythrocyte-Lysed Whole Blood1:1000
Primary Cells1:1000 - 1:4000
Cell Lines1:4000 - 1:10,000

Table 3: Recommended starting titration ranges for FVS700 for different cell types.[2]

Example Data: When Jurkat cells are stained with FVS700, dead cells (e.g., induced by camptothecin (B557342) treatment) exhibit a 10-20 fold increase in fluorescence intensity compared to live, untreated cells.[2] This clear separation allows for accurate gating and exclusion of dead cells from analysis.

Experimental Protocols

Protocol 2.1: Staining Cells with FVS700

Materials:

  • Single-cell suspension

  • Sodium azide- and protein-free PBS

  • FVS700 stock solution (reconstituted in DMSO)

  • Stain Buffer (e.g., PBS with 2% FBS)

Procedure:

  • Prepare Cells:

    • Wash cells once with sodium azide- and protein-free PBS.

    • Resuspend cells at 1-10 x 10^6 cells/mL in the same buffer.

  • Staining:

    • Add the predetermined optimal volume of FVS700 stock solution. For initial titration, use a range of dilutions (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

    • Vortex the cell suspension immediately after adding the dye.

    • Incubate for 10-15 minutes at room temperature or 2-8°C, protected from light.

  • Wash:

    • Wash the cells twice with 2 mL of Stain Buffer (containing protein, which quenches the reaction).

  • Proceed with Downstream Applications:

    • The cells can now be stained with fluorescently conjugated antibodies, fixed, and/or permeabilized as required by the experimental protocol.

FVS700_Staining_Workflow cluster_prep Cell Preparation cluster_stain Viability Staining cluster_wash Wash & Proceed Cells Single-Cell Suspension Wash1 Wash with Protein-Free PBS Cells->Wash1 Resuspend Resuspend in Protein-Free PBS Wash1->Resuspend AddDye Add FVS700 (Titrated Amount) Resuspend->AddDye Vortex Immediately Incubate Incubate 10-15 min (Protected from Light) AddDye->Incubate Wash2 Wash Twice with Stain Buffer (with Protein) Incubate->Wash2 Proceed Proceed to Antibody Staining/Fixation Wash2->Proceed

FVS700 viability staining workflow.

Section 3: Application in Drug Development - Preclinical Antibody Biodistribution

Near-infrared dye-conjugated antibodies are valuable tools in preclinical drug development for assessing antibody biodistribution and tumor targeting.[3][4] Flow cytometry can be used to quantify the binding of the antibody to target cells and to analyze the presence of the antibody in various tissues.

Rationale

By labeling a therapeutic antibody candidate with a dye like iFluor® 700, researchers can track its localization in vivo. After administration to a preclinical model (e.g., a tumor-bearing mouse), tissues can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to determine the percentage of antibody-positive cells and the intensity of the signal. This provides quantitative data on tissue penetration and target engagement.

Experimental Protocols

Protocol 3.1: Ex Vivo Flow Cytometric Analysis of Antibody Biodistribution

Materials:

  • Tissues harvested from animals administered with the iFluor® 700-conjugated antibody.

  • Tissue dissociation reagents (e.g., collagenase, DNase).

  • Cell strainers.

  • FVS700 for live/dead discrimination.

  • Flow cytometry buffers.

Procedure:

  • Tissue Processing:

    • Harvest tissues of interest (e.g., tumor, liver, spleen, blood).

    • Mechanically and enzymatically dissociate the tissues to obtain single-cell suspensions.

    • Filter the cell suspensions through a cell strainer to remove clumps.

  • Cell Staining:

    • Perform a cell count and adjust the concentration.

    • Stain the cells with FVS700 (as per Protocol 2.1) to exclude dead cells from the analysis.

    • (Optional) Stain with other antibodies to identify specific cell populations within the tissue.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors for iFluor® 700 and FVS700.

    • Gate on live, single cells.

    • Quantify the percentage of iFluor® 700-positive cells and the mean fluorescence intensity (MFI) in each tissue and cell subpopulation.

Biodistribution_Analysis_Pathway cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Processing cluster_analysis Flow Cytometry Analysis AnimalModel Preclinical Model (e.g., Tumor-Bearing Mouse) Inject Administer iFluor® 700- Conjugated Antibody AnimalModel->Inject Incubate Incubation Period (e.g., 24-72h) Inject->Incubate Harvest Harvest Tissues (Tumor, Organs, Blood) Incubate->Harvest Dissociate Dissociate Tissues to Single-Cell Suspension Harvest->Dissociate Stain Stain with FVS700 & Other Markers Dissociate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Gate on Live, Single Cells Quantify MFI & % Positive Acquire->Analyze

References

Application Note: FI-700 Protocol for Tissue Section Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Immunofluorescence (IF) is a powerful technique for visualizing specific proteins and other antigens within tissue sections, providing critical insights into cellular localization and biological processes.[1] This application note provides a detailed protocol for fluorescent immunohistochemistry (IHC) utilizing a fluorophore with an emission spectrum in the 700 nm range, herein referred to as "FI-700". Stains in this near-infrared spectrum, such as Alexa Fluor® 700, offer significant advantages, including lower autofluorescence from tissues and reduced spectral overlap with other common fluorophores, making them ideal for multiplexing experiments.[2] This protocol is designed for use with both paraffin-embedded and frozen tissue sections and can be adapted for various research and drug development applications.

I. Principle of the Method

Immunofluorescence staining relies on the highly specific binding of an antibody to its target antigen within a tissue sample. In this protocol, an indirect staining method is commonly employed. An unlabeled primary antibody first binds to the target antigen. Subsequently, a secondary antibody, conjugated to an this compound fluorophore, binds to the primary antibody. This two-step process provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody, enhancing the fluorescent signal.[1][3] The stained tissue is then visualized using a fluorescence microscope equipped with the appropriate filters for the 700 nm emission spectrum.

II. Materials and Reagents

The following table summarizes the necessary reagents for the this compound tissue section staining protocol.

Reagent Purpose Typical Concentration/Supplier
Primary Antibody Binds to the target antigen.Dilution to be optimized by the user (typically 1-10 µg/mL).
This compound Conjugated Secondary Antibody Binds to the primary antibody for fluorescent detection.Dilution to be optimized by the user.
Formalin (10%) or Paraformaldehyde (4%) Tissue fixation.Commercially available.
Xylene Deparaffinization of paraffin-embedded tissues.Histology grade.
Ethanol (100%, 95%, 80%, 70%) Rehydration of deparaffinized tissue sections.[4]Reagent grade.
Antigen Retrieval Solution Exposes antigenic sites masked by fixation.Citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0).
Blocking Buffer Reduces non-specific antibody binding.1-5% Bovine Serum Albumin (BSA) or normal serum in PBS/TBS.[5]
Wash Buffer Rinses away unbound reagents.Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20.
DAPI (4',6-diamidino-2-phenylindole) Nuclear counterstain.1 µg/mL.
Antifade Mounting Medium Preserves fluorescence and mounts coverslip.Commercially available.

III. Experimental Protocols

This section provides detailed protocols for staining both paraffin-embedded and frozen tissue sections.

This protocol is for tissue that has been fixed, dehydrated, and embedded in paraffin (B1166041) wax.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.[4][5]

  • Rehydrate the tissue sections by sequential immersion in:

    • 100% ethanol: 2 changes, 3-10 minutes each.[4]

    • 95% ethanol: 1 change, 3-5 minutes.[4]

    • 70% ethanol: 1 change, 3-5 minutes.[4]

    • Deionized water: 2 changes, 5 minutes each.[5]

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.

  • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse slides with wash buffer (PBS or TBS with 0.05% Tween-20) three times for 5 minutes each.

3. Staining Procedure:

  • Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.[5]

  • Primary Antibody Incubation: Drain the blocking buffer and apply the primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.[4]

  • Washing: Rinse the slides three times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation: Apply the this compound conjugated secondary antibody, diluted in blocking buffer, and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Rinse the slides three times for 5 minutes each with wash buffer, protected from light.

4. Counterstaining and Mounting:

  • Incubate sections with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Rinse briefly with wash buffer.

  • Mount a coverslip over the tissue section using an antifade mounting medium.

  • Seal the edges of the coverslip with clear nail polish.

5. Visualization:

  • Visualize the staining using a fluorescence microscope with appropriate filter sets for DAPI (blue emission) and the this compound fluorophore (near-infrared emission).

  • Store slides at 4°C in the dark.

This protocol is for fresh tissue that has been snap-frozen.

1. Tissue Preparation and Fixation:

  • Cut frozen sections at 5-10 µm thickness using a cryostat and mount them on charged slides.

  • Air dry the sections for 30-60 minutes at room temperature.

  • Fix the sections in ice-cold acetone (B3395972) or 4% paraformaldehyde for 10 minutes.[6]

  • Rinse slides with wash buffer three times for 5 minutes each.

2. Staining Procedure:

  • Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Apply the diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]

  • Washing: Rinse the slides three times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation: Apply the this compound conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.

  • Washing: Rinse the slides three times for 5 minutes each with wash buffer, protected from light.

3. Counterstaining and Mounting:

  • Follow steps 4 and 5 from the paraffin-embedded protocol.

IV. Workflow Diagrams

The following diagrams illustrate the key experimental workflows.

FI700_Paraffin_Workflow start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Ethanol Series) deparaffinize->rehydrate antigen_retrieval Antigen Retrieval (Heat-Induced) rehydrate->antigen_retrieval blocking Blocking (BSA or Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mount Mounting (Antifade Medium) counterstain->mount visualize Visualization (Fluorescence Microscope) mount->visualize

Caption: Workflow for this compound staining of paraffin-embedded tissue sections.

FI700_Frozen_Workflow start Frozen Tissue Section fixation Fixation (Acetone or PFA) start->fixation blocking Blocking (BSA or Serum) fixation->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mount Mounting (Antifade Medium) counterstain->mount visualize Visualization (Fluorescence Microscope) mount->visualize

Caption: Workflow for this compound staining of frozen tissue sections.

V. Data Interpretation and Troubleshooting

Expected Results: Successful staining will result in specific fluorescent signals in the near-infrared channel, localized to the cellular or subcellular structures where the target antigen is expressed. The DAPI counterstain will illuminate the cell nuclei in blue, providing anatomical context.

Troubleshooting: The following table outlines common issues and potential solutions.

Problem Possible Cause Solution
No Signal or Weak Signal Ineffective antigen retrieval.Optimize antigen retrieval time, temperature, and buffer pH.
Primary antibody concentration too low.Increase primary antibody concentration or incubation time.
Inactive secondary antibody.Use a fresh or different lot of secondary antibody.
High Background Staining Inadequate blocking.Increase blocking time or try a different blocking agent (e.g., serum from the host species of the secondary antibody).
Primary or secondary antibody concentration too high.Titrate antibodies to determine the optimal dilution.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Staining Cross-reactivity of the secondary antibody.Use a pre-adsorbed secondary antibody.
Endogenous tissue fluorescence.Use appropriate spectral unmixing if available on the microscope, or select fluorophores with narrower emission spectra.

VI. Conclusion

The this compound protocol for tissue section staining provides a robust method for the detection and localization of antigens in both paraffin-embedded and frozen tissues. The use of a near-infrared fluorophore minimizes issues with autofluorescence and allows for greater flexibility in multiplexing experiments.[2] Careful optimization of each step, particularly antigen retrieval and antibody concentrations, is crucial for achieving high-quality, specific staining results.

References

Revolutionizing Cellular Insights: FI-700 for Multiplex Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiplex fluorescence microscopy is a powerful technique enabling the simultaneous visualization of multiple molecular targets within a single sample, providing crucial insights into the spatial relationships and interactions of proteins in complex biological systems. The selection of appropriate fluorophores is paramount to the success of multiplexing experiments, with ideal candidates exhibiting high brightness, photostability, and narrow emission spectra to minimize spectral bleed-through. FI-700, a far-red fluorescent dye, has emerged as a robust tool for multiplex imaging. This application note provides detailed protocols for the use of this compound in multiplex immunofluorescence, particularly utilizing Tyramide Signal Amplification (TSA) for enhanced sensitivity. We will explore its application in the context of studying the PI3K/Akt signaling pathway in cancer biology.

This compound: A High-Performance Far-Red Fluorophore

This compound, spectrally similar to Alexa Fluor® 700, offers excellent characteristics for multiplex fluorescence microscopy.[1][2] Its excitation and emission maxima in the far-red spectrum reduce the impact of tissue autofluorescence, which is more prevalent at shorter wavelengths.[3] In-house studies by manufacturers suggest that iFluor® 700, a dye with identical spectral properties to this compound, is brighter and has stronger absorption at 633 nm compared to Alexa Fluor® 700.[4] Furthermore, data indicates superior photostability of iFluor® 700 tandems compared to their Alexa Fluor® 700 counterparts, a critical feature for imaging protocols that require prolonged exposure to excitation light.[4]

Quantitative Data Summary

The following tables summarize the key properties of this compound and provide a comparative overview with other commonly used fluorophores in the red to far-red spectral range.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum~690 nm[2]
Emission Maximum~710-713 nm[2]
Recommended Laser Line633/640 nm[4]
Common Filter Set695/40 nm[2]

Table 2: Performance Characteristics of iFluor® 700 (this compound equivalent)

CharacteristiciFluor® 700Alexa Fluor® 700Reference
Relative Brightness HigherStandard[4]
Photostability HigherStandard[4]
Stain Index (Flow Cytometry) HigherStandard[4]

Note: Data is based on manufacturer's in-house comparisons of iFluor® 700. Microscopy-specific quantitative data on signal-to-noise ratio and precise spectral bleed-through percentages are still emerging.

Experimental Protocols

Protocol 1: Multiplex Immunofluorescence with Tyramide Signal Amplification (TSA) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is designed for the sequential detection of multiple antigens using primary antibodies from the same host species, a common challenge in multiplex IHC. The use of TSA allows for signal amplification and covalent labeling, enabling the removal of antibodies after each round of staining without disrupting the fluorescent signal.

Materials:

  • FFPE tissue sections on charged slides

  • Deparaffinization and rehydration solutions (Xylene, graded ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Antibody Diluent: TBST with 1% BSA

  • Peroxidase blocking solution (3% H2O2 in methanol)

  • Blocking solution (e.g., 10% normal goat serum in TBST)

  • Primary antibodies (see Table 3 for an example panel)

  • HRP-conjugated secondary antibody (anti-species of primary antibodies)

  • This compound Tyramide and other fluorophore-conjugated tyramides

  • Tyramide Signal Amplification buffer

  • Antibody stripping solution (e.g., a solution containing beta-mercaptoethanol and SDS, or a commercial stripping buffer)

  • DAPI counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath with the appropriate antigen retrieval buffer. The optimal buffer and heating time should be determined for each primary antibody.

    • Allow slides to cool to room temperature.

    • Rinse with distilled water and then TBST.

  • Peroxidase Blocking:

    • Incubate sections in peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse thoroughly with TBST.

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • First Primary Antibody Incubation:

    • Dilute the first primary antibody in antibody diluent to its optimal concentration.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with TBST (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Amplification (First Fluorophore):

    • Wash slides with TBST (3 x 5 minutes).

    • Prepare the tyramide working solution by diluting the fluorophore-conjugated tyramide (e.g., this compound tyramide) in the TSA buffer according to the manufacturer's instructions.

    • Incubate sections with the tyramide working solution for 5-10 minutes at room temperature, protected from light.

    • Wash slides with TBST (3 x 5 minutes).

  • Antibody Stripping:

    • Incubate slides in antibody stripping solution at the recommended temperature and time to remove the primary and secondary antibodies.

    • Wash extensively with TBST (3 x 5 minutes) and then PBS.

  • Subsequent Staining Rounds:

    • Repeat steps 4-8 for each additional primary antibody, using a different fluorophore-conjugated tyramide in each round.

  • Counterstaining and Mounting:

    • After the final staining round and washes, incubate sections with DAPI for 5 minutes to counterstain nuclei.

    • Wash with TBST (2 x 5 minutes).

    • Mount coverslips using an appropriate mounting medium.

  • Imaging:

    • Image the slides on a fluorescence or confocal microscope with appropriate filter sets for each fluorophore.

    • Acquire images sequentially for each channel to minimize bleed-through.

Workflow for Multiplex IHC with TSA

G cluster_prep Sample Preparation cluster_stain1 Staining Round 1 cluster_stain2 Staining Round 2 cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking1 Blocking PeroxidaseBlock->Blocking1 PrimaryAb1 Primary Antibody 1 Blocking1->PrimaryAb1 SecondaryAb1 HRP-Secondary Ab PrimaryAb1->SecondaryAb1 TSA1 This compound Tyramide SecondaryAb1->TSA1 Stripping1 Antibody Stripping TSA1->Stripping1 Blocking2 Blocking Stripping1->Blocking2 PrimaryAb2 Primary Antibody 2 Blocking2->PrimaryAb2 SecondaryAb2 HRP-Secondary Ab PrimaryAb2->SecondaryAb2 TSA2 Fluorophore 2 Tyramide SecondaryAb2->TSA2 Stripping2 Antibody Stripping (Optional) TSA2->Stripping2 Counterstain DAPI Counterstain Stripping2->Counterstain Mount Mount & Coverslip Counterstain->Mount Imaging Imaging Mount->Imaging

Multiplex IHC with TSA Workflow

Application Example: Analysis of the PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[5][6] Multiplex immunofluorescence can be used to simultaneously assess the status of key proteins in this pathway within the tumor microenvironment.[5][6]

Table 3: Example 4-Plex Panel for PI3K/Akt Pathway Analysis

TargetCellular LocalizationFunction in PI3K PathwayExample Fluorophore
Pan-Cytokeratin CytoplasmTumor cell markerAF 488
PTEN Nucleus/CytoplasmTumor suppressor, negative regulator of PI3KAF 555
Phospho-Akt (S473) Cytoplasm/NucleusKey downstream effector of PI3K activationAF 647
Phospho-S6 (S235/236) CytoplasmDownstream indicator of mTORC1 activityThis compound

PI3K/Akt Signaling Pathway Diagram

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates pAkt p-Akt (Active) Akt->pAkt Phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 S6K->S6 Phosphorylates pS6 p-S6 (Active) S6->pS6 Proliferation Cell Proliferation & Survival pS6->Proliferation G ImageAcquisition Image Acquisition (Multi-channel) SpectralUnmixing Spectral Unmixing (Correction for bleed-through) ImageAcquisition->SpectralUnmixing CellSegmentation Cell Segmentation (e.g., DAPI mask) SpectralUnmixing->CellSegmentation SignalQuantification Signal Quantification (per cell, per channel) CellSegmentation->SignalQuantification DataAnalysis Data Analysis (e.g., PI3K score calculation) SignalQuantification->DataAnalysis

References

Application Note: Near-Infrared Fluorescence Western Blot Detection Using the 700 nm Channel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-Infrared (NIR) fluorescence detection has emerged as a powerful technique for Western blotting, offering significant advantages over traditional chemiluminescent and colorimetric methods. This application note describes the principles and benefits of NIR detection, with a focus on the 700 nm channel, and provides a detailed protocol for its implementation. NIR detection utilizes secondary antibodies conjugated to fluorophores that emit light in the near-infrared spectrum (700-900 nm). This region is ideal for biological imaging due to reduced autofluorescence from membranes and other biological materials, leading to a higher signal-to-noise ratio.[1][2][3]

The 700 nm channel is a cornerstone of NIR Western blotting, often paired with an 800 nm channel for multiplex detection. This allows for the simultaneous detection and quantification of two different proteins on the same blot, even if they have similar molecular weights.[2][3][4] This capability is particularly advantageous for studying protein modifications (like phosphorylation) or for normalizing a target protein against a loading control on the same blot.[2]

Advantages of NIR Fluorescence Detection

Compared to traditional methods, NIR fluorescence detection offers several key benefits for researchers, scientists, and drug development professionals:

  • Quantitative and Wide Linear Dynamic Range: NIR detection provides a broad linear dynamic range, often exceeding that of chemiluminescence by several orders of magnitude.[1][5] This allows for more accurate quantification of both low and high abundance proteins within the same sample.

  • High Sensitivity: Due to the low background autofluorescence of membranes in the NIR spectrum, this method achieves high sensitivity, comparable or even superior to chemiluminescence.[1][2]

  • Signal Stability: The fluorescent signal from NIR dyes is stable for months or even years when stored properly, allowing for re-imaging and re-analysis of blots long after the initial experiment.[5] This is a stark contrast to the transient signal produced by chemiluminescent substrates.

  • Multiplexing Capability: The availability of distinct fluorophores (e.g., 700 nm and 800 nm dyes) enables the simultaneous detection of multiple proteins.[4][6] This eliminates the need for stripping and reprobing, which can lead to protein loss and inaccurate quantification.[7]

  • Simplified Workflow: The workflow for NIR detection is straightforward and does not require the timed incubations and substrate additions associated with chemiluminescence.[8]

Comparison of Western Blot Detection Methods

FeatureColorimetricChemiluminescentNIR Fluorescent
Sensitivity Low (+)High (+++)High (+++)
Linear Dynamic Range Narrow~10-50 fold>4000 fold[5]
Multiplex Detection NoNoYes (with multiple channels)[5]
Signal Stability StableHours[5]Months to Years[5]
Quantification QualitativeSemi-QuantitativeQuantitative[5]
Reagents Chromogenic SubstrateHRP Enzyme + Luminol SubstrateFluorescent Dye-Conjugated Antibody
Documentation Digital Imaging/ScannerX-ray Film or Digital ImagingDigital Imaging System

Protocol: NIR Fluorescent Western Blotting (700 nm Detection)

This protocol provides a general procedure for performing a NIR fluorescent Western blot using the 700 nm detection channel. Optimization of antibody concentrations and incubation times is recommended for specific targets and experimental conditions.

1. Sample Preparation and Electrophoresis

  • Cell Lysis: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[7]

  • Sample Preparation: Mix the desired amount of protein (typically 10-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[9]

  • Gel Electrophoresis: Load the samples and a molecular weight marker onto a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom.

2. Protein Transfer

  • Membrane Selection: Use low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[6][10]

  • Transfer Setup: Assemble the transfer stack (gel, membrane, filter papers) according to the transfer system manufacturer's instructions (e.g., wet, semi-dry, or dry transfer).

  • Transfer: Perform the electrophoretic transfer of proteins from the gel to the membrane. Transfer efficiency can be checked with a Ponceau S stain.

3. Immunodetection

  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial NIR blocking buffer) to prevent non-specific antibody binding.[8][11]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer. Recommended starting dilutions typically range from 1:1,000 to 1:5,000.[11] Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Dilute the NIR fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to a 700 nm fluorophore) in blocking buffer. A common starting dilution is 1:10,000. Protect the antibody solution and the membrane from light from this point forward. Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBST, followed by a final rinse with TBS to remove any residual detergent.[10]

4. Imaging and Analysis

  • Imaging: Place the membrane in a NIR fluorescence imaging system. Select the 700 nm channel for excitation and emission. Adjust the exposure time to obtain a strong signal without saturation.

  • Image Analysis: Use appropriate software to quantify the band intensities. For quantitative analysis, normalize the signal of the protein of interest to a loading control (e.g., a housekeeping protein detected on the 800 nm channel or total protein stain).

Visualizations

G cluster_workflow NIR Western Blot Workflow prep 1. Sample Prep & Electrophoresis transfer 2. Protein Transfer prep->transfer block 3. Blocking transfer->block primary_ab 4. Primary Antibody Incubation block->primary_ab wash 6. Washing primary_ab->wash secondary_ab 5. Secondary Antibody (700 nm) Incubation secondary_ab->wash wash->secondary_ab image 7. Imaging & Analysis wash->image G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf GTP MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription P Response Cellular Response (Proliferation, Differentiation) Transcription->Response

References

Application Notes and Protocols for FI-700 Labeling of Small Molecules and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FI-700 is a bright and photostable far-red fluorescent dye ideal for labeling a wide range of biomolecules, including proteins and small molecules. Its spectral properties, with an excitation maximum around 690 nm and an emission maximum around 710 nm, place it in a region of the spectrum with minimal autofluorescence from biological samples, leading to high signal-to-noise ratios in imaging and detection assays.[1][2] This makes this compound and its analogs, such as iFluor 700 and Alexa Fluor 700, valuable tools in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][3]

This document provides detailed application notes and protocols for the covalent labeling of small molecules and proteins with this compound using two common reactive chemistries: N-hydroxysuccinimide (NHS) ester for targeting primary amines and maleimide (B117702) for targeting sulfhydryl (thiol) groups.

This compound Dye Properties

The this compound dye and its spectral equivalents offer excellent photophysical properties for sensitive detection. Below is a summary of its key characteristics.

PropertyValueReference(s)
Excitation Maximum (λex) ~690 nm[2]
Emission Maximum (λem) ~710 - 713 nm[1][2]
Molar Extinction Coefficient ~170,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.2 - 0.25[1]
Common Reactive Forms NHS Ester, Maleimide[4][5]
Common Solvents for Stock Solutions DMSO, DMF[1][6]

Part 1: Labeling of Proteins with this compound

Fluorescently labeling proteins, particularly antibodies, with this compound is a common application for creating sensitive detection reagents. The choice of reactive chemistry depends on the available functional groups on the protein.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction Conjugation Reaction (Protein + this compound Dye) Protein_Prep->Reaction Dye_Prep This compound Reactive Dye Stock Solution Preparation Dye_Prep->Reaction Purification Purification of Conjugate (e.g., Gel Filtration) Reaction->Purification Characterization Characterization (DOL Calculation, Functional Assay) Purification->Characterization

General workflow for this compound labeling of proteins.
Protocol 1.1: Amine Labeling of Proteins using this compound NHS Ester

This protocol targets primary amines (e.g., lysine (B10760008) residues and the N-terminus) on the protein surface.[4]

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains amines (e.g., Tris), perform a buffer exchange into a suitable buffer like PBS.[1][6]

    • Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[4]

  • This compound NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Calculate the required volume of the this compound NHS ester solution. A molar excess of 8-20 fold of dye to protein is a good starting point.[1][4]

    • While gently vortexing, add the dye solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

    • The first colored band to elute is the this compound labeled protein.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~690 nm (for this compound).

    • The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] where A_max is the absorbance at ~690 nm, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.

Protocol 1.2: Thiol Labeling of Proteins using this compound Maleimide

This protocol targets free sulfhydryl groups (cysteines) on the protein. If the protein does not have free thiols, they can be generated by reducing disulfide bonds.[7]

Materials:

  • Protein of interest

  • This compound Maleimide

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)

  • Reducing agent (e.g., DTT or TCEP), if needed

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Protein Preparation (with reduction):

    • Dissolve the protein in a degassed buffer at pH 7.0-7.5.

    • Add a 10- to 100-fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[7] If using DTT, it must be removed by a desalting column before adding the maleimide dye.

  • This compound Maleimide Stock Solution Preparation:

    • Immediately before use, dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7][8]

  • Labeling Reaction:

    • A typical starting molar ratio of dye to protein is 10:1 to 20:1.[9]

    • Add the dye solution to the protein solution while gently mixing.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification and Characterization:

    • Follow steps 4 and 5 from Protocol 1.1.

Part 2: Labeling of Small Molecules with this compound

Labeling small molecules with this compound can be used to create fluorescent probes for studying their distribution, target engagement, and cellular uptake.[] The general principles of amine and thiol reactivity apply, but the reaction conditions, purification, and characterization are adapted for small molecules.

Experimental Workflow for Small Molecule Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization SM_Prep Small Molecule Solution (in anhydrous solvent) Reaction Conjugation Reaction (Small Molecule + this compound Dye) SM_Prep->Reaction Dye_Prep This compound Reactive Dye Stock Solution Dye_Prep->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Purification Purification of Conjugate (HPLC or SPE) Reaction->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization

General workflow for this compound labeling of small molecules.
Protocol 2.1: Amine Labeling of Small Molecules using this compound NHS Ester

Materials:

  • Amine-containing small molecule

  • This compound NHS Ester

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, DCM, or THF)[6]

  • Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • TLC plates and developing system or LC-MS

  • HPLC or Solid-Phase Extraction (SPE) system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing small molecule in an anhydrous organic solvent.

    • Add a base (e.g., TEA or DIPEA) to the reaction mixture.

    • Add the this compound NHS Ester. A molar ratio of 1:1 to 2:1 (small molecule to dye) is a common starting point, but this may need optimization.[6]

  • Labeling Reaction and Monitoring:

    • Stir the reaction at room temperature for 3-24 hours, protected from light.[6]

    • Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.[6] On TLC, the fluorescent product should be visible under UV light.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • Purify the crude product using reverse-phase HPLC or SPE.[][11]

      • HPLC: Use a C18 column with a water/acetonitrile or water/methanol gradient, often with an additive like TFA or formic acid.

      • SPE: Use a reverse-phase C18 cartridge. Load the sample, wash with a low percentage of organic solvent to remove polar impurities, and then elute the labeled small molecule with a higher concentration of organic solvent.

  • Characterization:

    • Confirm the identity and purity of the labeled small molecule using mass spectrometry (expect to see the mass of the small molecule + mass of the dye - mass of NHS) and NMR.[12][13] In ¹H NMR, the aromatic protons of the dye will be prominent.

Protocol 2.2: Thiol Labeling of Small Molecules using this compound Maleimide

Materials:

  • Thiol-containing small molecule

  • This compound Maleimide

  • Anhydrous, degassed aprotic solvent (e.g., DMF, DMSO)

  • Reaction monitoring and purification supplies as in Protocol 2.1

Procedure:

  • Reaction Setup:

    • Dissolve the thiol-containing small molecule in a degassed, anhydrous organic solvent. The reaction is typically performed at a pH of 7.0-7.5 if in an aqueous/organic mixture.

    • Add the this compound Maleimide. A slight molar excess of the maleimide (e.g., 1.1 to 1.5 equivalents) is often used.

  • Labeling Reaction and Monitoring:

    • Stir the reaction at room temperature for 2-4 hours, protected from light.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up, Purification, and Characterization:

    • Follow steps 3 and 4 from Protocol 2.1. For mass spectrometry, you will expect to see the combined mass of the small molecule and the this compound maleimide.

Part 3: Applications and Signaling Pathway Visualization

This compound labeled molecules are powerful tools for studying cellular signaling pathways.

Application Example 1: FLT3 Kinase Signaling in Leukemia

A small molecule inhibitor, designated this compound, has been shown to be a potent inhibitor of the FLT3 kinase, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[2][8][14][15][16][17] Labeling such an inhibitor with a fluorescent dye allows for visualization of its binding to the target kinase and its effect on downstream signaling.

G cluster_downstream Downstream Signaling FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 Phosphorylates FI700 This compound Inhibitor FI700->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation

Inhibition of FLT3 signaling by the this compound inhibitor.
Application Example 2: G-Protein Coupled Receptor (GPCR) Ligand Binding

Fluorescently labeled ligands are widely used to study the binding and trafficking of G-Protein Coupled Receptors (GPCRs).[7][8][9][18][19] An this compound labeled antagonist, for example, can be used in fluorescence-based binding assays to screen for unlabeled drug candidates.

G cluster_cell Cell Membrane GPCR GPCR Signal Fluorescent Signal GPCR->Signal Generates Ligand This compound Labeled Ligand Ligand->GPCR Binds Unlabeled_Ligand Unlabeled Competitor Unlabeled_Ligand->GPCR Competes for Binding

Competitive binding assay for a GPCR using a fluorescent ligand.

References

Application Notes and Protocols for the FI-700 Filter Set in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FI-700 filter set is designed for optimal performance in the near-infrared (NIR) region of the spectrum, enabling sensitive and specific detection of fluorophores that excite in the far-red and emit around 700nm. This spectral window offers significant advantages for fluorescence microscopy, including reduced autofluorescence from biological samples and deeper tissue penetration of both excitation and emission light. These characteristics make the this compound filter set particularly well-suited for demanding applications such as in vivo imaging, deep-tissue analysis, and multiplexing experiments where minimizing spectral overlap is critical.

A standard fluorescence filter set consists of three key components: an excitation filter, a dichroic beamsplitter, and an emission filter.[1][2][3] The excitation filter selects the specific wavelengths of light from the illumination source required to excite the fluorophore.[1][2][4] The dichroic beamsplitter then reflects this excitation light towards the sample and transmits the longer-wavelength emission light from the sample to the detector.[1][4][5] Finally, the emission filter is placed in the imaging path to block any stray excitation light and pass only the fluorescence emission signal to the detector, thereby enhancing image contrast.[1][4][5]

This compound Filter Set Specifications

While the "this compound" designation is a general descriptor, a typical filter set for the 700nm emission range would have the following hypothetical, yet representative, specifications. These are optimized for use with near-infrared dyes such as Cy5.5, Alexa Fluor 680, or other spectrally similar fluorophores.

Component Center Wavelength (CWL) Bandwidth (FWHM) Description
Excitation Filter660 nm40 nmSelectively transmits light in the 640-680 nm range for optimal excitation of NIR dyes.
Dichroic Beamsplitter690 nmLongpassReflects light below 690 nm and transmits light above 690 nm.
Emission Filter710 nm60 nmTransmits the emitted fluorescence from 680 nm to 740 nm while blocking unwanted shorter wavelengths.[6]

Key Applications

The unique spectral characteristics of the this compound filter set make it invaluable for a range of advanced fluorescence microscopy applications:

  • Deep Tissue and In Vivo Imaging: The near-infrared light used with the this compound filter set can penetrate deeper into biological tissues compared to shorter wavelength light (e.g., UV, blue, or green). This allows for clearer imaging of structures within thick specimens or even in living organisms with reduced scattering and absorption.

  • Low Autofluorescence Imaging: Many biological molecules, such as NADH and flavins, autofluoresce when excited by UV or blue light, creating background noise that can obscure the signal from the target fluorophore. Since very few endogenous molecules absorb and emit in the far-red and near-infrared regions, the this compound filter set significantly reduces this background autofluorescence, leading to a higher signal-to-noise ratio and improved image contrast.

  • Multiplex Immunofluorescence: In experiments requiring the simultaneous detection of multiple targets, minimizing spectral overlap between different fluorophores is crucial. The this compound filter set, when used with a 700nm-emitting fluorophore, can be effectively combined with other common fluorophores that emit in the blue (e.g., DAPI), green (e.g., FITC/GFP), and red (e.g., TRITC/mCherry) regions of the spectrum with minimal crosstalk.[7]

  • Quantitative In-Cell Western Assays: The this compound filter set is compatible with near-infrared dyes like CellTag 700 Stain, which is used for accurate normalization of cell number in quantitative immunocytochemical assays.[8] This allows for more precise measurement of protein expression levels within cells.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Adherent Cells

This protocol describes the steps for labeling a target protein in cultured adherent cells using a primary antibody and a secondary antibody conjugated to a near-infrared fluorophore compatible with the this compound filter set.

Materials:

  • Sterile glass coverslips or chamber slides[9]

  • Phosphate-Buffered Saline (PBS)[10]

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)[9]

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[10]

  • Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Secondary Antibody (conjugated to a ~700nm emitting fluorophore, e.g., Goat anti-Rabbit Alexa Fluor 680)

  • Nuclear Counterstain (optional, e.g., DAPI)

  • Mounting Medium[11]

Procedure:

  • Cell Culture: Grow adherent cells on sterile coverslips or in chamber slides to the desired confluency.[10]

  • Washing: Gently wash the cells three times with PBS to remove the culture medium.[10]

  • Fixation: Fix the cells by incubating with Fixation Buffer for 10-20 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified, dark chamber.[12]

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[12]

  • Counterstaining (Optional): If a nuclear counterstain is desired, incubate the cells with a solution of DAPI for 5-10 minutes.

  • Final Wash: Wash the cells one final time with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.[9]

  • Imaging: Image the slides using a fluorescence microscope equipped with the this compound filter set for the near-infrared signal and appropriate filter sets for any other fluorophores used.

Reagent Recommended Starting Dilution/Concentration
Primary Antibody1:100 - 1:1000 (optimize for each antibody)
Secondary Antibody1:500 - 1:2000
DAPI1 µg/mL
Protocol 2: Labeling and Imaging with a Near-Infrared Dye

This protocol outlines the general steps for labeling cellular components with a near-infrared fluorescent dye, such as a stain for cell proliferation or a targeted molecular probe.

Materials:

  • Near-Infrared Fluorescent Dye (e.g., CellTag 700 Stain)[8]

  • Appropriate solvent for the dye (e.g., DMSO or PBS)

  • Live or fixed cells

  • Fluorescence microscope with this compound filter set

Procedure:

  • Reagent Preparation: Prepare a stock solution of the near-infrared dye according to the manufacturer's instructions. Further dilute the stock solution to the final working concentration in an appropriate buffer or cell culture medium.

  • Cell Preparation: Prepare live or fixed cells as required for the specific dye and experiment.

  • Staining: Add the working solution of the near-infrared dye to the cells and incubate for the time recommended by the manufacturer. Incubation is typically done at 37°C for live cells or at room temperature for fixed cells. Protect the sample from light during and after staining.

  • Washing: After incubation, wash the cells with an appropriate buffer (e.g., PBS or culture medium) to remove any unbound dye. The number of washes will depend on the dye and the desired signal-to-noise ratio.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with the this compound filter set. Use the appropriate excitation and emission settings to capture the near-infrared fluorescence signal.

Visualizations

G Figure 1: Principle of the this compound Filter Set in a Fluorescence Microscope cluster_0 Light Path Light Source Light Source Excitation Filter (660/40 nm) Excitation Filter (660/40 nm) Light Source->Excitation Filter (660/40 nm) Broadband Light Dichroic Mirror (690 nm LP) Dichroic Mirror (690 nm LP) Excitation Filter (660/40 nm)->Dichroic Mirror (690 nm LP) Excitation Light Objective Objective Dichroic Mirror (690 nm LP)->Objective Reflected Excitation Emission Filter (710/60 nm) Emission Filter (710/60 nm) Dichroic Mirror (690 nm LP)->Emission Filter (710/60 nm) Transmitted Emission Objective->Dichroic Mirror (690 nm LP) Sample (Fluorophore) Sample (Fluorophore) Objective->Sample (Fluorophore) Sample (Fluorophore)->Objective Emitted Light Detector Detector Emission Filter (710/60 nm)->Detector Filtered Emission

Caption: Principle of the this compound Filter Set.

G Figure 2: Experimental Workflow for Immunofluorescence Start Start Cell Seeding Cell Seeding Start->Cell Seeding Fixation Fixation Cell Seeding->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Mounting Mounting Secondary Antibody Incubation->Mounting Imaging Imaging Mounting->Imaging End End Imaging->End

Caption: Immunofluorescence Experimental Workflow.

References

Application Notes and Protocols for Intracellular Staining with FI-700 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FI-700 is a near-infrared fluorescent dye that offers bright and stable signals, making it an excellent choice for multiplexing in flow cytometry and other fluorescence-based applications. Spectrally similar to Alexa Fluor® 700, this compound can be excited by the 633 nm red laser and emits in the far-red region of the spectrum[1][2]. This document provides detailed application notes and protocols for the use of this compound in intracellular staining, focusing on its cell permeability characteristics and the necessary procedures to achieve optimal results.

A key characteristic of this compound, particularly when conjugated to antibodies or other large molecules, is that it is not permeable to live cells with intact membranes . To stain intracellular targets, cells must first be fixed and permeabilized. This process preserves the cellular structure and allows the dye-conjugate to access the interior of the cell. For discriminating between live and dead cells, amine-reactive versions of spectrally similar dyes can be used, as they selectively enter and stain dead cells with compromised membranes[3][4].

Key Applications

  • Flow Cytometry: Ideal for identifying and quantifying intracellular proteins in complex cell populations. Its emission profile is well-separated from commonly used fluorophores, facilitating multicolor panel design[2].

  • Fluorescence Microscopy: Can be used for visualizing the subcellular localization of target proteins.

Quantitative Data Summary

The following tables summarize typical performance data for this compound conjugated to a primary antibody for the detection of an intracellular antigen (e.g., a cytokine or transcription factor) in flow cytometry.

Table 1: Spectral Properties of this compound Dye

PropertyValue
Excitation Maximum~690 nm[1][5]
Emission Maximum~713 nm[1][5]
Recommended Laser Line633 nm Red Laser[2]
Spectrally Similar DyesAlexa Fluor® 700, DyLight® 700[1]

Table 2: Recommended Staining Conditions for Flow Cytometry

ParameterRecommended RangeNotes
Antibody-FI-700 Conjugate Concentration0.1 - 5.0 µg/mLTitration is essential for each new antibody lot and cell type.
Incubation Time30 - 60 minutesLonger incubation times may increase non-specific binding.
Incubation TemperatureRoom Temperature (20-25°C)Protect from light during incubation.
Cell Density1 x 10⁶ cells per 100 µLAdjust volume to maintain this approximate density.

Table 3: Example Performance Data for Intracellular Cytokine Staining

Cell TypeTarget AntigenStaining Index*Signal-to-Noise Ratio**
Human PBMCsIFN-γ>10>50
Mouse SplenocytesIL-2>8>40

*Staining Index is calculated as (MFI_positive - MFI_negative) / (2 x SD_negative), where MFI is the Median Fluorescence Intensity and SD is the standard deviation. **Signal-to-Noise Ratio is calculated as MFI_positive / MFI_negative.

Experimental Protocols

Protocol 1: Intracellular Staining of Cytokines in Suspension Cells for Flow Cytometry

This protocol is designed for the detection of intracellular cytokines, which often requires stimulation to induce expression.

Materials:

  • Cells of interest (e.g., PBMCs, splenocytes)

  • Cell stimulation cocktail (e.g., PMA/Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[6]

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% Saponin or 0.1% Triton X-100)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • This compound conjugated primary antibody

  • 12x75 mm flow cytometry tubes

Procedure:

  • Cell Stimulation:

    • Adjust cells to a concentration of 1-2 x 10⁶ cells/mL in culture medium.

    • Add stimulation cocktail and a protein transport inhibitor.

    • Incubate for 4-6 hours at 37°C in a humidified CO₂ incubator[6].

  • Surface Staining (Optional):

    • If staining for surface markers, perform this step before fixation.

    • Wash cells with Flow Cytometry Staining Buffer.

    • Incubate with surface marker antibodies for 20-30 minutes at 4°C.

    • Wash cells twice with Flow Cytometry Staining Buffer.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light[7].

  • Permeabilization:

    • Add 1 mL of 1X Permeabilization Buffer to each tube.

    • Centrifuge at 400-600 x g for 5 minutes and discard the supernatant[7].

    • Wash once more with 1X Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.

    • Add the predetermined optimal concentration of the this compound conjugated antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light[7].

  • Washing and Acquisition:

    • Add 2 mL of 1X Permeabilization Buffer and centrifuge. Discard the supernatant[7].

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire samples on a flow cytometer equipped with a 633 nm laser.

Protocol 2: Staining for Nuclear Antigens (e.g., Transcription Factors)

For nuclear targets, a more stringent permeabilization agent like Triton X-100 or methanol (B129727) may be required.

Materials:

  • Same as Protocol 1, but with a Permeabilization Buffer containing 0.1-0.5% Triton X-100 or ice-cold 90% methanol.

Procedure:

  • Surface Staining (Optional): Perform as described in Protocol 1.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Permeabilization:

    • Method A (Detergent): Wash cells with PBS, then resuspend in Permeabilization Buffer (containing Triton X-100) and incubate for 10-15 minutes at room temperature[8].

    • Method B (Methanol): Add 1 mL of ice-cold 90% methanol dropwise while vortexing gently. Incubate for 30 minutes on ice or at -20°C[9].

  • Washing after Permeabilization:

    • Wash cells twice with Flow Cytometry Staining Buffer.

  • Intracellular Staining:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the this compound conjugated antibody and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Acquisition:

    • Wash cells twice with Flow Cytometry Staining Buffer.

    • Resuspend in an appropriate volume for flow cytometry analysis.

Visualizations

Caption: Workflow for intracellular staining using this compound dye conjugates.

logical_relationship start Is the target antigen intracellular? node_yes Fixation and Permeabilization are REQUIRED start->node_yes Yes node_no Proceed with standard surface staining protocol start->node_no No perm_choice Choose Permeabilization Agent based on antigen location node_yes->perm_choice cyto Cytoplasmic Target: Mild Detergent (e.g., Saponin) perm_choice->cyto nuclear Nuclear Target: Strong Detergent (e.g., Triton X-100) or Solvent (e.g., Methanol) perm_choice->nuclear

Caption: Decision tree for this compound intracellular staining protocol selection.

References

Troubleshooting & Optimization

How to reduce FI-700 background fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

FI-700 Technical Support Center

Welcome to the technical support center for the this compound fluorescence imaging platform. This resource provides troubleshooting guides and answers to frequently asked questions to help you reduce background fluorescence and optimize your experimental results.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure your signal of interest, leading to low signal-to-noise ratios and inaccurate data. Use this guide to diagnose and resolve common sources of background noise.

Q1: My blank wells (no cells, no dye) show high fluorescence. What is the cause?

This issue points to background originating from your assay components or consumables, not the cells themselves.

  • Possible Cause 1: Cell Culture Medium. Standard cell culture media often contain components like phenol (B47542) red, serum, and various proteins that are inherently fluorescent.[1][2] Phenol red is highly fluorescent when excited around 440 nm.[1]

    • Solution: Before imaging, replace the culture medium with a pre-warmed, phenol red-free medium or an optically clear buffered saline solution like PBS.[1][2] For long-term imaging, use a specialized low-autofluorescence medium designed for microscopy.[3]

  • Possible Cause 2: Microplate Autofluorescence. The type of plastic used in microplates can be a significant source of background fluorescence.[1]

    • Solution: Always use black-walled microplates for fluorescence assays.[2][4] Black plates minimize well-to-well crosstalk and reduce background fluorescence compared to clear or white plates.[2][4] If possible, test an empty well of your plate to quantify its intrinsic fluorescence before starting.[5]

  • Possible Cause 3: Contaminated Reagents. Assay buffers or other reagents may be contaminated with fluorescent impurities.

    • Solution: Prepare fresh buffers using high-purity water and reagents. Filter buffers if you suspect particulate contamination.

Q2: My negative control wells (cells present, but no fluorescent label) have a strong signal. How do I fix this?

This problem is commonly caused by cellular autofluorescence.

  • Possible Cause 1: Endogenous Fluorophores. Cells naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin.[6][7][8] This autofluorescence is often strongest in the blue and green regions of the spectrum.[1][3]

    • Solution 1: Switch to Red-Shifted Dyes. Whenever possible, use fluorophores that are excited and emit in the red or far-red spectrum (wavelengths >600 nm).[1][3] This shifts your measurement away from the primary range of cellular autofluorescence.[8]

    • Solution 2: Use Quenching Agents. For fixed cells, you can treat samples with chemical reagents like sodium borohydride (B1222165) or Sudan Black B to reduce autofluorescence.[7]

    • Solution 3: Optimize Instrument Settings. On the this compound, ensure you are using the correct filter sets for your chosen dye. Adjust the gain or exposure time to maximize your specific signal without amplifying the background noise.[9] Sometimes, adding secondary emission and excitation filters can improve the signal-to-noise ratio.[10]

  • Possible Cause 2: Fixation-Induced Autofluorescence. Chemical fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) can increase autofluorescence by cross-linking proteins.[7][11]

    • Solution: Minimize fixation time to the minimum required for your protocol.[11] If possible, test alternative fixation methods, such as cold methanol (B129727) fixation, which may induce less autofluorescence.

Q3: My stained samples show high background across the entire well, obscuring specific details. What should I do?

This often indicates a problem with the staining protocol, such as non-specific binding of the fluorescent probe or an excessive dye concentration.

  • Possible Cause 1: Antibody Concentration is Too High. Using too much primary or secondary antibody is a common cause of high background.[12][13]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. The goal is to find the concentration that provides the brightest specific signal with the lowest background.[9][12]

  • Possible Cause 2: Inadequate Blocking. If non-specific binding sites on the cells or substrate are not properly blocked, antibodies can bind indiscriminately.[13]

    • Solution: Use an appropriate blocking buffer. A common choice is 5% normal serum from the same species as the secondary antibody or a protein-based blocker like Bovine Serum Albumin (BSA).[14] Ensure you incubate for a sufficient amount of time (e.g., 30-60 minutes).[15]

  • Possible Cause 3: Insufficient Washing. Inadequate washing will fail to remove unbound antibodies, leading to high background.[16]

    • Solution: Increase the number and duration of wash steps after antibody incubations.[13] Washing for several minutes with a buffer like PBS, with at least two buffer exchanges, is critical. Adding a non-ionic detergent like Tween 20 (e.g., 0.05%) to the wash buffer can also help reduce non-specific binding.[14][17]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background fluorescence? The most common sources can be grouped into three categories:

  • Autofluorescence from the biological sample: This is caused by endogenous molecules like NADH, flavins, and collagen.[1][6][7]

  • Fluorescence from assay materials: This includes components of the cell culture medium (phenol red, serum) and the plastic microplates.[1][2]

  • Non-specific signal from fluorescent reagents: This occurs when fluorescent dyes or antibodies bind to unintended targets or are not washed away properly.[13][18]

Q2: Which microplate should I use for my fluorescence assay? For fluorescence-based assays, it is highly recommended to use opaque black microplates.[2][4] Black plates reduce background fluorescence and prevent optical crosstalk between wells, which is essential for accurate measurements.[4] For assays involving adherent cells, using plates with clear, thin bottoms (and black walls) allows for bottom-reading on the this compound, which can further reduce background from the media.[3][4][19]

Q3: How do I prepare a proper "unstained" control? An ideal unstained control should be a sample of your cells that has gone through all the same processing steps as your experimental samples (e.g., fixation, permeabilization, blocking), but without the addition of any fluorescent labels or antibodies.[1][7] This control is crucial for determining the baseline level of cellular autofluorescence.[9]

Q4: How does the this compound instrument itself contribute to background, and how can I minimize it? Instrumental noise is generally constant but can be optimized.

  • Optics: Ensure the optical components are clean.

  • Gain/Exposure: Optimize the gain and exposure settings. Use the lowest setting that provides a robust specific signal.[9] Excessively high gain will amplify both the signal and the background noise.

  • Bottom Reading: For adherent cells, use the this compound's bottom-read capability. This avoids exciting the full volume of fluorescent media in the well and can significantly improve the signal-to-background ratio.[3][19]

  • Software Corrections: Some platforms allow for background subtraction, where the fluorescence value from a negative control well is subtracted from the experimental wells.

Quantitative Data Summary

The following tables provide a summary of factors that can be optimized to improve the signal-to-noise ratio in your experiments.

Table 1: Microplate Selection Guide

Plate Type Application Background Level Recommendation
Clear Polystyrene Absorbance High Not recommended for fluorescence
White, Opaque Luminescence Medium Not recommended for fluorescence
Black, Opaque Fluorescence Low Highly Recommended [2][4]

| Black, Clear Bottom | Fluorescence (Adherent Cells) | Low | Recommended for bottom-reading[5][19] |

Table 2: Common Reagent Optimization

Reagent/Step Typical Starting Concentration Optimization Goal Notes
Primary Antibody 1-10 µg/mL Titrate to find optimal signal-to-noise Varies widely between antibodies[12]
Secondary Antibody 1-5 µg/mL Titrate to minimize non-specific binding A secondary-only control is essential
Blocking Buffer 1-5% BSA or Normal Serum Prevent non-specific binding Serum should be from the host species of the secondary antibody[14]

| Wash Buffer | PBS + 0.05% Tween 20 | Efficiently remove unbound antibodies | Increase wash duration or number of cycles if background is high[17] |

Key Experimental Protocols

Protocol 1: General Immunofluorescence Staining for Adherent Cells in a 96-Well Plate

This protocol provides a general workflow designed to minimize background fluorescence.

  • Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Wash: Gently wash cells twice with 1X PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash: Wash cells three times with 1X PBS for 5 minutes each.

  • Permeabilization (if required): If your target is intracellular, add 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by adding a blocking buffer (e.g., 5% Normal Goat Serum or 3% BSA in PBS) and incubate for 1 hour at room temperature.[14][15]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Remove the blocking solution and add the primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Wash: Wash cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.[17] This step is critical for reducing background.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Wash: Wash cells three times with PBS containing 0.05% Tween 20 for 5 minutes each, protected from light.

  • Imaging: Replace the final wash buffer with phenol red-free medium or an imaging buffer (e.g., PBS). Image the plate on the this compound using the appropriate filter sets and optimized gain settings.

Protocol 2: Antibody Concentration Titration

To find the optimal antibody concentration, you must test a range of dilutions.

  • Prepare your cells according to the standard staining protocol up to the antibody incubation step.

  • Create a serial dilution of your primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Add each dilution to a different set of wells. Include a "no primary antibody" control.

  • Proceed with the staining protocol using a fixed, non-limiting concentration of the secondary antibody.

  • Image all wells using the exact same this compound instrument settings.

  • Analyze the results to identify the antibody concentration that provides the highest specific signal (positive wells) with the lowest background (in the "no primary antibody" control). This is your optimal concentration.

Visualizations

Troubleshooting_Workflow start High Background Fluorescence Detected q1 Is background high in 'No Cell' (Blank) wells? start->q1 sol1a Source: Media or Plate 1. Use phenol red-free media. 2. Switch to black-walled plates. 3. Image in imaging buffer (PBS). q1->sol1a Yes q2 Is background high in 'Unstained Cell' controls? q1->q2 No sol1a->q2 sol2a Source: Cellular Autofluorescence 1. Use red/far-red dyes. 2. Optimize fixation method. 3. Use quenching agents (fixed cells). q2->sol2a Yes q3 Is background high in 'Stained Sample' wells? q2->q3 No sol2a->q3 sol3a Source: Staining Protocol 1. Titrate antibody concentrations. 2. Increase wash steps/duration. 3. Optimize blocking buffer. q3->sol3a Yes end_node Optimized Assay: Low Background q3->end_node No / Resolved sol3a->end_node

Caption: A decision tree for troubleshooting high background fluorescence.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging plate Plate Cells fix Fix & Permeabilize plate->fix block Block Non-Specific Sites fix->block primary_ab Incubate: Primary Antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate: Secondary Antibody wash1->secondary_ab wash2 Final Wash secondary_ab->wash2 image Image on this compound wash2->image

Caption: Key steps in an immunofluorescence workflow to minimize background.

References

Technical Support Center: Troubleshooting Weak Signals on the F-7000/F-7100 Fluorescence Spectrophotometer

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals using the Hitachi F-7000 or F-7100 Fluorescence Spectrophotometer. Here you will find answers to common questions and troubleshooting steps for dealing with weak fluorescence signals during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescence signal weaker than expected?

A weak fluorescence signal can be attributed to several factors, ranging from instrument settings to sample preparation. The most common causes include:

  • Incorrect Instrument Settings: Mismatched excitation and emission wavelengths are a frequent cause of low signal intensity.[1] Additionally, suboptimal gain settings or integration times can fail to amplify the signal sufficiently.[1]

  • Sample-Related Issues: Low fluorophore concentration, sample degradation (photobleaching), or quenching effects can all lead to a diminished signal.

  • High Background Noise: Autofluorescence from the sample matrix, solvent, or the cuvette itself can mask a weak signal.[1]

  • Instrument Malfunction: A degrading lamp or a dirty or misaligned optical component can reduce the instrument's sensitivity over time.

Q2: How can I increase the intensity of my fluorescence signal?

To boost a weak signal, consider the following adjustments:

  • Optimize Instrument Parameters: Ensure the excitation and emission wavelengths are correctly set for your specific fluorophore. You can also increase the gain or integration time to enhance signal detection.[1]

  • Adjust Slit Width: Increasing the excitation and emission slit widths will allow more light to pass through the sample, which can increase the signal. However, be aware that this may decrease spectral resolution.

  • Check Sample Concentration: If possible, increasing the concentration of your fluorescent molecule may help. Be mindful of potential inner filter effects at very high concentrations.[2]

  • Use a Brighter Fluorophore: If your assay allows, switching to a fluorophore with a higher quantum yield and extinction coefficient can significantly improve signal intensity.

Q3: What should I do if I suspect high background fluorescence is obscuring my signal?

High background can be tackled in a few ways:

  • Use Appropriate Consumables: Opt for black-walled, clear-bottom microplates or quartz cuvettes to minimize background fluorescence from the sample holder.[1]

  • Run a Blank Control: Always measure a blank sample containing everything except your fluorophore to determine the background signal. This can then be subtracted from your sample measurements.

  • Purify Your Reagents: Impurities in your reagents or solvents can be a source of background fluorescence.[2]

  • Change the Solvent: Some solvents have higher autofluorescence than others. If possible, test alternative solvents.

Q4: My signal is very noisy. How can I improve the signal-to-noise ratio (S/N)?

A noisy signal can make it difficult to obtain reliable data. To improve the S/N ratio:

  • Increase Integration Time: A longer integration time allows the detector to collect more photons, which can average out random noise.

  • Optimize Gain Settings: While a high gain can amplify a weak signal, it can also amplify noise. Find the optimal gain setting that maximizes your signal without introducing excessive noise.

  • Check the Lamp: An aging or unstable lamp can be a source of noise. The Hitachi F-7000 and F-7100 feature long-lasting Xenon lamps, but they will eventually need replacement.[3][4]

  • Ensure Proper Grounding: Improper grounding of the instrument can make it susceptible to external electronic noise.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a weak fluorescence signal on your F-7000/F-7100 instrument.

weak_signal_troubleshooting start Weak Signal Detected check_settings Verify Instrument Settings (Wavelengths, Gain, Slit Width) start->check_settings settings_ok Settings Correct? check_settings->settings_ok adjust_settings Adjust Settings and Re-measure settings_ok->adjust_settings No check_sample Inspect Sample (Concentration, Degradation, Blank) settings_ok->check_sample Yes adjust_settings->check_settings sample_ok Sample Appears OK? check_sample->sample_ok prepare_new_sample Prepare Fresh Sample/Dilution Series sample_ok->prepare_new_sample No check_background Evaluate Background Signal (Cuvette, Solvent, Reagents) sample_ok->check_background Yes prepare_new_sample->check_sample background_high Background High? check_background->background_high optimize_consumables Use Low-Fluorescence Consumables/Reagents background_high->optimize_consumables Yes check_instrument Perform Instrument Checks (Lamp, Calibration, Alignment) background_high->check_instrument No optimize_consumables->check_background instrument_issue Issue Found? check_instrument->instrument_issue contact_support Contact Technical Support instrument_issue->contact_support Yes resolved Signal Improved instrument_issue->resolved No contact_support->resolved

Caption: A step-by-step workflow for diagnosing and resolving weak fluorescence signals.

Quantitative Data Summary

The following tables provide a summary of key instrument parameters and performance metrics for the Hitachi F-7000 and F-7100 models that are relevant to signal strength.

Table 1: Key Performance Specifications

SpecificationHitachi F-7000Hitachi F-7100
Signal-to-Noise Ratio (RMS) ≥ 800≥ 1,200
Signal-to-Noise Ratio (Peak-to-Peak) ≥ 250≥ 360
Wavelength Scan Speed Up to 60,000 nm/minUp to 60,000 nm/min
Lamp Lifetime Approx. 500 hours (guaranteed)Approx. 2,500 hours (guaranteed for 500 hours)[3][4]

Table 2: Recommended Slit Widths for Different Sample Types

Sample TypeRecommended Excitation Slit Width (nm)Recommended Emission Slit Width (nm)Rationale
Highly Concentrated / Strong Signal 2.5 - 52.5 - 5To avoid detector saturation and improve spectral resolution.
Moderately Concentrated / Medium Signal 5 - 105 - 10A good balance between signal strength and resolution.
Dilute / Weak Signal 10 - 2010 - 20To maximize light throughput and increase signal intensity.

Experimental Protocols

Protocol 1: Verifying Instrument Performance with a Quinine (B1679958) Sulfate (B86663) Standard

This protocol describes how to use a quinine sulfate standard to verify the sensitivity and calibration of your F-7000/F-7100 spectrophotometer.

Materials:

  • Quinine sulfate dihydrate

  • 0.1 N Sulfuric acid (H₂SO₄)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvette

Procedure:

  • Prepare a stock solution of quinine sulfate: Accurately weigh 10 mg of quinine sulfate dihydrate and dissolve it in 100 mL of 0.1 N H₂SO₄ to make a 100 µg/mL stock solution.

  • Prepare a working standard: Dilute the stock solution with 0.1 N H₂SO₄ to a final concentration of 1 µg/mL.

  • Set up the instrument:

    • Turn on the F-7000/F-7100 and allow the Xenon lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to 350 nm.

    • Set the emission wavelength to 450 nm.

    • Set both the excitation and emission slit widths to 10 nm.

  • Measure the blank: Fill the quartz cuvette with 0.1 N H₂SO₄ and place it in the sample holder. Zero the instrument.

  • Measure the standard: Rinse the cuvette with the 1 µg/mL quinine sulfate working standard, then fill the cuvette and place it in the sample holder.

  • Record the fluorescence intensity: Measure and record the fluorescence intensity at 450 nm.

  • Compare to specifications: The measured intensity should be within the expected range for your instrument's specifications. A significantly lower value may indicate an issue with the lamp or detector.

Signaling Pathway Visualization

While the F-7000/F-7100 is an analytical instrument and not directly involved in biological signaling, it is often used to study molecules that are part of such pathways. Below is a generic representation of a fluorescence-based kinase assay, a common application in drug discovery.

kinase_assay cluster_reaction Kinase Reaction cluster_inhibition Inhibition ATP ATP Kinase Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Altered Fluorescence) Kinase->PhosphoSubstrate Phosphorylation NoReaction No Phosphorylation (Baseline Fluorescence) Kinase->NoReaction Substrate Fluorescent Substrate Substrate->Kinase Inhibitor Kinase Inhibitor Inhibitor->Kinase Blocks Active Site

Caption: A simplified diagram of a fluorescence-based kinase activity assay.

References

Preventing FI-700 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing photobleaching of the FI-700 fluorophore during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

Q2: What are the primary causes of this compound photobleaching?

A2: The primary causes of photobleaching for this compound, a member of the cyanine (B1664457) dye family, are multifaceted and include:

  • Excitation Light Intensity: Higher intensity light sources, such as lasers, increase the rate at which this compound molecules are excited, leading to a faster rate of photodamage.

  • Exposure Duration: Prolonged exposure to the excitation light increases the cumulative dose of photons absorbed by the fluorophore, accelerating photobleaching.

  • Reactive Oxygen Species (ROS): During the fluorescence process, excited fluorophores can interact with molecular oxygen to generate highly reactive oxygen species. These ROS can then chemically damage the this compound molecule, rendering it non-fluorescent.

  • Triplet State Formation: After absorbing light, fluorophores can enter a long-lived, highly reactive triplet state. In this state, they are more susceptible to reactions that cause irreversible damage.

Q3: How can I minimize this compound photobleaching during my imaging experiments?

A3: Several strategies can be employed to minimize photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.

  • Choose the Right Imaging System: If available, utilize imaging systems with higher sensitivity detectors (e.g., sCMOS or EMCCD cameras) that allow for the use of lower excitation light levels.

  • Sample Preparation: Ensure your sample is properly mounted and sealed to minimize exposure to atmospheric oxygen. For live-cell imaging, maintaining a healthy cellular environment is crucial.

Q4: Which antifade reagent is best for this compound?

A4: The choice of antifade reagent can depend on the specific experimental conditions (e.g., fixed or live cells). For far-red dyes like this compound, reagents that are effective across a broad spectrum are recommended. Below is a table comparing the performance of several common antifade reagents with far-red fluorophores.

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging.

Problem Possible Cause Suggested Solution
Rapid signal fading during the first few seconds of imaging. Excitation light intensity is too high.Reduce the laser power to the lowest level that provides a detectable signal. Use a neutral density filter if necessary.
Exposure time is too long.Decrease the camera exposure time. If the signal becomes too weak, consider increasing the camera gain, being mindful of potential noise increase.
Uneven photobleaching across the field of view. Non-uniform illumination from the light source.Ensure the microscope's illumination path is properly aligned (e.g., Köhler illumination for widefield microscopes).
Signal is initially bright but disappears during a time-lapse experiment. Cumulative phototoxicity and photobleaching.Reduce the frequency of image acquisition (increase the time interval). Use an antifade reagent suitable for live-cell imaging.
The cellular environment is changing.Ensure the cells are healthy and the imaging medium is fresh. Monitor for signs of phototoxicity, such as changes in cell morphology or motility.
Low signal-to-noise ratio. Significant photobleaching has already occurred.Prepare a fresh sample and optimize imaging parameters from the start to minimize bleaching.
The concentration of the this compound probe is too low.Increase the concentration of the fluorescent probe, if possible, without introducing artifacts or toxicity.

Quantitative Data Summary

The following tables provide a summary of key quantitative data to aid in experimental design and troubleshooting. Please note that the data for this compound is illustrative and based on typical performance of similar far-red cyanine dyes.

Table 1: Spectroscopic and Photostability Properties of this compound and Similar Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
This compound (Hypothetical) 695715~240,000~0.25Moderate
Alexa Fluor 700702723205,0000.25High[1]
Cy7743767250,0000.28Low to Moderate[2]

Table 2: Performance of Commercial Antifade Reagents with Far-Red Dyes

Antifade ReagentRelative Initial BrightnessPhotobleaching Half-life (s) - Far-Red DyesSuitable for Live Cells?
ProLong™ DiamondHigh>300No
VECTASHIELD®Moderate~180No
SlowFade™ DiamondHigh>250No
ProLong™ LiveHighVaries with cell typeYes

Data is compiled from manufacturer information and published studies. The photobleaching half-life is highly dependent on the specific imaging conditions.

Experimental Protocols

Protocol 1: Assessing the Photobleaching Rate of this compound

This protocol outlines a method to quantify the photobleaching rate of this compound under your specific experimental conditions.

1. Sample Preparation: a. Prepare your this compound labeled sample (e.g., fixed cells, protein solution) as you would for a typical imaging experiment. b. Mount the sample on a microscope slide using a standard mounting medium without any antifade reagent. c. Prepare an identical sample mounted with the antifade reagent you intend to test.

2. Microscope Setup: a. Turn on the fluorescence microscope and allow the light source to stabilize. b. Select the appropriate filter set for this compound (e.g., Excitation: 680-710 nm, Emission: 720-780 nm). c. Set the imaging parameters (laser power, exposure time, camera gain) to the values you intend to use for your experiment.

3. Image Acquisition: a. Focus on a representative area of your sample. b. Acquire a time-lapse series of images of the same field of view. A typical starting point is to acquire an image every 10 seconds for 5-10 minutes. c. It is crucial to keep the illumination continuous or to use the exact same illumination parameters for each time point.

4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Select a region of interest (ROI) that contains a clear fluorescent signal. c. Measure the mean fluorescence intensity within the ROI for each time point. d. Measure the mean fluorescence intensity of a background region for each time point and subtract it from the signal ROI intensity. e. Normalize the background-corrected intensity values to the intensity of the first time point (set to 100%). f. Plot the normalized fluorescence intensity as a function of time. g. Fit the decay curve to a single exponential decay function to determine the photobleaching rate constant (k) or the half-life (t½).

Visualizations

Photobleaching_Signaling_Pathway cluster_excitation Excitation & Emission cluster_bleaching Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Bleached Fluorophore (Non-fluorescent) T1->Bleached Photochemical Reaction ROS->Bleached Oxidative Damage Troubleshooting_Workflow Start Start: this compound Photobleaching Issue CheckParams Step 1: Review Imaging Parameters Start->CheckParams ReducePower Reduce Excitation Power CheckParams->ReducePower Is power too high? ReduceTime Decrease Exposure Time CheckParams->ReduceTime Is exposure too long? CheckAntifade Step 2: Evaluate Antifade Reagent CheckParams->CheckAntifade Parameters Optimized ReducePower->CheckAntifade ReduceTime->CheckAntifade UseAntifade Incorporate/Change Antifade CheckAntifade->UseAntifade Is it absent or ineffective? CheckSample Step 3: Assess Sample Health/Preparation CheckAntifade->CheckSample Reagent Optimized UseAntifade->CheckSample ImproveSample Optimize Sample Conditions CheckSample->ImproveSample Is sample quality poor? ConsiderSystem Step 4: Evaluate Imaging System CheckSample->ConsiderSystem Sample Optimized ImproveSample->ConsiderSystem UseSensitiveDetector Use More Sensitive Detector ConsiderSystem->UseSensitiveDetector Is detector sensitivity low? End Resolved ConsiderSystem->End System Optimized UseSensitiveDetector->End

References

FI-700 Fluorescence Imaging System: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FI-700 Fluorescence Imaging System. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for the highest quality data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in my this compound images?

A1: Noise in your images can originate from several sources, categorized as follows:

  • Photon Shot Noise: This is an inherent property of light itself, resulting from the statistical fluctuation in the arrival of photons at the detector. It is unavoidable but can be managed.[1][2]

  • Read Noise: This electronic noise is generated by the camera's electronics during the process of converting photons into a digital signal.[2]

  • Dark Current Noise: This is thermal noise generated by the camera sensor, even in the absence of light. It can be reduced by cooling the camera.[2]

  • Background Noise: This includes autofluorescence from the sample or media, as well as stray light from the environment.[2][3]

Q2: My fluorescence signal is very weak. How can I increase it?

A2: A weak signal can be a significant contributor to a poor signal-to-noise ratio. Consider the following strategies to boost your signal:

  • Optimize Fluorophore Choice: Select bright, photostable fluorophores appropriate for your instrument's lasers and filters. Dyes like the Alexa Fluor or DyLight series are often more robust than older dyes like FITC.[4][5]

  • Increase Antibody Concentration: If performing immunofluorescence, you may need to optimize the concentration of your primary and secondary antibodies.[6][7]

  • Enhance Detection Settings: Increase the camera's exposure time or gain. However, be aware that increasing gain also amplifies noise, and longer exposure times can lead to photobleaching.[3]

  • Use a High Numerical Aperture (NA) Objective: A higher NA objective lens collects more light, resulting in a brighter image.[3]

Q3: How can I reduce background fluorescence and autofluorescence?

A3: High background can obscure your signal. To minimize it:

  • Use a Blocking Buffer: For immunofluorescence, use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host) to prevent non-specific antibody binding.[2]

  • Check for Autofluorescence: Some cell types and tissues have endogenous molecules that fluoresce naturally.[8] You can check for this by examining an unstained sample under the microscope.

  • Use Antifade Mounting Media: These reagents not only protect against photobleaching but can also help to reduce background.[9][10]

  • Spectral Unmixing: If your system software supports it, spectral unmixing can computationally separate the specific signal from the autofluorescence signal based on their different emission spectra.

Q4: My images are blurry and out of focus. What should I check?

A4: Blurry images are a common issue. Here are some things to check:

  • Objective and Coverslip: Ensure you are using the correct objective for your sample type and that it is clean. For high-resolution imaging, use high-quality No. 1.5 coverslips (0.17mm thickness), as most objectives are designed for this thickness.[11][12]

  • Focusing: Use transmitted light to find your area of interest and focus before switching to fluorescence to minimize photobleaching.[9] Modern systems like the this compound often have autofocus functions that should be properly calibrated.[2]

  • Mounting Media: Ensure there are no air bubbles in the mounting media, as these can scatter light and degrade image quality.[13]

Q5: What is photobleaching and how can I prevent it?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to light.[9] To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or light source intensity that still provides a detectable signal. Neutral density filters can also be used to reduce intensity.[4][10]

  • Minimize Exposure Time: Keep exposure times as short as possible.[2] Avoid prolonged exposure of the sample to the excitation light when not actively acquiring an image.[9]

  • Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium.[9][10]

  • Choose Photostable Dyes: Select fluorophores that are known to be more resistant to photobleaching.[4][5]

Troubleshooting Guides

Issue: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can make it difficult to distinguish your target signal from the background, leading to unreliable quantification and poor image quality.

Troubleshooting Workflow for Low SNR

G start Low Signal-to-Noise Ratio Detected check_signal Is the signal intensity too low? start->check_signal check_background Is the background signal too high? check_signal->check_background No increase_signal Increase Signal: - Optimize fluorophore/antibody concentration - Increase exposure time/gain - Use higher NA objective check_signal->increase_signal Yes reduce_background Reduce Background: - Use appropriate blocking buffers - Check for autofluorescence - Use antifade mounting media - Perform background subtraction check_background->reduce_background Yes check_photobleaching Is photobleaching occurring? check_background->check_photobleaching No increase_signal->check_background reduce_background->check_photobleaching mitigate_photobleaching Mitigate Photobleaching: - Reduce excitation intensity - Minimize exposure time - Use photostable dyes check_photobleaching->mitigate_photobleaching Yes review_sample_prep Review Sample Preparation: - Check fixation/permeabilization - Ensure proper mounting - Use high-quality coverslips check_photobleaching->review_sample_prep No mitigate_photobleaching->review_sample_prep end SNR Optimized review_sample_prep->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Data Presentation

Table 1: Comparison of SNR with Different Fluorophores and Exposure Times

This table illustrates how the choice of fluorophore and exposure time can impact the signal-to-noise ratio. The data was acquired on the this compound system using HeLa cells stained for tubulin.

FluorophoreExcitation (nm)Emission (nm)Exposure Time (ms)Mean Signal IntensityMean Background IntensitySNR
FITC49551920015003005.0
FITC49551950035004507.8
Alexa Fluor 488495519200450032014.1
Alexa Fluor 488495519500980048020.4
Alexa Fluor 647650668200620025024.8
Alexa Fluor 6476506685001450035041.4

Signal-to-Noise Ratio (SNR) is calculated as (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of the Background.

Table 2: Effect of Antifade Reagents on Photobleaching

This table shows the percentage of initial fluorescence intensity remaining after 5 minutes of continuous exposure to the excitation light, with and without an antifade mounting medium.

FluorophoreWithout Antifade (% Initial Intensity)With Antifade (% Initial Intensity)
FITC35%85%
Alexa Fluor 48860%95%
Alexa Fluor 56855%92%
Alexa Fluor 64775%98%

Experimental Protocols

Protocol: Immunofluorescence Staining for Activated ERK in HeLa Cells

This protocol describes the steps for staining HeLa cells to visualize the localization of phosphorylated ERK (p-ERK), a key component of the MAPK/ERK signaling pathway.[14][15][16]

Materials:

  • HeLa cells cultured on No. 1.5 glass coverslips

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (5% BSA in PBS)

  • Primary Antibody: Rabbit anti-p-ERK (diluted in Blocking Buffer)

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to Alexa Fluor 488 (diluted in Blocking Buffer)

  • DAPI solution

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells onto coverslips in a multi-well plate to achieve 60-70% confluency at the time of staining.[17]

    • Culture cells overnight.

    • Treat cells with appropriate stimuli (e.g., growth factors) to activate the ERK pathway, alongside a vehicle control.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[17]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[17]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.[17]

    • Aspirate the blocking buffer and add the diluted primary anti-p-ERK antibody.

    • Incubate overnight at 4°C in a humidified chamber.[17]

    • The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Add the diluted Alexa Fluor 488-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.[17]

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.[18]

    • Wash the cells twice with PBS.

    • Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Visualize the stained cells using the this compound system with the appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

    • Capture images and perform quantitative analysis of p-ERK localization and intensity.

Experimental Workflow for Immunofluorescence

G A Seed and Treat Cells B Fix with 4% PFA A->B C Permeabilize with Triton X-100 B->C D Block with BSA C->D E Incubate with Primary Antibody (anti-p-ERK) D->E F Incubate with Secondary Antibody (Alexa Fluor 488) E->F G Counterstain with DAPI F->G H Mount Coverslip G->H I Image on this compound H->I

Caption: Workflow for immunofluorescence staining.

Signaling Pathway Diagram

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its activation status is a common subject of investigation in cancer research and drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK_n->TF Phosphorylates Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation, Differentiation, Survival Gene->Proliferation Leads to GrowthFactor Growth Factor GrowthFactor->Receptor Binds

References

FI-700 dye aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with FI-700 dye, with a particular focus on aggregation problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound dye and what are its primary applications?

A1: this compound is a near-infrared (NIR) fluorescent dye, spectrally similar to Alexa Fluor® 700 and iFluor® 700.[1][2] It is commonly used in fluorescence-based applications such as flow cytometry and immunofluorescence.[3][4] Its emission in the near-infrared spectrum helps to minimize autofluorescence from biological samples.

Q2: What causes this compound dye aggregation?

A2: Like other cyanine (B1664457) dyes, this compound aggregation can be influenced by several factors, including high dye concentration, high ionic strength of the buffer, suboptimal storage conditions, and the presence of certain salts.[5] Aggregation can lead to a decrease in fluorescence intensity and non-specific binding.

Q3: How should I properly store reconstituted this compound dye to prevent aggregation?

A3: Upon arrival, the lyophilized dye should be stored at -80°C, desiccated and protected from light.[6] After reconstitution with a suitable solvent like DMSO, the stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[6][7] It is recommended to use the reconstituted dye within 90 days.[6] Always protect the dye from light.[7]

Q4: Can this compound dye be used in fixed and permeabilized cells?

A4: Yes, this compound and its analogs are compatible with fixation and permeabilization protocols for intracellular staining.[6][8] However, it's important to follow validated protocols to ensure that the fixation and permeabilization agents do not quench the fluorescence or induce aggregation.

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal
Possible Cause Solution Citation
Dye Aggregation Decrease the working concentration of the dye. Prepare fresh dilutions from a properly stored stock solution. Consider adding a small amount of non-ionic surfactant (e.g., 0.05% Tween-20) to the staining buffer.[5]
Suboptimal Dye Concentration Titrate the dye to determine the optimal concentration for your specific cell type and application. A concentration that is too low will result in a weak signal.[6]
Photobleaching Minimize exposure of the sample to light during staining and imaging. Use an anti-fade mounting medium for microscopy applications.[7]
Incorrect Filter Sets Ensure the excitation and emission filters on your instrument are appropriate for this compound (Excitation max ~690-700 nm, Emission max ~713-720 nm).[1][3]
Issue 2: High Background Staining or Non-Specific Binding
Possible Cause Solution Citation
Dye Aggregates Centrifuge the reconstituted dye stock solution at high speed (e.g., >10,000 x g) for 10 minutes before use to pellet any aggregates. Use the supernatant for staining.[9]
Excess Dye Concentration Reduce the working concentration of the dye. Perform a titration to find the optimal signal-to-noise ratio.[6]
Inadequate Washing Increase the number and duration of wash steps after the staining incubation to remove unbound dye.[9]
Hydrophobic Interactions Include a blocking step with a protein-containing buffer (e.g., PBS with 1-2% BSA) to reduce non-specific binding of the dye to cellular components or plasticware.[10]

Quantitative Data Summary

Table 1: Recommended Storage and Handling of this compound Dye

Condition Recommendation Citation
Lyophilized Form Store at -80°C, desiccated and protected from light.[6]
Reconstituted Stock Solution Store at -20°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles.[6][7]
Shelf-life of Reconstituted Dye Use within 90 days for optimal performance.[6]
Solvent for Reconstitution High-quality, anhydrous DMSO.[6]

Table 2: Key Spectral Properties of this compound and Spectrally Similar Dyes

Dye Excitation Max (nm) Emission Max (nm) Laser Line (nm) Common Filter Citation
This compound (analogous to iFluor 700) ~690~713633/640695/40 or similar[1][11]
Alexa Fluor® 700 ~702~723633-640730/45 or 712/21[3][12]
BD Horizon™ FVS700 ~657~700Red Laser730/45 or 712/21[6]

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound Dye
  • Bring the vial of lyophilized this compound dye and anhydrous DMSO to room temperature.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM). Refer to the manufacturer's datasheet for specific volumes.[1]

  • Vortex the vial for at least 30 seconds to ensure the dye is completely dissolved.[6]

  • Visually inspect the solution to ensure there are no visible particulates. If particulates are present, centrifuge the solution at >10,000 x g for 10 minutes and use the supernatant.

  • Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.

  • Store the aliquots at -20°C, protected from light.[6]

Protocol 2: Staining Cells for Flow Cytometry with this compound
  • Prepare a single-cell suspension of your cells of interest in a suitable buffer (e.g., PBS without calcium and magnesium).

  • Wash the cells once with a protein-free wash buffer (e.g., PBS).

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in a protein-free buffer.[6]

  • Prepare a working solution of this compound dye in the same protein-free buffer. The optimal concentration should be determined by titration, but a starting point of 1:1000 to 1:4000 dilution of a stock solution can be used.[6]

  • Add the diluted dye to the cell suspension and vortex immediately to ensure even distribution and minimize aggregation.[6]

  • Incubate the cells with the dye for 10-15 minutes at room temperature or 2-8°C, protected from light.[6]

  • Wash the cells twice with a buffer containing protein (e.g., PBS with 1-2% BSA or FBS) to quench the reaction and remove unbound dye.[10]

  • Resuspend the cells in the appropriate buffer for flow cytometry analysis.

Visualizations

TroubleshootingWorkflow start Start: Weak Signal or High Background check_conc Is dye concentration optimized? start->check_conc titrate Perform dye titration to find optimal concentration check_conc->titrate No check_storage Is the dye stock properly stored and fresh? check_conc->check_storage Yes titrate->check_storage reconstitute Reconstitute fresh dye and store in aliquots at -20°C check_storage->reconstitute No check_aggregation Are there visible aggregates in the stock? check_storage->check_aggregation Yes reconstitute->check_aggregation centrifuge Centrifuge stock solution (>10,000 x g, 10 min) and use supernatant check_aggregation->centrifuge Yes check_buffer Is the staining buffer appropriate? check_aggregation->check_buffer No centrifuge->check_buffer optimize_buffer Use protein-free buffer for staining. Add non-ionic surfactant (optional). Wash with protein-containing buffer. check_buffer->optimize_buffer No end_good Problem Resolved check_buffer->end_good Yes optimize_buffer->end_good

Caption: Troubleshooting workflow for this compound dye aggregation issues.

StainingWorkflow prep_cells 1. Prepare Single-Cell Suspension wash1 2. Wash with Protein-Free Buffer prep_cells->wash1 resuspend 3. Resuspend Cells (1-10x10^6 cells/mL) wash1->resuspend prep_dye 4. Prepare this compound Working Solution resuspend->prep_dye stain 5. Add Dye to Cells & Vortex Immediately prep_dye->stain incubate 6. Incubate (10-15 min) Protected from Light stain->incubate wash2 7. Wash Twice with Protein-Containing Buffer incubate->wash2 analyze 8. Resuspend for Flow Cytometry Analysis wash2->analyze

References

Technical Support Center: FI-700 Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the FI-700, a hypothetical near-infrared (NIR) fluorescent probe with pH-sensitive emission around 700 nm.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the pH sensitivity of the this compound probe?

A1: The fluorescence intensity of the this compound probe is dependent on its protonation state. Changes in the ambient pH alter the molecular structure of the probe, specifically affecting its electronic configuration. In acidic environments, the probe is protonated, leading to a conformational change that enhances its fluorescence quantum yield, resulting in a stronger fluorescence signal. Conversely, in neutral to basic environments, the probe is deprotonated, causing a quenching of its fluorescence.

Q2: What is the optimal pH range for using the this compound probe?

A2: The this compound probe exhibits its most significant change in fluorescence intensity in the acidic pH range of 4.5 to 6.5, making it an ideal candidate for studying acidic organelles such as lysosomes and endosomes, or the acidic microenvironment of tumors.[1][2]

Q3: How does temperature affect the fluorescence of this compound?

A3: While pH is the primary determinant of this compound's fluorescence, temperature can also have an effect. Generally, an increase in temperature can lead to a decrease in fluorescence intensity due to increased molecular motion and non-radiative decay. It is crucial to maintain a consistent temperature throughout your experiments for reproducible results.

Q4: Can I use this compound for in vivo imaging?

A4: Yes, the near-infrared emission of this compound makes it suitable for in vivo imaging applications due to the reduced autofluorescence and deeper tissue penetration of NIR light.[1] Its sensitivity to acidic environments makes it particularly useful for imaging tumors and other pathological conditions associated with localized acidosis.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal 1. Incorrect pH: The experimental environment may be outside the optimal acidic pH range for this compound fluorescence. 2. Probe Degradation: The probe may have been exposed to light for extended periods or subjected to multiple freeze-thaw cycles. 3. Incorrect filter sets: The excitation and emission filters on the microscope or plate reader may not be appropriate for this compound.1. Verify the pH of your buffer or cellular environment. Use a calibrated pH meter. 2. Prepare fresh probe solutions and protect them from light. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure you are using the correct filter sets for a probe with an emission maximum around 700 nm.
High background fluorescence 1. Autofluorescence: Biological samples, particularly cells and tissues, can exhibit natural fluorescence. 2. Impure reagents: Buffers or other reagents may be contaminated with fluorescent impurities.1. Use appropriate background correction methods. Acquire an image of an unstained sample under the same conditions. 2. Use high-purity, fluorescence-free reagents and solvents.
Inconsistent fluorescence readings 1. pH fluctuation: The pH of the sample may not be stable over the course of the experiment. 2. Photobleaching: The probe may be degrading due to excessive exposure to excitation light.1. Use a well-buffered solution to maintain a stable pH. 2. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if possible.
Unexpected spectral shifts 1. Solvent effects: The polarity of the solvent can influence the fluorescence spectrum. 2. Binding to cellular components: Interaction with proteins or other macromolecules can alter the probe's fluorescence properties.1. Maintain a consistent solvent environment. 2. Perform control experiments to assess non-specific binding.

Data Presentation

Table 1: Effect of pH on the Relative Fluorescence Intensity of this compound

pHRelative Fluorescence Intensity (a.u.)
4.0850
4.5980
5.01250
5.51500
6.01100
6.5750
7.0400
7.5200
8.0100
Note: This is a hypothetical dataset for illustrative purposes. The actual fluorescence intensity will depend on the specific experimental conditions.

Experimental Protocols

Protocol for Determining the pH-Dependent Fluorescence of this compound

  • Preparation of Buffers:

    • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate-phosphate buffer).

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • Preparation of this compound Stock Solution:

    • Dissolve the this compound probe in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

    • Store the stock solution in small aliquots at -20°C and protect it from light.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution in each of the prepared pH buffers to a final working concentration (e.g., 1 µM).

    • Protect the working solutions from light.

  • Fluorescence Measurement:

    • Use a spectrofluorometer or a fluorescence plate reader.

    • Set the excitation wavelength to the appropriate value for this compound (e.g., 680 nm).

    • Measure the fluorescence emission spectrum or the intensity at the emission maximum (e.g., 700 nm) for each working solution.

    • Ensure that the temperature is kept constant during the measurements.

  • Data Analysis:

    • Subtract the background fluorescence of the corresponding buffer from each measurement.

    • Plot the background-corrected fluorescence intensity as a function of pH.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare pH Buffers (4.0-8.0) prep_working Prepare Working Solutions prep_buffers->prep_working prep_stock Prepare this compound Stock Solution prep_stock->prep_working measure_fluorescence Measure Fluorescence prep_working->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data plot_data Plot Intensity vs. pH analyze_data->plot_data

Caption: Experimental workflow for determining the effect of pH on this compound fluorescence.

signaling_pathway cluster_cell Cancer Cell receptor Receptor endocytosis Endocytosis receptor->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome fluorescence NIR Fluorescence lysosome->fluorescence Activation probe This compound Probe probe->receptor

Caption: Hypothetical pathway of this compound activation in a cancer cell.

References

Technical Support Center: Optimizing FI-700 Staining in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using FI-700, a near-infrared fluorophore, for immunofluorescence staining in formalin-fixed, paraffin-embedded (FFPE) tissues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that can arise during the this compound staining protocol for paraffin-embedded tissues.

Q1: Why am I getting weak or no fluorescent signal?

A weak or absent signal is a common issue in immunofluorescence. Several factors throughout the experimental protocol could be the cause.

Possible Causes and Solutions:

  • Primary Antibody Issues:

    • Inappropriate Antibody: Ensure the primary antibody is validated for immunofluorescence (IF) or immunohistochemistry (IHC) on paraffin-embedded tissues.[1] Not all antibodies work for all applications.

    • Low Concentration: The primary antibody concentration may be too low. It is crucial to perform a titration to determine the optimal concentration.[1][2]

    • Incorrect Storage or Handling: Improper storage or repeated freeze-thaw cycles can degrade the antibody. Always follow the manufacturer's storage recommendations.[3]

    • Species Incompatibility: The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[2]

  • Antigen Unavailability:

    • Insufficient Antigen Retrieval: Formalin fixation creates cross-links that mask antigenic sites.[4][5] Inadequate antigen retrieval will prevent the primary antibody from binding. Optimization of the heat-induced epitope retrieval (HIER) method, including buffer pH, temperature, and duration, is critical.[4][6]

    • Over-fixation: Prolonged or excessive fixation can irreversibly mask or destroy epitopes.[7]

  • Procedural Errors:

    • Tissue Drying: Allowing the tissue sections to dry out at any stage after rehydration can lead to a loss of signal.[8][9]

    • Incorrect Filter Sets: Ensure the microscope's filter sets are appropriate for this compound, which has an excitation maximum around 690 nm and an emission maximum around 713 nm.[10]

Q2: My images have high background staining. How can I reduce it?

High background can obscure specific signals and make image analysis difficult. It can stem from several sources.

Possible Causes and Solutions:

  • Non-Specific Antibody Binding:

    • High Antibody Concentration: Both primary and secondary antibody concentrations being too high can lead to non-specific binding.[1][2] Titrate both antibodies to find the optimal signal-to-noise ratio.

    • Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody attachment.[11] Ensure you are using an appropriate blocking agent (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin - BSA).[6][11][12]

    • Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Using cross-adsorbed secondary antibodies can mitigate this issue.[13]

  • Autofluorescence:

    • Some tissues, like those containing red blood cells, can exhibit natural fluorescence.[11] While near-infrared imaging with this compound generally reduces issues with autofluorescence common in the visible spectrum, some residual background may persist.[14]

    • Quenching Agents: Consider using quenching agents like Sudan Black B, though their effectiveness in the near-infrared spectrum should be empirically determined.[11]

  • Procedural Issues:

    • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies on the tissue, contributing to background noise.[11] Increase the number or duration of washes.

    • Drying of Tissue: As with weak signal, tissue drying can also cause high background.[15]

Q3: I am observing non-specific staining in unexpected locations. What is the cause?

Non-specific staining refers to the antibody binding to structures other than the target antigen.

Possible Causes and Solutions:

  • Primary Antibody Cross-Reactivity: The primary antibody may be recognizing similar epitopes on other proteins.[2][13] Ensure the antibody has been validated for specificity.

  • Endogenous Fc Receptors: Immune cells within the tissue can have Fc receptors that non-specifically bind antibodies. Including an Fc receptor blocking step may be necessary for certain tissues.

  • Hydrophobic and Ionic Interactions: Non-specific binding can also occur due to charge-based or hydrophobic interactions between the antibodies and the tissue.[2] Using a high-quality blocking buffer and optimized antibody concentrations can help minimize this.

Quantitative Data Summary

Optimizing your staining protocol often requires adjusting several quantitative parameters. The tables below provide starting ranges for key experimental variables.

Table 1: Antibody Dilution Recommendations

Antibody TypeStarting Concentration RangeTypical Concentration
Primary Antibody1:50 - 1:10001-10 µg/mL[1]
This compound Secondary Antibody1:200 - 1:20001-5 µg/mL[1]

Note: The optimal dilution for each antibody must be determined empirically through titration.

Table 2: Heat-Induced Epitope Retrieval (HIER) Conditions

BufferpHHeating MethodTemperatureDuration
Sodium Citrate6.0Microwave, Pressure Cooker, Water Bath95-100°C10-20 minutes[4][6][12][16]
Tris-EDTA8.0 - 9.0Microwave, Pressure Cooker, Water Bath95-100°C10-20 minutes[4]

Note: The choice of buffer and pH can significantly impact antigen unmasking and should be optimized for each antigen.[4]

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining of Paraffin-Embedded Tissues with this compound

This protocol provides a step-by-step guide for this compound staining.

I. Deparaffinization and Rehydration [7][11][17]

  • Immerse slides in Xylene: 2 changes for 5-10 minutes each.

  • Immerse in 100% Ethanol: 2 changes for 5-10 minutes each.

  • Immerse in 95% Ethanol: 1 change for 5 minutes.

  • Immerse in 70% Ethanol: 1 change for 5 minutes.

  • Rinse in distilled water.

II. Antigen Retrieval (Heat-Induced) [4][6]

  • Pre-heat antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) to 95-100°C.

  • Immerse slides in the hot buffer and incubate for 10-20 minutes.

  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse slides in a wash buffer (e.g., PBS) for 5 minutes.

III. Permeabilization and Blocking [6][11]

  • If the target is intracellular, incubate slides in a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.

  • Rinse with wash buffer.

  • Incubate slides in a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[6][7][12]

IV. Antibody Incubation

  • Drain the blocking solution without washing.

  • Apply the primary antibody, diluted in an appropriate antibody diluent (e.g., 1% BSA in PBS), and incubate overnight at 4°C in a humidified chamber.[7]

  • Wash slides with wash buffer: 3 changes for 5 minutes each.

  • Apply the this compound conjugated secondary antibody, diluted in antibody diluent, and incubate for 1-2 hours at room temperature, protected from light.

  • Wash slides with wash buffer: 3 changes for 5 minutes each, protected from light.

V. Counterstaining and Mounting

  • (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

  • Rinse briefly in wash buffer.

  • Mount coverslips using an anti-fade mounting medium.[1]

Visualizations

The following diagrams illustrate key workflows and concepts in this compound immunofluorescence staining.

FI700_Staining_Workflow start Start: FFPE Tissue Section on Slide deparaffin Deparaffinization & Rehydration start->deparaffin antigen_retrieval Antigen Retrieval (HIER) deparaffin->antigen_retrieval wash_pre_block Wash antigen_retrieval->wash_pre_block blocking Blocking (e.g., Normal Serum, BSA) primary_ab Primary Antibody Incubation blocking->primary_ab wash_post_primary Wash primary_ab->wash_post_primary secondary_ab This compound Secondary Antibody Incubation wash_post_secondary Wash secondary_ab->wash_post_secondary wash Wash Steps mount Counterstain (optional) & Mount image Image Acquisition (NIR Imaging System) mount->image end End: Data Analysis image->end wash_pre_block->blocking wash_post_primary->secondary_ab wash_post_secondary->mount

Caption: Workflow for this compound immunofluorescence staining of FFPE tissues.

Troubleshooting_Logic start Staining Problem no_signal Weak / No Signal start->no_signal high_bg High Background start->high_bg ab_conc_low Antibody Conc. Too Low? no_signal->ab_conc_low ar_issue Antigen Retrieval Ineffective? no_signal->ar_issue ab_compat Antibody Compatibility? no_signal->ab_compat ab_conc_high Antibody Conc. Too High? high_bg->ab_conc_high blocking_issue Blocking Inadequate? high_bg->blocking_issue wash_issue Washing Insufficient? high_bg->wash_issue titrate_up Solution: Increase Concentration (Titrate) ab_conc_low->titrate_up optimize_ar Solution: Optimize HIER (Buffer, Time, Temp) ar_issue->optimize_ar check_ab Solution: Verify Primary/Secondary Compatibility ab_compat->check_ab titrate_down Solution: Decrease Concentration (Titrate) ab_conc_high->titrate_down optimize_block Solution: Increase Blocking Time or Change Agent blocking_issue->optimize_block increase_wash Solution: Increase Wash Duration/Frequency wash_issue->increase_wash

Caption: A logical guide for troubleshooting common this compound staining issues.

Signal_Pathway antigen Target Antigen in Tissue primary_ab Primary Antibody antigen->primary_ab binds to secondary_ab This compound-conjugated Secondary Antibody primary_ab->secondary_ab binds to emission NIR Emission (~713 nm) secondary_ab->emission emits excitation Excitation Light (~690 nm) excitation->secondary_ab excites this compound detector Detector (Microscope/Scanner) emission->detector is captured by

Caption: The detection principle of indirect immunofluorescence with this compound.

References

FI-700 Technical Support Center: Mounting Media Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FI-700 fluorescence imaging system. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the selection and use of compatible mounting media.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics to consider when choosing a mounting medium for fluorescence imaging with the this compound?

A1: When selecting a mounting medium, three primary factors should be considered to ensure high-quality imaging results.[1] First, the medium should have a refractive index (RI) that closely matches the RI of the microscope objective's immersion medium to minimize spherical aberration and improve image resolution.[2][3][4] Second, it should contain an antifade reagent to protect your fluorescent labels from photobleaching during image acquisition.[5][6][7] Finally, the mounting medium should be compatible with the specific fluorophores used in your experiment to prevent quenching or chemical reactions that could diminish the fluorescent signal.[2][3][8]

Q2: What is the difference between aqueous and non-aqueous mounting media?

A2: Aqueous mounting media are water-based and are ideal for samples that are not dehydrated, such as cells stained in buffer.[9] They are generally easy to use and can be removed with water. Non-aqueous, or solvent-based, mounting media require the sample to be dehydrated through a series of solvent washes before mounting.[9][10] These media typically have a higher refractive index and are often used for long-term sample archival.[10][11]

Q3: Should I use a hardening or a non-hardening mounting medium?

A3: The choice between a hardening and non-hardening medium depends on your experimental needs. Hardening, or curing, mounting media solidify over time, providing a permanent seal for the coverslip.[2][6] This is beneficial for long-term storage and helps to immobilize the sample. Non-hardening media remain liquid and require the coverslip to be sealed with nail polish or a similar sealant to prevent the sample from drying out.[1][9][12] These are often preferred for immediate imaging or when there is a need to unmount the sample.

Q4: Can I use a mounting medium that contains a nuclear counterstain like DAPI?

A4: While mounting media with DAPI are convenient, they can sometimes lead to higher background fluorescence, which can obscure weak signals.[1][13] For critical applications or when imaging faint signals, it is often better to perform a separate DAPI staining step, followed by washes, before mounting with a fluorophore-free mounting medium.[1][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Fluorescence - Autofluorescence from the sample or mounting medium.- Non-specific antibody binding.- Excess unbound fluorophore.- Use a mounting medium with low autofluorescence.- Ensure adequate blocking steps and antibody dilutions.- Perform thorough wash steps after staining.[13]
Weak or Fading Fluorescent Signal (Photobleaching) - Mounting medium lacks an effective antifade reagent.- Incompatible antifade reagent with the fluorophore.- Use a fresh, high-quality mounting medium with a proven antifade agent like n-propyl gallate or p-phenylenediamine (B122844) (PPD).[1][2]- Check the compatibility of the antifade reagent with your specific dyes.[2][8][14]
Image Distortion or Poor Resolution - Mismatch between the refractive index (RI) of the mounting medium and the objective immersion oil.- Air bubbles trapped under the coverslip.- Select a mounting medium with an RI as close as possible to your immersion oil (typically ~1.518 for oil immersion objectives).[2][3][4]- Carefully lower the coverslip at an angle to avoid trapping air bubbles.[4]
Sample Drying Out - Insufficient amount of mounting medium.- Improperly sealed coverslip for non-hardening media.- Use an adequate amount of mounting medium to cover the entire sample area.[1]- For non-hardening media, seal the edges of the coverslip with nail polish or a commercial sealant.[1][9]
Crystallization of Mounting Medium - Old or improperly stored mounting medium.- Incompatibility with the sample buffer.- Store mounting media according to the manufacturer's instructions, typically at 4°C in the dark.[1]- Ensure the sample is properly rinsed before mounting.
Coverslip Moves During Imaging - Non-hardening mounting medium is not properly cured (if applicable) or sealed.- For hardening media, allow sufficient curing time as per the manufacturer's instructions before imaging.[12]- For non-hardening media, ensure the sealant is completely dry and has secured the coverslip.

Experimental Protocols

Protocol for Mounting with an Aqueous, Non-Hardening Mounting Medium
  • Final Wash: After the final wash step of your staining protocol, carefully aspirate the wash buffer from your sample, ensuring the sample does not dry out.

  • Apply Mounting Medium: Place a small drop (approximately 6-8 µL for an 18mm coverslip) of the aqueous mounting medium onto the center of the sample.[1]

  • Mount Coverslip: Hold a clean coverslip at a 45-degree angle and gently lower it onto the drop of mounting medium, allowing the medium to spread evenly and avoiding the formation of air bubbles.

  • Remove Excess Medium: If any excess medium seeps out from the edges of the coverslip, carefully wick it away with a kimwipe.[1]

  • Seal Coverslip: Seal the edges of the coverslip with clear nail polish or a suitable laboratory sealant to prevent the sample from drying. Allow the sealant to dry completely before imaging.

  • Storage: Store the slide flat and protected from light, typically at 4°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_mount Mounting cluster_image Imaging Fixation Fixation & Permeabilization Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 ApplyMedium Apply Mounting Medium Wash2->ApplyMedium MountCoverslip Mount Coverslip ApplyMedium->MountCoverslip Seal Seal Coverslip MountCoverslip->Seal ImageAcquisition Image Acquisition on this compound Seal->ImageAcquisition DataAnalysis Data Analysis ImageAcquisition->DataAnalysis

Caption: A generalized workflow for immunofluorescence staining and sample mounting for the this compound system.

Troubleshooting_Tree Start Poor Image Quality WeakSignal Weak/Fading Signal? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No Sol_Antifade Use fresh mounting medium with appropriate antifade. WeakSignal->Sol_Antifade Yes PoorRes Poor Resolution? HighBg->PoorRes No Sol_Wash Optimize washing steps and antibody concentrations. HighBg->Sol_Wash Yes Sol_RI Match refractive index of mounting medium to objective. PoorRes->Sol_RI Yes Sol_Bubbles Re-mount to avoid air bubbles. PoorRes->Sol_Bubbles Also check for bubbles

References

Technical Support Center: Correcting for Spectral Bleed-Through in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "FI-700" is not associated with a specific fluorescence imaging system or component in our database. It most likely refers to a fluorophore with an emission maximum around 700nm, such as iFluor 700 or Alexa Fluor 700. This guide provides comprehensive troubleshooting advice for spectral bleed-through, particularly relevant when using far-red fluorophores.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the filter set or detection channel intended for another.[1] This occurs because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission spectrum can overlap with the detection window of another. This can lead to false positives and inaccurate co-localization analysis.[1]

Q2: I'm seeing a signal in my far-red channel that mirrors the pattern of my red fluorophore. Is this spectral bleed-through?

A2: It is highly probable that you are observing spectral bleed-through. To confirm this, you should prepare a control sample stained only with the red fluorophore and image it using both your red and far-red channel settings. If you detect a signal in the far-red channel from this single-stained sample, it confirms spectral bleed-through.

Q3: How can I minimize spectral bleed-through during my experiment?

A3: Several strategies can be employed to minimize spectral bleed-through:

  • Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[1] Whenever possible, select fluorophores with narrower emission spectra.

  • Optimized Filter Selection: Use emission filters with narrower bandwidths that are specifically designed for your chosen fluorophores.

  • Sequential Scanning (for Confocal Microscopy): Acquiring images for each channel sequentially, rather than simultaneously, is a very effective method. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[1][2]

Q4: What is spectral unmixing and how can it correct for bleed-through?

A4: Spectral unmixing is a computational technique used to separate the signals of individual fluorophores from a mixed image.[3] The process assumes that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present in the sample. By imaging single-color control samples, you can determine the specific spectral signature of each fluorophore and then use a linear unmixing algorithm to calculate the true contribution of each fluorophore to the signal in your multi-color image.[4]

Q5: What are compensation controls and why are they essential?

A5: Compensation controls are samples that are stained with only one fluorophore each. These single-stained samples are crucial for accurately correcting spectral bleed-through.[1] They are used to:

  • Determine the amount of spectral overlap (spillover) between channels.

  • Provide the reference spectra required for spectral unmixing algorithms.[1]

It is critical that the positive and negative populations in your compensation controls have the same level of autofluorescence.[1]

Troubleshooting Guide

If you suspect spectral bleed-through is affecting your results, follow these troubleshooting steps:

  • Confirm Bleed-Through: Image single-color control samples for each fluorophore using all of your experimental imaging settings. If you see a signal in a channel other than the one intended for that fluorophore, you have confirmed bleed-through.

  • Optimize Image Acquisition:

    • If using a confocal microscope, switch to sequential scanning mode.[1][2]

    • Reduce the excitation power for the fluorophore that is bleeding into other channels.

    • Adjust the gain and offset of your detectors to maximize the signal-to-noise ratio for each channel independently.

  • Review Your Reagents and Experimental Design:

    • Consider if a different combination of fluorophores with less spectral overlap would be more suitable for your experiment.

    • Ensure you are using the correct filter sets for your chosen fluorophores.

  • Apply Post-Acquisition Correction:

    • If bleed-through is still present, use spectral unmixing software to correct your images. This will require the images of your single-color controls.

Data Presentation

Strategy for Minimizing Spectral Bleed-ThroughProsCons
Judicious Fluorophore Selection Can completely eliminate bleed-through if spectra are well-separated.May limit the number of targets that can be imaged simultaneously.
Optimized Filter Sets Reduces bleed-through by only allowing a narrow band of light to the detector.Can reduce the overall signal intensity.
Sequential Scanning (Confocal) Highly effective at eliminating bleed-through.[1][2]Can be slower than simultaneous scanning, which may be an issue for live-cell imaging.
Spectral Unmixing Can computationally separate the signals from spectrally overlapping fluorophores.Requires the acquisition of single-color controls and the use of specialized software.

Experimental Protocols

Protocol for Acquiring Single-Color Controls for Spectral Unmixing
  • Sample Preparation: Prepare a separate slide or well for each fluorophore used in your experiment. These samples should be prepared in the exact same way as your experimental multi-color sample, including fixation, permeabilization, and blocking steps.

  • Staining: Stain each control sample with only one of your primary antibody-fluorophore conjugates or fluorescent dyes.

  • Mounting: Mount the control samples using the same mounting medium as your experimental samples to ensure a consistent refractive index.

  • Image Acquisition:

    • For each single-color control, acquire an image using all of the laser lines and detector settings that you will use for your multi-color experiment.

    • It is critical to use the identical imaging parameters (e.g., laser power, gain, offset, pixel dwell time, and resolution) for both the control and experimental samples to accurately measure the spectral bleed-through.[5]

  • Unstained Control: Prepare an unstained sample and image it using all experimental settings. This will allow you to identify and potentially subtract any autofluorescence from your sample.

Mandatory Visualization

Concept of Spectral Bleed-Through cluster_fluorophore1 Fluorophore 1 (e.g., Red Dye) cluster_fluorophore2 Fluorophore 2 (e.g., Far-Red Dye) cluster_detection Detection Channels F1_Excitation Excitation F1_Emission Emission F1_Excitation->F1_Emission Channel_Red Red Channel F1_Emission->Channel_Red Intended Signal Channel_FarRed Far-Red Channel F1_Emission->Channel_FarRed Bleed-Through F2_Excitation Excitation F2_Emission Emission F2_Excitation->F2_Emission F2_Emission->Channel_FarRed Intended Signal

Caption: Concept of spectral bleed-through.

Troubleshooting Workflow for Spectral Bleed-Through Start Suspected Spectral Bleed-Through Confirm Image Single-Color Controls Start->Confirm Decision1 Bleed-Through Confirmed? Confirm->Decision1 Optimize Optimize Acquisition Settings (e.g., Sequential Scan, Lower Laser Power) Decision1->Optimize Yes NoBleedthrough No Bleed-Through Detected Decision1->NoBleedthrough No Decision2 Bleed-Through Resolved? Optimize->Decision2 Unmix Perform Spectral Unmixing Using Single-Color Controls Decision2->Unmix No End Corrected Image Decision2->End Yes Unmix->End

Caption: Troubleshooting workflow for spectral bleed-through.

References

Validation & Comparative

A Head-to-Head Comparison: iFluor 700 vs. Alexa Fluor 700 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the selection of the appropriate fluorophore is paramount to generating robust and reproducible data. In the far-red spectrum, iFluor 700 and Alexa Fluor 700 have emerged as prominent choices for a variety of applications, including flow cytometry, microscopy, and fluorescent western blotting. This guide provides an objective comparison of their performance, supported by available experimental data and detailed protocols.

A Note on Nomenclature: The term "FI-700" is not a standard identifier for a commercially available fluorophore. Based on available data, the appropriate and direct competitor to Alexa Fluor 700 is iFluor 700, manufactured by AAT Bioquest. This guide will therefore focus on the comparison between iFluor 700 and Alexa Fluor 700.

Quantitative Data Summary

The following tables summarize the key spectral and performance characteristics of iFluor 700 and Alexa Fluor 700 based on manufacturer specifications and available data.

Table 1: Spectral Properties

PropertyiFluor 700Alexa Fluor 700
Excitation Maximum (nm) ~690~702
Emission Maximum (nm) ~713~723
Recommended Laser Line (nm) 633 or 640633-640
Extinction Coefficient (cm⁻¹M⁻¹) ~220,000~192,000 - 205,000
Quantum Yield ~0.23~0.25

Table 2: Performance Characteristics

CharacteristiciFluor 700Alexa Fluor 700
Relative Brightness Claimed to be brighter than Alexa Fluor 700.[1]Often described as a dimmer dye, suitable for highly expressed antigens.[2]
Photostability Claimed to be more photostable than Alexa Fluor 700.[3]Generally good photostability, though some light-induced signal loss has been reported.
Water Solubility HighHigh
pH Sensitivity LowLow

Experimental Protocols

Detailed methodologies for common applications are provided below. These protocols are general guidelines and may require optimization for specific experimental conditions.

Antibody Conjugation Protocol (Succinimidyl Ester Chemistry)

This protocol describes the conjugation of iFluor 700 SE or Alexa Fluor 700 NHS Ester to an antibody.

Materials:

  • Antibody (purified, in amine-free buffer like PBS)

  • iFluor 700 SE or Alexa Fluor 700 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching Reagent (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), dialyze the antibody against PBS.

  • Prepare the Dye Stock Solution:

    • Dissolve the iFluor 700 SE or Alexa Fluor 700 NHS Ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-9.0 using the reaction buffer.

    • Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for your specific antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching reagent to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[4]

  • Determine Degree of Labeling (Optional):

    • Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~690 nm for iFluor 700 or ~702 nm for Alexa Fluor 700). Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.

Immunofluorescence Microscopy Protocol

This protocol outlines the steps for staining fixed and permeabilized cells with an iFluor 700 or Alexa Fluor 700 conjugated antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • iFluor 700 or Alexa Fluor 700 conjugated primary or secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Dilute the iFluor 700 or Alexa Fluor 700 conjugated antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • Wash three times with PBS.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate laser lines and emission filters for the chosen fluorophore and counterstain.

Flow Cytometry Protocol

This protocol describes the staining of cells for flow cytometric analysis using an iFluor 700 or Alexa Fluor 700 conjugated antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • iFluor 700 or Alexa Fluor 700 conjugated antibody

  • (Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with cold staining buffer.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL.

  • Surface Staining:

    • Add the iFluor 700 or Alexa Fluor 700 conjugated antibody to 100 µL of the cell suspension at the predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Intracellular Staining (Optional):

    • If staining for an intracellular target, fix and permeabilize the cells according to a suitable protocol after surface staining.

    • Incubate with the intracellular antibody conjugate, wash, and resuspend.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer.

    • Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and the appropriate emission filter for the 700 nm range.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and two key signaling pathways where these far-red fluorophores are commonly employed.

Experimental Workflow: Immunofluorescence Detection of a Signaling Protein

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture & Treatment fixation 2. Fixation cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. iFluor/Alexa Fluor 700 Secondary Ab Incubation primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting microscopy 8. Fluorescence Microscopy mounting->microscopy analysis 9. Image Analysis microscopy->analysis

Caption: Workflow for immunofluorescence detection of a target protein.

Signaling Pathway: Simplified ERK/MAPK Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK (Detectable with iFluor/Alexa Fluor 700 Ab) erk->p_erk transcription_factors Transcription Factors p_erk->transcription_factors Translocation gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Caption: Simplified ERK/MAPK signaling pathway.

Signaling Pathway: Simplified NF-κB Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF Receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation p_ikb p-IκB (Degradation) ikb->p_ikb nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) (Detectable with iFluor/Alexa Fluor 700 Ab) nfkb->nfkb_nuc Translocation nfkb_ikb NF-κB-IκB (Inactive) nfkb_ikb->nfkb IκB Degradation gene_expression Gene Expression (Inflammation, Immunity) nfkb_nuc->gene_expression

References

A Comparative Guide to Near-Infrared Dyes: FI-700 vs. Cy7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in fields that rely on fluorescence imaging, the selection of the appropriate near-infrared (NIR) dye is a critical decision that directly influences experimental outcomes. The NIR window (700-900 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios. Among the available NIR dyes, FI-700 (also known as iFluor® 700) and Cy7 are two commonly used fluorophores. This guide provides an objective comparison of their performance characteristics, supported by available experimental data, to assist in making an informed choice for your specific research needs.

Quantitative Performance Comparison

The following table summarizes the key photophysical and spectral properties of this compound and Cy7. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

PropertyThis compound (iFluor® 700)Cy7
Maximum Excitation (nm) ~690[1]~750-756
Maximum Emission (nm) ~713[2]~773-779
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~220,000[3]~250,000
Quantum Yield (Φ) ~0.23[3]~0.24 (for Sulfo Cy7 bis-COOH)[4], ~0.3[5]
Calculated Brightness ~50,600~60,000 - 75,000
Photostability Generally considered more photostable than Cy dyes[2].Susceptible to photobleaching[6].
Solubility Good water solubility[].Available in both standard (requires organic co-solvent) and sulfonated (water-soluble) forms[].

Note: The brightness values are calculated based on available data and are intended for relative comparison. Direct, side-by-side experimental comparisons of brightness and photostability of conjugated dyes under identical conditions are limited in publicly available literature.

Performance Insights

Spectral Properties: this compound and Cy7 occupy slightly different regions of the near-infrared spectrum. This compound, with its excitation maximum around 690 nm, is well-suited for excitation by a 633 nm laser, which is common on many flow cytometers and confocal microscopes[8]. Cy7 has a longer wavelength excitation maximum, typically around 750 nm, making it ideal for in vivo imaging where deeper tissue penetration is desired[9].

Brightness and Quantum Yield: Based on the available data, Cy7 appears to have a slight advantage in terms of theoretical brightness due to its higher molar extinction coefficient and comparable or slightly higher quantum yield[3][4][5]. However, it is crucial to consider that the brightness of dye conjugates can be significantly affected by factors such as the degree of labeling and the local environment. Some sources suggest that iFluor® dyes, including this compound, are optimized for high fluorescence output and minimal quenching on proteins, potentially leading to brighter conjugates in practice[2].

Photostability: A significant consideration for many fluorescence imaging applications is the photostability of the dye. While direct quantitative comparisons are scarce, the Alexa Fluor dyes, to which iFluor dyes are often compared, are generally reported to be more photostable than cyanine (B1664457) dyes like Cy7[6][10]. AAT Bioquest, the manufacturer of iFluor 700, also states that their iFluor dyes are more photostable[2]. The susceptibility of Cy7 to photobleaching can be a limiting factor in experiments requiring prolonged or intense light exposure[6].

Experimental Workflows and Protocols

To provide a practical framework for utilizing these dyes, this section details a generalized experimental workflow for comparing their performance and provides standard protocols for antibody conjugation.

Experimental Workflow for Dye Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of this compound and Cy7 in a specific application, such as immunofluorescence staining for microscopy.

G cluster_0 Preparation cluster_1 Characterization cluster_2 Staining cluster_3 Imaging & Analysis prep_antibody Prepare Antibody (Purified, Amine-free buffer) prep_fi700 Conjugate Antibody with this compound NHS Ester prep_antibody->prep_fi700 prep_cy7 Conjugate Antibody with Cy7 NHS Ester prep_antibody->prep_cy7 char_dol Determine Degree of Labeling (DOL) for both conjugates prep_fi700->char_dol prep_cy7->char_dol stain_cells Stain Fixed and Permeabilized Cells with this compound and Cy7 conjugates char_dol->stain_cells image_samples Image Samples (Microscopy or Flow Cytometry) stain_cells->image_samples analyze_brightness Quantify Signal Intensity (Brightness Comparison) image_samples->analyze_brightness analyze_photostability Perform Photobleaching Assay (Photostability Comparison) image_samples->analyze_photostability

Workflow for comparing this compound and Cy7 performance.
Experimental Protocols

1. Antibody Conjugation with this compound (iFluor® 700) NHS Ester

This protocol is a general guideline for conjugating iFluor® 700 succinimidyl ester to an antibody. Optimization may be required for specific antibodies and applications.

  • Materials:

    • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

    • iFluor® 700 succinimidyl (SE) ester

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Reaction Buffer (1 M sodium bicarbonate, pH 8.5-9.0)

    • Purification column (e.g., Sephadex G-25)

    • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

  • Procedure:

    • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The antibody concentration should ideally be between 2 and 10 mg/mL.

    • Dye Preparation: Prepare a 10 mM stock solution of iFluor® 700 SE in anhydrous DMSO immediately before use.

    • Conjugation Reaction:

      • Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.

      • Add the iFluor® 700 SE stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1. The volume of DMSO should not exceed 10% of the total reaction volume.

      • Incubate the reaction for 60 minutes at room temperature, protected from light.

    • Purification: Separate the conjugated antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

    • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~690 nm.

2. Antibody Conjugation with Cy7 NHS Ester

This protocol provides a general method for labeling antibodies with Cy7 NHS ester.

  • Materials:

    • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

    • Cy7 NHS Ester

    • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

    • Reaction Buffer (1 M sodium bicarbonate, pH 8.5-9.0)

    • Purification column (e.g., Sephadex G-25)

    • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

  • Procedure:

    • Antibody Preparation: The antibody must be in an amine-free buffer at a concentration of 2-10 mg/mL.

    • Dye Preparation: Dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Conjugation Reaction:

      • Add the reaction buffer to the antibody solution to achieve a final pH of 8.5-9.0.

      • Add the dissolved Cy7 NHS ester to the antibody solution. The recommended molar ratio of dye to antibody is typically between 5:1 and 20:1.

      • Incubate the mixture for 1-2 hours at room temperature in the dark with gentle stirring.

    • Purification: Remove the unreacted dye from the antibody conjugate using a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Characterization (Optional but Recommended): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and ~750 nm.

Conclusion

Both this compound and Cy7 are valuable tools for near-infrared fluorescence imaging. The choice between them will depend on the specific requirements of the experiment.

  • This compound (iFluor® 700) is a strong candidate for applications where high photostability is paramount, such as in long-term live-cell imaging or quantitative microscopy where repeated exposures are necessary. Its excitation spectrum is also well-matched to the common 633 nm laser line.

  • Cy7 remains a widely used and effective NIR dye, particularly for in vivo imaging, due to its longer emission wavelength which allows for deeper tissue penetration[9]. While it may be more susceptible to photobleaching, its potential for higher intrinsic brightness makes it a suitable choice for applications where maximizing signal is the primary concern and light exposure can be minimized.

For optimal results, it is recommended to empirically test both dyes in your specific experimental setup to determine which fluorophore provides the best performance for your research needs.

References

A Comparative Guide to the Validation of FI-700 Antibody Conjugate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody conjugate is paramount for generating reliable experimental data and for the successful development of targeted therapeutics. This guide provides an objective comparison of key methodologies for validating the specificity of a fluorescently labeled antibody, exemplified by a hypothetical "FI-700" antibody conjugate. "this compound" is used here to denote a generic antibody conjugated to a near-infrared fluorophore with an emission maximum around 700 nm, such as Alexa Fluor® 700 or StarBright Blue™ 700. The principles and methods described are broadly applicable to other antibody conjugates.

The guide will delve into various validation techniques, presenting supporting experimental data in structured tables, detailing methodologies, and providing visual workflows to clarify complex processes. A critical aspect of this guide is addressing potential artifacts, such as cross-reactivity between antibodies and fluorophores in a multiplex setting.

Core Principles of Antibody Specificity Validation

Antibody specificity is the ability of an antibody to bind to its intended target epitope with high affinity and minimal binding to other molecules. For an antibody conjugate, it is crucial to validate that the conjugation process does not impair this specificity. Validation should ideally involve multiple orthogonal methods to provide a comprehensive and reliable assessment.[1][2]

Comparison of Key Validation Methods

The selection of validation methods depends on the antibody's intended application. Below is a comparison of common techniques used to assess the specificity of the this compound anti-human "Target Protein X" (a hypothetical target) antibody conjugate.

Data Presentation: Quantitative Comparison of Validation Methods

Validation Method Primary Information Provided This compound Anti-Target X (Positive Control) Isotype Control (Negative Control) Target X Knockout (KO) Cells Advantages Limitations
Western Blot (WB) Target protein size verificationSingle band at expected MW (e.g., 50 kDa)No bandNo bandVerifies binding to the correct sized protein.Denatured protein may not reflect native epitope binding.
Immunofluorescence (IF) Subcellular localizationSpecific staining in the expected compartment (e.g., cytoplasm)No stainingNo stainingProvides spatial context of target expression.Can be prone to background and autofluorescence.
Flow Cytometry Cell surface/intracellular expressionHigh fluorescent signalLow fluorescent signalLow fluorescent signalHigh-throughput, quantitative analysis of cell populations.Does not provide subcellular localization.
ELISA (Direct) Binding to purified antigenHigh absorbance/fluorescenceLow absorbance/fluorescenceN/AHigh sensitivity and quantitative.Target protein must be purified.
Immunoprecipitation (IP) - Mass Spectrometry Definitive target identificationTarget Protein X identified as the top hitNo or low levels of Target Protein XN/AUnambiguously identifies the bound protein.Complex, requires specialized equipment.
Fluorophore Cross-Reactivity Test Off-target binding to fluorophoreN/AN/AN/ACrucial for multiplexing to avoid false positives.[3]Specific to the combination of antibodies and fluorophores used.[3]

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducibility. Below are methodologies for key validation experiments for the this compound anti-Target Protein X conjugate.

3.1. Western Blot (WB) Protocol

  • Sample Preparation: Lyse cells (e.g., Target X-expressing cell line, and a knockout cell line) in RIPA buffer. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a low-fluorescence PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound anti-Target X antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Imaging: Image the blot on a fluorescence imaging system with appropriate excitation and emission filters for the 700 nm channel (e.g., ChemiDoc MP Imaging System).[4][5]

3.2. Immunofluorescence (IF) Protocol

  • Cell Culture: Grow Target X-positive and knockout cells on glass coverslips.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with this compound anti-Target X antibody (e.g., 5 µg/mL) for 1 hour at room temperature. For a negative control, use an this compound conjugated isotype control antibody.

  • Washing: Wash cells three times with PBS.

  • Counterstaining: Stain nuclei with DAPI.

  • Mounting and Imaging: Mount coverslips onto slides and image using a confocal microscope.

3.3. Flow Cytometry Protocol

  • Cell Preparation: Harvest ~1x10^6 cells per sample.

  • Staining: Stain cells with this compound anti-Target X antibody or an isotype control in FACS buffer (PBS with 2% FBS) for 30 minutes on ice, protected from light.

  • Washing: Wash cells twice with FACS buffer.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer equipped with a laser and detector suitable for 700 nm fluorescence.

  • Analysis: Analyze the data to compare the mean fluorescence intensity (MFI) between the specifically stained sample, the isotype control, and any negative cell lines.

Visualizing Workflows and Pathways

Diagrams are provided to illustrate key experimental and logical workflows.

G cluster_0 Initial Validation cluster_1 Advanced Validation cluster_2 Decision WB Western Blot (Size Verification) KO Knockout Cell Line (Negative Control) WB->KO IF Immunofluorescence (Localization) IF->KO FC Flow Cytometry (Expression Level) FC->KO IP_MS IP-Mass Spectrometry (Definitive ID) KO->IP_MS Fluor_Test Fluorophore Cross-Reactivity (Multiplexing Artifacts) IP_MS->Fluor_Test Decision Antibody Specific? Fluor_Test->Decision Pass PASS: Use in Application Decision->Pass Yes Fail FAIL: Re-evaluate or Select New Antibody Decision->Fail No Conjugate This compound Antibody Conjugate Conjugate->WB Conjugate->IF Conjugate->FC G cluster_0 Cell Preparation cluster_1 Staining Conditions cluster_2 Analysis cluster_3 Interpretation Cells Prepare Target Cells (e.g., PBMCs) Stain_A 1. Unconjugated Ab-1 + this compound conjugated Ab-2 Cells->Stain_A Stain_B 2. Unconjugated Ab-1 + Isotype Control-FI-700 Cells->Stain_B Stain_C 3. This compound conjugated Ab-2 only Cells->Stain_C Acquire Acquire on Flow Cytometer Stain_A->Acquire Stain_B->Acquire Stain_C->Acquire Analyze Gate on cell population of interest. Compare this compound signal from Ab-2 between conditions 1, 2, and 3. Acquire->Analyze Result_1 Signal in 1 > Signal in 3? Potential Cross-Reactivity Analyze->Result_1 Result_2 Signal in 1 ≈ Signal in 3 No Cross-Reactivity Analyze->Result_2 G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetX Target Protein X (Adaptor Protein) Receptor->TargetX Kinase1 Kinase A TargetX->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation TF->Response

References

Ensuring Experimental Consistency: A Guide to Reproducibility in Fiber Optic Inspection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In the realm of fiber optic technology, where pristine connections are critical for data integrity and signal transmission, the reliability of inspection tools is a cornerstone of repeatable outcomes. This guide provides a comparative analysis of the Fluke Networks FI-7000 FiberInspector™ Pro and its alternatives, focusing on the features and methodologies that underpin reproducible fiber end-face analysis.

End-face contamination is a leading cause of failures in fiber optic networks.[1][2][3] Dirt, debris, and scratches can inhibit optical transmission, leading to insertion loss and back-reflection.[1][2][3] To mitigate these issues and ensure the validity of experimental setups that rely on fiber optics, a consistent and reliable inspection process is essential. Automated inspection systems have emerged as a key technology for improving the reproducibility of fiber end-face analysis by removing human subjectivity.[1][4][5][6]

The Gold Standard: IEC 61300-3-35

A critical factor in achieving reproducible fiber inspection is adherence to industry standards. The International Electrotechnical Commission (IEC) standard 61300-3-35 is a global benchmark for fiber optic connector end-face quality.[4] This standard establishes objective pass/fail criteria for the presence of defects such as scratches and debris, thereby minimizing the variability inherent in manual inspection.[4][7][8] Automated inspection probes, such as the Fluke Networks FI-7000, VIAVI P5000i, and EXFO FIP-435B, are designed to certify fiber end-faces to this standard, providing a consistent and repeatable assessment of connector quality.[3][9][10][11][12][13]

Comparative Analysis of Automated Fiber Inspection Probes

FeatureFluke Networks FI-7000 FiberInspector™ ProVIAVI P5000iEXFO FIP-435BManual Inspection Scope
Inspection Standard IEC 61300-3-35 Automated PASS/FAIL certification[3][10][11]IEC 61300-3-35 and other user-selectable profiles[9][13]IEC, IPC, and custom standards[12][15]Operator-dependent interpretation
Analysis Time Approximately 1-2 seconds[3][10][11]Not specifiedNot specifiedVariable, significantly longer
Subjectivity Eliminates human subjectivity[3][10][11]Eliminates subjective guesswork[9][14]Reduces misinterpretation with auto-focus and analysis[15]High, dependent on operator experience
Data Management LinkWare™ software for reporting and data management[2][3]FiberChekPRO™ software for analysis and reporting[9][14]ConnectorMax2 mobile app for reporting and data sharing[15]Manual documentation, prone to errors
Key Features for Reproducibility Automated PASS/FAIL analysis, graphical indication of defect areas, integration with Versiv platform for consolidated reporting.[2][10]Repeatable Pass/Fail analysis, automatic image centering, user-selectable acceptance profiles.[9][14]100% automated one-step inspection process, auto-focus, on-board analysis, screenless operation with LED indicator.[12][15]Dependent on operator skill and consistency.

Experimental Protocols for Assessing Reproducibility

To quantitatively assess the reproducibility of fiber inspection, a Gage Repeatability and Reproducibility (Gage R&R) study is the standard methodology.[16][17][18] This statistical method helps to determine the amount of variation in the measurement system that is due to the measurement device (repeatability) and the different operators using the device (reproducibility).

A typical experimental protocol for a Gage R&R study on an automated fiber inspection probe would involve the following steps:

  • Selection of Samples: A set of fiber optic connectors with varying levels of known defects (e.g., scratches, particles of different sizes) would be chosen. Manufactured artifacts with controlled defects can also be used to ensure consistency in the samples.

  • Operator Training: Multiple operators would be trained on the use of the inspection probe according to the manufacturer's instructions.

  • Blinded Measurements: Each operator would inspect each connector multiple times in a random order, without knowledge of the previous results from other operators or their own prior measurements.

  • Data Collection: The pass/fail results and any quantitative data on defect size and location from the inspection probe's software would be recorded.

  • Statistical Analysis: The collected data would be analyzed using ANOVA (Analysis of Variance) to separate the variability into three components: part-to-part variation, repeatability (equipment variation), and reproducibility (operator variation).

The results of the Gage R&R study would provide a quantitative measure of the inspection system's ability to produce consistent results, both with a single operator and across multiple operators.

Visualizing the Path to Reproducible Inspection

To better understand the workflows and logical relationships that contribute to reproducible fiber optic inspection, the following diagrams, created using the DOT language, illustrate key processes.

cluster_manual Manual Inspection Workflow Manual_Inspect Manual Inspection of Fiber End-Face Subjective_Analysis Subjective Analysis by Operator Manual_Inspect->Subjective_Analysis Manual_Documentation Manual Documentation Subjective_Analysis->Manual_Documentation Potential_Inconsistency Potential for Inconsistent Results Subjective_Analysis->Potential_Inconsistency cluster_automated Automated Inspection Workflow (FI-7000) Automated_Inspect Automated Inspection with FI-7000 IEC_Analysis Analysis based on IEC 61300-3-35 Standard Automated_Inspect->IEC_Analysis Automated_PF Automated PASS/FAIL Result IEC_Analysis->Automated_PF Digital_Documentation Digital Documentation & Reporting (LinkWare™) Automated_PF->Digital_Documentation Reproducible_Result Reproducible Result Automated_PF->Reproducible_Result cluster_reproducibility Factors Influencing Reproducibility Reproducibility High Reproducibility Standardization Standardization (IEC 61300-3-35) Objective_Criteria Objective Pass/Fail Criteria Standardization->Objective_Criteria Automation Automation Digital_Records Digital Record Keeping Automation->Digital_Records Human_Factor Reduced Human Factor Automation->Human_Factor Objective_Criteria->Reproducibility Digital_Records->Reproducibility Human_Factor->Reproducibility

References

Navigating the Nanoscale: A Comparative Guide to Super-Resolution Microscopy Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology and drug development, visualizing the precise localization and interaction of molecules is paramount. Super-resolution microscopy has shattered the diffraction barrier of conventional light microscopy, offering an unprecedented view into the subcellular realm. This guide provides a comparative overview of prominent super-resolution techniques, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.

While a specific product designated "FI-700" for super-resolution microscopy could not be identified in available resources, this guide will focus on the established methodologies and key performance indicators relevant for selecting the appropriate technique. The principles and data presented here will serve as a benchmark for evaluating any super-resolution system.

Performance Comparison of Major Super-Resolution Microscopy Techniques

The choice of a super-resolution microscopy technique is often a trade-off between achievable resolution, imaging speed, and the nature of the biological sample. The three most common and distinct methodologies are Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM), which includes Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM).

ParameterConventional MicroscopyStructured Illumination Microscopy (SIM)Stimulated Emission Depletion (STED)Single-Molecule Localization Microscopy (SMLM; PALM/STORM)
Lateral Resolution (xy) ~250 nm[1]~100-120 nm[2]~30-80 nm~10-20 nm[1]
Axial Resolution (z) ~500-700 nm[3]~300 nm[2]~100-150 nm~50-80 nm
Temporal Resolution HighHigh (video rate)Medium to HighLow (minutes per frame)
Live-Cell Imaging YesYes (gentle)Yes (can be phototoxic)Challenging (long acquisition)
Fluorophore Requirements Standard fluorophoresStandard fluorophoresPhotostable fluorophoresPhotoswitchable or photoactivatable fluorophores
Complexity LowModerateHighHigh

Detailed Experimental Protocols

Reproducibility in super-resolution microscopy is critically dependent on meticulous sample preparation and imaging protocols. Below are generalized, foundational protocols for sample preparation and the distinct imaging workflows for SIM, STED, and SMLM.

General Sample Preparation for Super-Resolution Microscopy
  • Cell Culture and Seeding: Plate cells on high-precision coverslips (No. 1.5H) to ensure optimal imaging quality. Grow cells to a confluence of 50-70%.

  • Fixation: To preserve the cellular structure, fix the cells. A common method is to use 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10 minutes at room temperature.

  • Permeabilization: If targeting intracellular structures, permeabilize the cell membrane using a detergent like 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: To prevent non-specific antibody binding, incubate the sample in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

  • Immunolabeling:

    • Incubate with a primary antibody specific to the target protein for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a secondary antibody conjugated to a suitable fluorophore for 1 hour at room temperature, protected from light. For SMLM, this would be a photoswitchable dye; for STED, a photostable dye.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium optimized for super-resolution to minimize aberrations and photobleaching.

Experimental Workflow for Super-Resolution Imaging

The following diagram illustrates a generalized workflow for a super-resolution microscopy experiment, from sample preparation to image analysis.

G cluster_prep Sample Preparation cluster_imaging Microscopy & Data Acquisition cluster_analysis Image Processing & Analysis P1 Cell Seeding P2 Fixation & Permeabilization P1->P2 P3 Immunolabeling P2->P3 P4 Mounting P3->P4 I1 Microscope Alignment P4->I1 Place sample on microscope I2 Define Region of Interest I1->I2 I3 Acquire Super-Resolution Data I2->I3 A1 Image Reconstruction I3->A1 Raw data A2 Data Analysis & Quantification A1->A2 A3 Visualization A2->A3

Figure 1. A generalized experimental workflow for super-resolution microscopy.

Conceptual Principles of Super-Resolution Techniques

Understanding how each technique circumvents the diffraction limit is key to interpreting the data and choosing the right method for a biological question.

  • Structured Illumination Microscopy (SIM): This technique illuminates the sample with a patterned light, creating moiré fringes that contain high-frequency information.[1] An image with doubled resolution is then computationally reconstructed.

  • Stimulated Emission Depletion (STED) Microscopy: STED utilizes two lasers: an excitation laser to excite fluorophores and a donut-shaped "depletion" laser that de-excites fluorophores at the periphery of the excitation spot. This effectively narrows the area of fluorescence emission, leading to higher resolution.[2][3]

  • Single-Molecule Localization Microscopy (SMLM): Techniques like PALM and STORM rely on the stochastic activation of a sparse subset of photoswitchable fluorophores in each imaging frame.[3] The precise center of each single molecule is then localized, and a final super-resolved image is reconstructed from thousands of frames.

The diagram below illustrates the fundamental principles of these three major super-resolution techniques.

References

Comparing FI-700 brightness to other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Near-Infrared (NIR) Fluorophore Brightness for In Vivo Imaging

For researchers, scientists, and drug development professionals leveraging in vivo fluorescence imaging, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts experimental sensitivity and data quality. This guide provides an objective comparison of the brightness of common NIR fluorophores, with a focus on alternatives in the 700 nm emission range, against other widely used dyes such as Indocyanine Green (ICG), IRDye® 800CW, and Alexa Fluor™ 750.

Understanding Fluorophore Brightness

The perceived brightness of a fluorophore is not solely determined by its emission intensity. It is a product of two key properties: the molar extinction coefficient (ε) and the quantum yield (Φ).[1][2]

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a fluorophore absorbs photons at a specific wavelength.[1][3] A higher extinction coefficient leads to a greater number of absorbed photons and, consequently, more emitted fluorescence.

  • Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed.[1][3] A higher quantum yield signifies a more efficient conversion of absorbed light into fluorescence.

The intrinsic brightness of a fluorophore can be calculated as: Brightness = ε × Φ .

In practical applications, especially in biological imaging, factors such as photostability, pH sensitivity, and solubility also play a crucial role in determining the effective brightness and utility of a fluorophore.[4][5]

Comparison of NIR Fluorophores

The following table summarizes the key spectral properties of several common NIR fluorophores, providing a quantitative basis for comparing their potential brightness.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness*
Alexa Fluor™ 700 702[5]723[5][6]205,000[5]0.25[7]51,250
iFluor™ 700 684705220,0000.2350,600
Indocyanine Green (ICG) 780[8]800[8]~130,000~0.01-0.031,300 - 3,900
IRDye® 800CW 774789~200,000~0.05-0.1010,000 - 20,000
Alexa Fluor™ 750 749[5]775[5][6]290,000[5]0.12[7]34,800

*Relative Brightness is calculated as ε × Φ. Note that these are theoretical values in solution and performance in biological systems may vary. Data for ICG and IRDye® 800CW are approximate as values can vary with the solvent and conjugation status. Data for iFluor™ 700 is from manufacturer's data sheets.[9]

Experimental Comparison of Fluorophore Brightness

While the table above provides a theoretical comparison, the effective brightness in an experimental setting can be influenced by various factors. Below are generalized protocols for comparing fluorophore brightness both in vitro and in vivo.

In Vitro Brightness Comparison Protocol

This protocol is designed to compare the relative brightness of different fluorophores in a controlled environment.

  • Preparation of Fluorophore Solutions:

    • Prepare stock solutions of each fluorophore (e.g., FI-700 alternative, ICG, IRDye® 800CW, Alexa Fluor™ 750) in a suitable solvent (e.g., PBS).

    • Create a dilution series for each fluorophore to assess brightness over a range of concentrations.

  • Plate Reader Assay:

    • Pipette the dilution series of each fluorophore into a black, clear-bottom 96-well plate.[10]

    • Use a multi-well plate reader equipped for fluorescence measurements.

    • Set the excitation and emission wavelengths for each fluorophore according to their spectral properties.

    • Measure the fluorescence intensity for each well.

  • Data Analysis:

    • Subtract the background fluorescence from a well containing only the solvent.

    • Plot the fluorescence intensity against the concentration for each fluorophore.

    • The slope of the linear portion of the curve can be used as a measure of relative brightness.

In Vivo Imaging Workflow

A typical workflow for in vivo fluorescence imaging involves several key steps, from probe administration to data analysis.[11][12]

InVivo_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis animal_prep Animal Preparation (e.g., anesthesia) probe_admin Probe Administration (e.g., intravenous injection) animal_prep->probe_admin 1 image_acq Image Acquisition (e.g., IVIS Spectrum) probe_admin->image_acq 2 roi_analysis Region of Interest (ROI) Analysis image_acq->roi_analysis 3 quant Signal Quantification roi_analysis->quant 4 ex_vivo Ex Vivo Validation (optional) quant->ex_vivo 5

Caption: A generalized workflow for in vivo fluorescence imaging experiments.

Conceptual Comparison of Fluorophore Brightness

The selection of a fluorophore should be guided by its intrinsic brightness and its suitability for the specific application. Brighter fluorophores are generally preferred for detecting low-abundance targets.

Brightness_Comparison cluster_high High Brightness cluster_medium Medium Brightness cluster_low Low Brightness AF700 Alexa Fluor™ 700 AF750 Alexa Fluor™ 750 iF700 iFluor™ 700 ICG ICG IRD800 IRDye® 800CW

Caption: A conceptual diagram illustrating the relative brightness of common NIR fluorophores.

Conclusion

The choice of a NIR fluorophore significantly influences the outcome of in vivo imaging studies. While theoretical brightness based on extinction coefficient and quantum yield provides a valuable starting point, empirical testing in the context of the specific experimental model is crucial for optimal performance. Fluorophores like Alexa Fluor™ 700 and iFluor™ 700 offer high intrinsic brightness in the 700 nm range. For applications requiring emission closer to 800 nm, Alexa Fluor™ 750 and IRDye® 800CW are strong contenders, while ICG, despite its lower quantum yield, remains a clinically relevant option. Researchers should carefully consider the spectral properties, brightness, and other physicochemical characteristics of each fluorophore to select the most suitable probe for their research needs.

References

Navigating Multi-Color Panels: A Guide to FI-700 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing multi-color flow cytometry, understanding and mitigating fluorochrome cross-reactivity is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of FI-700 (iFluor 700), a popular near-infrared dye, and its potential for spectral overlap in complex experimental setups.

This compound, with its excitation peak around 690 nm and emission maximum near 713 nm, offers a valuable option for the far-red channel in multi-color flow cytometry.[1] It is spectrally similar to other popular dyes like Alexa Fluor 700.[2] While its emission is well-separated from many commonly used red fluorophores, careful consideration of its spectral overlap with other dyes is crucial for successful panel design.[2]

Understanding Spectral Spillover

In multi-color flow cytometry, the emission spectrum of one fluorochrome can extend into the detection channel of another, a phenomenon known as spectral spillover or cross-reactivity. This necessitates a process called compensation, where the spectral overlap is mathematically corrected to ensure that the signal detected in a specific channel originates solely from the intended fluorochrome.[3][4][5] Failure to accurately compensate for spillover can lead to false positives and inaccurate data interpretation.

This compound Spectral Overlap Profile

Given that this compound is spectrally analogous to Alexa Fluor 700, we can utilize spillover data from panels incorporating Alexa Fluor 700 as a reliable indicator of this compound's cross-reactivity profile. The following table summarizes the spillover values from a nine-color panel, illustrating the percentage of a given fluorochrome's signal that is detected in other channels.

Fluorochrome Alexa Fluor 405 Pacific Orange Alexa Fluor 488 PE PerCP Brilliant Violet 650 APC Brilliant Violet 711 Alexa Fluor 700
Alexa Fluor 405 1002.50.1000.300.10
Pacific Orange 15.71000.80.100.200.10
Alexa Fluor 488 00.21001.10.30000
PE 0025.410015.80.1000
PerCP 0001.21000.10.200
Brilliant Violet 650 0.1000010002.30
APC 0000.20.4010000.8
Brilliant Violet 711 0.100001.201000
Alexa Fluor 700 00000.102.80100

Data adapted from a study evaluating fluorescent compensation in multicolor flow cytometry.[6] Values represent the percentage of spillover into the respective detection channels.

As the table indicates, Alexa Fluor 700 (and by extension, this compound) exhibits some spillover into the APC channel (2.8%). This highlights the importance of including proper single-color compensation controls for both this compound and APC when they are used together in a multi-color panel.

Experimental Protocol for Assessing Fluorochrome Cross-Reactivity

To accurately determine the spectral spillover and calculate the necessary compensation for your specific instrument and panel, a standardized experimental protocol is essential.

Objective: To determine the spillover coefficients for each fluorochrome in a multi-color flow cytometry panel.

Materials:

  • Flow cytometer with appropriate laser lines and filters for the chosen fluorochromes.

  • Cells or compensation beads.

  • Antibodies conjugated to each of the fluorochromes in the panel (including this compound).

  • Unstained cells or beads (negative control).

  • Staining buffer (e.g., PBS with 2% FBS).

Methodology:

  • Prepare Single-Color Controls: For each fluorochrome in your panel, prepare a separate sample of cells or beads stained with only that single fluorochrome-conjugated antibody.[3][4] It is critical that the fluorochrome on the compensation control is the same as the one used in the experiment.[7]

  • Prepare an Unstained Control: Prepare a sample of unstained cells or beads to determine the level of autofluorescence.

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set the appropriate voltages for the forward scatter (FSC) and side scatter (SSC) channels to visualize the cell or bead population of interest.

    • For each fluorescence detector, adjust the photomultiplier tube (PMT) voltage so that the negative population (unstained control) is within the lower end of the linear range and the positive population (single-stained control) is on scale and as bright as possible without being saturated.

  • Data Acquisition:

    • Record data for the unstained control sample.

    • Record data for each of the single-color control samples. Ensure you collect a sufficient number of events for accurate statistical analysis.

  • Compensation Calculation:

    • Using the flow cytometry analysis software, create a compensation matrix.[5]

    • The software will use the data from the single-color controls to calculate the spillover of each fluorochrome into every other detector.

    • This process involves identifying the median fluorescence intensity (MFI) of the positive population in its primary detector and the MFI of the same population in all other detectors. The spillover is the ratio of the MFI in the secondary detector to the MFI in the primary detector.

  • Apply Compensation: Apply the calculated compensation matrix to your multi-color experimental samples.

  • Data Analysis: Analyze the compensated data, ensuring that the populations are correctly resolved and that there are no signs of under- or over-compensation.

Visualizing the Workflow and Relationships

To further clarify the process, the following diagrams illustrate the key concepts and workflows involved in assessing and managing fluorochrome cross-reactivity.

G Experimental Workflow for Assessing Cross-Reactivity cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Unstained Unstained Control InstrumentSetup Instrument Setup (Voltage Adjustment) Unstained->InstrumentSetup SingleStained Single-Stained Controls (One for each fluorochrome) SingleStained->InstrumentSetup AcquireData Acquire Data for Each Control InstrumentSetup->AcquireData CalcComp Calculate Compensation Matrix AcquireData->CalcComp ApplyComp Apply Compensation to Experimental Samples CalcComp->ApplyComp AnalyzeData Analyze Compensated Data ApplyComp->AnalyzeData

Caption: Workflow for determining and applying compensation for spectral spillover.

G Logical Relationship of Spectral Overlap FI700 This compound (iFluor 700) Detector_FI700 This compound Detector FI700->Detector_FI700 Primary Signal Detector_APC APC Detector FI700->Detector_APC Spillover APC APC APC->Detector_FI700 Spillover APC->Detector_APC Primary Signal OtherFluoro Other Fluorochromes OtherFluoro->Detector_FI700 Potential Spillover OtherFluoro->Detector_APC Potential Spillover Detector_Other Other Detectors OtherFluoro->Detector_Other Primary Signal

Caption: Illustration of spectral spillover between fluorochromes and their detectors.

By following a meticulous experimental protocol and understanding the principles of spectral overlap, researchers can confidently incorporate this compound into their multi-color flow cytometry panels, ensuring the generation of high-quality, reliable data for their scientific investigations.

References

A Comparative Guide to Quantitative Analysis with Fluorescent Dyes in the 700 nm Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate fluorescent dye is paramount to achieving sensitive and reliable results. This guide provides a detailed comparison of prominent fluorescent dyes emitting in the 700 nm near-infrared (NIR) spectrum: iFluor® 700, Alexa Fluor® 700, and the tandem dyes APC-Cy™5.5 and PerCP-Cy™5.5. These dyes are frequently employed in applications such as flow cytometry and western blotting.

Quantitative Performance Comparison

The choice of a fluorescent dye is often dictated by its photophysical properties. A brighter dye with higher photostability will provide a better signal-to-noise ratio and more reliable quantitative data. The following tables summarize the key performance metrics for iFluor® 700 and its alternatives.

Table 1: Spectral and Photophysical Properties

PropertyiFluor® 700Alexa Fluor® 700APC-Cy™5.5PerCP-Cy™5.5
Excitation Max (nm) ~690[1]~702[2]~651[3]~482[4]
Emission Max (nm) ~713[1]~723[2]~694-700[3][5]~695[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹)¹ ~220,000~192,000[2]~700,000 (APC donor)[6]~350,000 (PerCP donor)[4]
Quantum Yield (Φ)² ~0.2[1]~0.25[7]Not explicitly statedNot explicitly stated
Brightness³ HighModerateHighModerate
Photostability High[1]High[7]ModerateModerate to High[8]

¹A higher molar extinction coefficient indicates more efficient light absorption. ²Quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. ³Brightness is a practical measure of performance in an application, often expressed as a stain index in flow cytometry. iFluor® 700 is reported to have a higher stain index than Alexa Fluor® 700.[1][9]

Table 2: Application-Specific Comparison

ApplicationiFluor® 700Alexa Fluor® 700APC-Cy™5.5PerCP-Cy™5.5
Flow Cytometry Excellent for detecting both high and low abundance targets due to high brightness.[1]Good for detecting moderate to high abundance targets.[2]Very bright, suitable for rare event detection.[3]Good brightness, minimal compensation with PE channel.[8]
Western Blotting High sensitivity and good signal-to-noise ratio.Commonly used, provides reliable results.Not typically used.Not typically used.
Microscopy High photostability makes it suitable for imaging.[1]Good photostability, widely used.[7]Prone to photobleaching, less common for microscopy.Prone to photobleaching, less common for microscopy.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative experiments. Below are representative protocols for antibody conjugation and a common application, flow cytometry.

Antibody Conjugation Protocol (General for Amine-Reactive Dyes)

This protocol is a general guideline for labeling antibodies with amine-reactive succinimidyl ester (SE) or NHS-ester forms of iFluor® 700 and Alexa Fluor® 700.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • Amine-reactive dye (iFluor® 700 SE or Alexa Fluor® 700 NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody: Dialyze the antibody against PBS, pH 7.2-7.4 to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare Dye Stock Solution: Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add the reaction buffer to the antibody solution to achieve a final concentration of 0.1 M sodium bicarbonate.

  • Conjugation: While gently vortexing, add the reactive dye to the antibody solution. The optimal dye-to-antibody molar ratio should be determined empirically but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's absorption maximum.

Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining cells with a fluorescently labeled antibody.

Materials:

  • Cell suspension (1 x 10⁶ cells/mL)

  • Staining buffer (e.g., PBS with 1% BSA)

  • Fluorophore-conjugated primary antibody

  • Fixation buffer (optional, e.g., 1-4% paraformaldehyde)

  • Permeabilization buffer (for intracellular staining, e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in cold staining buffer to a concentration of 1 x 10⁶ cells/mL.

  • Blocking (Optional): To reduce non-specific binding, incubate cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.

  • Staining: Add the optimal concentration of the fluorophore-conjugated antibody to the cell suspension.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation/Permeabilization (Optional): If required, fix and/or permeabilize the cells according to standard protocols before or after staining.

  • Data Acquisition: Resuspend the cells in staining buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes and relationships involved in quantitative fluorescence analysis, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_staining Staining cluster_wash Washing & Final Prep cluster_analysis Data Acquisition cell_prep Cell Suspension (1x10^6 cells/mL) blocking Blocking (e.g., Fc Block) cell_prep->blocking stain Add Fluorophore-Conjugated Antibody blocking->stain incubation Incubate (30 min, 4°C, dark) stain->incubation wash1 Wash with Staining Buffer incubation->wash1 wash2 Wash with Staining Buffer wash1->wash2 resuspend Resuspend for Analysis wash2->resuspend analysis Flow Cytometer Analysis resuspend->analysis

Figure 1: A typical workflow for direct immunofluorescence staining for flow cytometry.

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization receptor->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation adaptor Adaptor Protein (e.g., Grb2) autophosphorylation->adaptor sos SOS adaptor->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor Activation erk->transcription response Cellular Response transcription->response

Figure 2: A simplified MAPK/ERK signaling pathway, where fluorescent antibodies can quantify protein expression or phosphorylation at various stages.

G start Start: Select a Dye application Primary Application? start->application flow Flow Cytometry application->flow Flow Cytometry western Western Blot application->western Western Blot microscopy Microscopy application->microscopy Microscopy target_abundance Target Abundance? flow->target_abundance af700 Alexa Fluor® 700 western->af700 photostability_needed High Photostability Needed? microscopy->photostability_needed high High target_abundance->high High low Low/Rare target_abundance->low Low percp_cy55 PerCP-Cy™5.5 high->percp_cy55 apc_cy55 APC-Cy™5.5 low->apc_cy55 yes Yes photostability_needed->yes Yes no No photostability_needed->no No ifluor700 iFluor® 700 yes->ifluor700 no->af700 af700->ifluor700 Higher sensitivity needed

Figure 3: A decision tree for selecting a fluorescent dye in the 700 nm spectrum based on application and experimental requirements.

References

A Comparative Guide to FI-700 Dyes and Their Alternatives for Advanced Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is paramount for generating high-quality, reproducible data in applications such as flow cytometry and fluorescence microscopy. This guide provides a comprehensive comparison of FI-700 series dyes, specifically Alexa Fluor™ 700 and iFluor™ 700, with their popular alternatives, offering insights into their performance characteristics and supporting experimental data.

The this compound series of dyes, which includes prominent members like Alexa Fluor™ 700 and iFluor™ 700, are near-infrared fluorophores widely utilized for their spectral properties that minimize autofluorescence from biological samples. These dyes are particularly well-suited for multicolor flow cytometry, allowing for the detection of highly expressed antigens while reserving brighter dyes for less abundant targets.

Performance Comparison of this compound Dyes and Alternatives

The selection of a fluorescent dye is often dictated by its spectral characteristics, brightness, and photostability. Below is a comparative summary of this compound dyes and their common alternatives. iFluor™ 700 is often cited as a brighter alternative to Alexa Fluor™ 700 with a higher stain index, making it a strong candidate for resolving cell populations with low antigen expression.[1] Alternatives such as Vio® Bright R720 and CF®700 also offer enhanced brightness compared to Alexa Fluor™ 700.[2][3]

Dye NameExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Alexa Fluor™ 700 702[4]723[4]192,000[4]Commonly used in flow cytometry, spectrally similar to iFluor™ 700 and Vio® R720.[4]
iFluor™ 700 690[5]710[5]220,000Reported to be brighter with a higher stain index than Alexa Fluor™ 700.[1]
Vio® Bright R720 695[6]720[6]Not specifiedA bright alternative to Alexa Fluor™ 700, with claims of being over twice as bright.[2][7]
CF®700 695[8]720[8]240,000[8]A next-generation near-IR dye developed as a brighter alternative to Alexa Fluor® 700.[3]
StarBright Yellow 720 549719Not specifiedA bright 561 nm excitable dye with a narrow emission, suitable as a replacement for PE-tandem dyes.[9]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed methodologies for key applications of this compound dyes.

Protein Labeling with NHS Ester Dyes

This protocol outlines the general steps for conjugating amine-reactive dyes, such as Alexa Fluor™ 700 NHS Ester or iFluor™ 700 NHS Ester, to proteins.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound NHS Ester dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the NHS ester dye in a small volume of DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized for the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.

Intracellular Staining for Flow Cytometry

This protocol details the steps for staining intracellular signaling molecules, such as phosphorylated STAT3 (pSTAT3), using a fluorophore-conjugated antibody.

Materials:

  • Cell suspension

  • Fixation Buffer (e.g., 2-4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)

  • Wash Buffer (e.g., PBS with 2% FBS)

  • Fluorophore-conjugated antibody (e.g., Alexa Fluor™ 700 anti-pSTAT3)

Procedure:

  • Cell Stimulation (if applicable): Treat cells with the desired stimulus to induce the signaling event of interest.

  • Fixation: Fix the cells by adding Fixation Buffer and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.

  • Washing: Wash the cells twice with Wash Buffer.

  • Antibody Staining: Add the fluorophore-conjugated antibody to the permeabilized cells and incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells twice with Wash Buffer.

  • Data Acquisition: Resuspend the cells in an appropriate buffer and acquire data on a flow cytometer.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Conjugation Conjugation (pH 8.3-8.5, RT, 1-2h) Protein->Conjugation Dye This compound NHS Ester (Dissolved in DMSO/DMF) Dye->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Analysis Spectrophotometry (Degree of Labeling) Purification->Analysis

Protein Labeling Workflow

The following diagram illustrates a simplified signaling pathway for STAT5 activation, a key pathway in cytokine signaling that can be analyzed by flow cytometry using fluorophore-conjugated antibodies.

STAT5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 DNA Target Gene Promoter pSTAT5->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription

STAT5 Signaling Pathway

References

Safety Operating Guide

Navigating the Disposal of "FI-700": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. This guide provides detailed procedures for the disposal of materials designated as "FI-700." It is important to note that the designation "this compound" can refer to several different chemical products with distinct compositions and associated hazards. This document addresses the most probable candidates for laboratory use based on available safety data sheets (SDS). Researchers must verify the specific identity of their "this compound" product by consulting their supplier's SDS to ensure adherence to the correct disposal protocol.

Potential "this compound" Chemical Profiles and Safety Data

The following table summarizes the key safety information for various products that may be identified as "this compound." This data is essential for conducting a risk assessment prior to handling and disposal.

Product Name/IdentifierChemical Composition HighlightsKey HazardsPersonal Protective Equipment (PPE)
FR 700 Alcohols, C12-16, ethoxylated propoxylated; Fatty alcohols ethoxylatedSkin and eye irritation. Spills create extremely slippery surfaces.Safety glasses with side shields or chemical splash goggles, chemical-resistant gloves, protective clothing.
Qualitek® Water Soluble Paste Flux PF700 Amines, tallow (B1178427) alkyl, ethoxylated; Diethylene Glycol Dibutyl EtherCauses serious eye irritation. Fumes may cause eye, nose, and throat irritation.Face shield, safety glasses with side shields or chemical splash goggles, rubber, chemical-resistant gloves.
FC-700 Not explicitly detailed in provided search results, but associated with dairy supply, suggesting a cleaning or sanitizing agent.Eye irritation, acute oral toxicity.Protective gloves, eye protection.
FancyHeat® DEG Wick (F700) Diethylene GlycolHarmful if swallowed. May cause eye and skin irritation.Under normal use, no special protection is required, but gloves and eye protection are recommended for direct handling.
FORTRESS FR-700 Aqueous MgCl2 SolutionMay cause mild eye irritation.Safety glasses, chemical-resistant gloves for prolonged contact.

Standard Operating Procedure for "this compound" Disposal

The following procedure outlines the general steps for the disposal of chemical waste that may be identified as "this compound." Crucially, the specific disposal route will be dictated by the chemical's composition and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

1. Identification and Segregation:

  • Positively identify the specific "this compound" product using the manufacturer's label and Safety Data Sheet (SDS).
  • Segregate the "this compound" waste from other waste streams. Do not mix with incompatible materials.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, don the appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

3. Waste Containment:

  • Collect "this compound" waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical composition of the waste.
  • For liquid waste, use a leak-proof container. For solid or paste-like waste, a sealable wide-mouth container is appropriate.
  • The label should clearly indicate "Hazardous Waste," the name of the chemical ("this compound" and its specific product name), and the associated hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

5. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.
  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for certain chemicals.[1]
  • Collect the absorbed material and contaminated cleaning supplies in a sealed container for hazardous waste disposal.
  • For large spills, evacuate the area and contact the EHS emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of "this compound" waste.

FI700_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_disposal Storage & Disposal cluster_spill Spill Response start Start: 'this compound' Waste Generated identify Identify Specific 'this compound' Product (Consult SDS) start->identify ppe Don Appropriate PPE identify->ppe spill Spill Occurs identify->spill Risk of Spill collect Collect Waste in Compatible Container ppe->collect seal_label Seal and Label Container ('Hazardous Waste', Chemical Name, Hazards) collect->seal_label store Store in Designated Hazardous Waste Area seal_label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by EHS contact_ehs->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large collect_spill Collect Contaminated Material for Disposal small_spill->collect_spill collect_spill->seal_label

References

Essential Safety and Handling Protocol for FI-700

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of FI-700. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize risks and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a substance that presents several potential hazards, necessitating the use of specific personal protective equipment. The primary risks include serious eye irritation, potential skin irritation with prolonged contact, and harm if ingested. Fumes from heated this compound may also cause respiratory and eye irritation.[1][2][3] The required PPE is detailed below and is based on a comprehensive risk assessment.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times. Use chemical splash goggles or a face shield when there is a risk of splashing.[2]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. For heated material, use gloves that protect against thermal burns.[2][4]
Body Laboratory CoatA standard laboratory coat is required to protect against incidental contact.
Respiratory Fume HoodAll work with this compound that may generate fumes must be conducted in a certified chemical fume hood.[2]

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential for the safe management of this compound in the laboratory.

Handling and Storage Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area.[3] A local exhaust or a chemical fume hood is necessary when working with the product in enclosed areas or at elevated temperatures.[2]

  • Personal Hygiene : Wash hands thoroughly after handling the substance.[1][2] Avoid contact with eyes, skin, and clothing.[5]

  • Storage : Store in a cool, dry place away from incompatible materials. Keep containers tightly closed when not in use.[1][5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large quantities of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] If irritation persists, seek medical attention.[2]
Skin Contact Immediately wash the affected skin with soap and copious amounts of water.[2] If skin irritation develops, seek medical advice.[1] For molten product, cool the burn with water and do not remove solidified product from the skin.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide assisted respiration or oxygen and seek immediate medical attention.[2]
Ingestion If the victim is conscious, provide several glasses of water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

For significant spills, contain the spill and absorb the material with an inert absorbent. Dispose of the contaminated material in accordance with local, state, and federal regulations.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Container Management : Collect all this compound waste in a designated, labeled, and sealed container.

  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Regulatory Compliance : Dispose of the waste container in accordance with all applicable local, regional, and national regulations.[2]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety checkpoints.

FI700_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed if hazards understood C Work in Chemical Fume Hood B->C Enter handling phase D Conduct Experiment with this compound C->D E Decontaminate Work Area D->E Experiment complete F Segregate & Label this compound Waste E->F G Dispose of Waste per Regulations F->G H Remove and Dispose of PPE G->H Waste secured I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.